molecular formula C19H23Cl2N5O2 B018249 Pirenzepine Hydrochloride CAS No. 29868-97-1

Pirenzepine Hydrochloride

カタログ番号: B018249
CAS番号: 29868-97-1
分子量: 424.3 g/mol
InChIキー: FFNMBRCFFADNAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

See also: Pirenzepine (has active moiety).

特性

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2.2ClH/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNMBRCFFADNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952328
Record name Pirenzepine dihydrochloride
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Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29868-97-1
Record name Pirenzepine hydrochloride [USAN:JAN]
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Record name Pirenzepine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-dihydro-11-[(4-methylpiperazin-1-yl)acetyl]-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one dihydrochloride
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Record name PIRENZEPINE HYDROCHLORIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pirenzepine Hydrochloride in Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pirenzepine (B46924) is a selective M1 muscarinic receptor antagonist that effectively inhibits gastric acid secretion. Its mechanism of action in gastric parietal cells is centered on its high-affinity binding to M1 muscarinic acetylcholine (B1216132) receptors, which disrupts the downstream signaling cascade responsible for acid production. Unlike non-selective anticholinergics, pirenzepine's targeted action minimizes systemic side effects, making it a valuable tool in the study and treatment of acid-related gastrointestinal disorders. This guide provides a comprehensive overview of pirenzepine's molecular interactions, the signaling pathways it modulates, and detailed protocols for key experimental assays used to characterize its effects.

Core Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism

Pirenzepine hydrochloride exerts its primary effect by acting as a competitive antagonist at the M1 subtype of muscarinic acetylcholine receptors located on the basolateral membrane of gastric parietal cells.[1] Acetylcholine, released from postganglionic vagal nerve endings, is a key stimulant of gastric acid secretion. By binding to M1 receptors, acetylcholine activates a Gq-protein-coupled signaling pathway. Pirenzepine's selective blockade of these receptors prevents the initiation of this cascade, thereby reducing both basal and stimulated gastric acid secretion.[1][2][3][4]

Receptor Binding Affinity

The selectivity of pirenzepine for the M1 muscarinic receptor is a cornerstone of its pharmacological profile. This selectivity is quantified by its dissociation constant (Ki) or its inhibitory constant (pKi), with a lower Ki value indicating higher binding affinity. Pirenzepine exhibits a significantly higher affinity for M1 receptors compared to other muscarinic subtypes (M2, M3, M4, and M5), which are more prevalent in other tissues such as the heart, smooth muscle, and central nervous system. This receptor selectivity profile explains pirenzepine's reduced incidence of common anticholinergic side effects like tachycardia and smooth muscle relaxation.[5][6][7]

Table 1: Pirenzepine Binding Affinities (Ki/pKi) for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)pKi (-log(Ki))Tissue/Cell LineReference
Human M1 ~10-20~8.0Cloned human receptors (CHO-K1 cells)[5]
Human M2 ~400-800~6.1-6.4Cloned human receptors (CHO-K1 cells)[5]
Human M3 ~200-500~6.3-6.7Cloned human receptors (CHO-K1 cells)[5]
Human M4 ~100-250~6.6-7.0Cloned human receptors (CHO-K1 cells)[5]
Human M5 ~150-300~6.5-6.8Cloned human receptors (CHO-K1 cells)[5]
Rat Brain (High Affinity Site) 127.92Rat cerebral cortex[8]
Rat Brain (Low Affinity Site) 1686.77Rat cerebral cortex[8]
Bovine Cerebral Cortex (M1-rich) 187.74Bovine cerebral cortex[7]
Bovine Tracheal Smooth Muscle (M2-rich) 6906.16Bovine tracheal smooth muscle[7]

Note: Ki and pKi values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.

Signaling Pathways Modulated by Pirenzepine

The binding of acetylcholine to the M1 muscarinic receptor on parietal cells initiates a well-defined intracellular signaling cascade. Pirenzepine's antagonism of this receptor effectively halts this process at its inception.

The Gq/Phospholipase C Pathway

The M1 muscarinic receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein. Upon acetylcholine binding, the Gq subunit activates the enzyme phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Downstream Effects of IP3 and DAG
  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a transient increase in intracellular calcium concentration.

  • Diacylglycerol (DAG): DAG remains in the cell membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).

The rise in intracellular calcium and the activation of PKC are critical events that ultimately lead to the translocation and activation of the H+/K+-ATPase (the proton pump) at the apical membrane of the parietal cell, resulting in the secretion of hydrochloric acid into the gastric lumen.

By blocking the M1 receptor, pirenzepine prevents the activation of Gq and the subsequent production of IP3 and DAG, thereby inhibiting the downstream rise in intracellular calcium and the activation of PKC.

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1R Binds & Blocks Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Co-activates ProtonPump H+/K+-ATPase (Proton Pump) Activation PKC->ProtonPump Phosphorylates & Activates AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion

Caption: Pirenzepine blocks the M1 receptor, inhibiting the Gq/PLC signaling cascade.

Quantitative Effects on Gastric Acid Secretion

The inhibitory effect of pirenzepine on gastric acid secretion has been quantified in numerous preclinical and clinical studies.

Table 2: Pirenzepine's Inhibition of Gastric Acid Secretion

Study TypeSpeciesPreparationStimulantPirenzepine Dose/Concentration% Inhibition of Acid SecretionReference
In Vitro RatIsolated Parietal CellsCarbamylcholine1.1 µM (IC50)50%[9]
In Vivo HumanHealthy VolunteersBasal25 mg, twice daily50-55%[2]
In Vivo HumanHealthy VolunteersPentagastrin (B549294)25 mg, twice daily26-31%[2]
In Vivo HumanDuodenal Ulcer PatientsBasal10 mg IV bolus + 2.5 mg/h infusion~93% (4.4 vs 0.3 mEq/h)[3]
In Vivo HumanDuodenal Ulcer PatientsPentagastrin (Vmax)10 mg IV bolus + 2.5 mg/h infusion~21% (40.9 vs 32.3 mEq/h)[3]
In Vivo HumanHealthy VolunteersNocturnal100 mg, single dose67% (acid output)[10]
In Vivo HumanHealthy VolunteersNocturnal150 mg, single dose67% (acid output)[10]
In Vivo HumanPeptic Ulcer PatientsPentagastrinNot specified30%[4]
In Vivo HumanPeptic Ulcer PatientsInsulin-inducedNot specified47%[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of pirenzepine.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of pirenzepine for different muscarinic receptor subtypes.

Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by increasing concentrations of pirenzepine.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells transfected with human M1-M5 receptor genes).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.

  • This compound.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer to a final protein concentration of 50-100 µ g/assay tube.

  • Assay Setup: In a series of microcentrifuge tubes, add:

    • 100 µL of cell membrane suspension.

    • 50 µL of binding buffer (for total binding) or 50 µL of 1 µM atropine (for non-specific binding).

    • 50 µL of varying concentrations of pirenzepine (e.g., 10^-11 to 10^-5 M).

    • 50 µL of radioligand (e.g., 0.2 nM [3H]-NMS).

  • Incubation: Incubate the tubes at 25°C for 60 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

  • Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the pirenzepine concentration.

    • Determine the IC50 value (the concentration of pirenzepine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with Muscarinic Receptors start->prep setup Set up Assay Tubes: - Membranes - Radioligand ([3H]-NMS) - Pirenzepine (variable conc.) - Buffer / Atropine prep->setup incubate Incubate at 25°C for 60 minutes setup->incubate filter Rapid Filtration on Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer (3x) filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay to determine pirenzepine's affinity.

Aminopyrine (B3395922) Uptake Assay for Acid Secretion

This assay indirectly measures acid secretion in isolated gastric glands or parietal cells. [14C]-Aminopyrine, a weak base, accumulates in acidic compartments.

Objective: To quantify the effect of pirenzepine on secretagogue-stimulated acid production.

Materials:

  • Isolated gastric glands or enriched parietal cells.

  • [14C]-Aminopyrine.

  • Stimulant: Carbachol or histamine.

  • This compound.

  • Incubation buffer: HEPES-buffered medium.

  • Microcentrifuge tubes.

  • Liquid scintillation counter.

Procedure:

  • Cell Preparation: Isolate gastric glands or parietal cells from animal models (e.g., rabbit or rat) using collagenase digestion and centrifugation techniques.

  • Pre-incubation: Pre-incubate the cell suspension with various concentrations of pirenzepine for 15-30 minutes at 37°C.

  • Stimulation and Labeling: Add the stimulant (e.g., 100 µM carbachol) and [14C]-aminopyrine (e.g., 0.1 µCi/mL) to the cell suspension.

  • Incubation: Incubate for 20-30 minutes at 37°C with gentle shaking.

  • Separation: Centrifuge the tubes to pellet the cells.

  • Lysis and Counting: Remove the supernatant, lyse the cell pellet, and measure the radioactivity in both the pellet and a sample of the supernatant using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio: (dpm in cell pellet) / (dpm in supernatant).

    • Plot the aminopyrine ratio against the pirenzepine concentration to determine the dose-dependent inhibition of acid secretion.

    • Calculate the IC50 value for pirenzepine's inhibition of stimulated acid secretion.

Intracellular Calcium Measurement with Fura-2 AM

This method uses a ratiometric fluorescent dye to measure changes in intracellular calcium concentration in response to stimuli.

Objective: To visualize and quantify the inhibitory effect of pirenzepine on acetylcholine-induced increases in intracellular calcium in parietal cells.

Materials:

  • Isolated parietal cells cultured on glass coverslips.

  • Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS).

  • Stimulant: Carbachol.

  • This compound.

  • Fluorescence microscopy system with excitation wavelengths of 340 nm and 380 nm and an emission filter at ~510 nm.

Procedure:

  • Cell Loading:

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).

    • Incubate the parietal cells on coverslips in the loading solution for 30-60 minutes at room temperature in the dark.

  • De-esterification: Wash the cells with HBS and incubate for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the Fura-2 dye inside the cells.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

  • Baseline Measurement: Perfuse the cells with HBS and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

  • Pirenzepine Incubation: Perfuse the cells with HBS containing the desired concentration of pirenzepine for 5-10 minutes.

  • Stimulation: While continuing to record, perfuse the cells with HBS containing both pirenzepine and the stimulant (carbachol).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The F340/F380 ratio is directly proportional to the intracellular calcium concentration.

    • Compare the peak F340/F380 ratio in the presence and absence of pirenzepine to quantify its inhibitory effect on the carbachol-induced calcium response.

Calcium_Imaging_Workflow start Start load_cells Load Parietal Cells with Fura-2 AM start->load_cells deesterify Wash and Allow De-esterification load_cells->deesterify mount Mount Coverslip on Fluorescence Microscope deesterify->mount baseline Record Baseline F340/F380 Ratio mount->baseline add_pirenzepine Perfuse with Pirenzepine baseline->add_pirenzepine stimulate Add Carbachol Stimulant add_pirenzepine->stimulate record_response Record F340/F380 Ratio Change stimulate->record_response analyze Analyze Data: - Calculate F340/F380 Ratio - Quantify Inhibition of Calcium Response record_response->analyze end End analyze->end

Caption: Workflow for measuring intracellular calcium changes using Fura-2 AM.

Conclusion

This compound's mechanism of action in gastric parietal cells is a well-characterized example of selective receptor antagonism. Its high affinity for the M1 muscarinic receptor allows for targeted inhibition of the Gq/PLC signaling pathway, effectively reducing gastric acid secretion with a favorable side effect profile compared to non-selective antagonists. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of pirenzepine and the development of new therapeutic agents targeting the muscarinic receptor system for the management of gastrointestinal and other disorders.

References

Pirenzepine Hydrochloride: A Technical Guide to its M1 Muscarinic Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the M1 muscarinic acetylcholine (B1216132) receptor selectivity profile of Pirenzepine (B46924) Hydrochloride. The document summarizes quantitative binding affinity data, details the experimental protocols used for these determinations, and visualizes key biological and experimental processes.

Quantitative Binding Affinity Profile of Pirenzepine

Pirenzepine is a muscarinic acetylcholine receptor antagonist with a notable selectivity for the M1 subtype.[1] This selectivity has been quantified through various radioligand binding assays, which measure the affinity of a drug for its target receptor. The binding affinity is typically expressed as the inhibition constant (Ki) or the negative logarithm of the inhibition constant (pKi). A lower Ki value or a higher pKi value indicates a higher binding affinity.

The following table summarizes the binding affinities of Pirenzepine for the five human muscarinic receptor subtypes (M1-M5), providing a clear quantitative representation of its selectivity.

Receptor SubtypepKiKi (nM)Selectivity Ratio (vs. M1)Reference
M1 8.741.821[2]
M2 7.3544.67~25-fold lower[2]
M3 Not explicitly providedLow affinity-[2]
M4 8.324.79~2.6-fold lower[2]
M5 8.324.79~2.6-fold lower[2]

Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9). The original source also notes that Pirenzepine binds to M2 and M3 receptors with low affinities.[2] Another study reported a high affinity of Pirenzepine for M1 receptors in the cerebral cortex (Ki = 18 nM) and low affinity in tissues where M2 receptors predominate.[3]

Experimental Protocols

The determination of Pirenzepine's binding affinity is primarily achieved through competition radioligand binding assays. These assays measure the ability of an unlabeled compound (Pirenzepine) to compete with a radiolabeled ligand for binding to the target receptor.

Radioligand Competition Binding Assay using [³H]-N-methylscopolamine ([³H]-NMS)

This protocol outlines a generalized procedure for a competition binding assay to determine the affinity of Pirenzepine for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of Pirenzepine at the five human muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO-K1 cells).[2]

Materials:

  • Membrane preparations from cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, M5).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Pirenzepine Hydrochloride as the competing unlabeled ligand.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-200 µg/mL in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membrane preparation, [³H]-NMS (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Membrane preparation, [³H]-NMS, and a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

    • Competition: Membrane preparation, [³H]-NMS, and varying concentrations of Pirenzepine (typically spanning a 5-log unit range).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

    • Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of [³H]-NMS) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the M1 muscarinic receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[4][5] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, leading to various downstream cellular responses.[4]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist Agonist (e.g., Acetylcholine) Agonist->M1R Binds & Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1R Blocks

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram outlines the key steps involved in a typical radioligand competition binding assay to determine the binding affinity of a test compound like Pirenzepine.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membrane Homogenate start->prep_membranes setup_assay Set up 96-well Plate Assay (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Membranes, Radioligand, & Test Compound (Pirenzepine) setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Rapid Vacuum Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a Radioligand Competition Binding Assay.

References

An In-depth Technical Guide to the Discovery and Synthesis of Pirenzepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological evaluation of Pirenzepine (B46924) Hydrochloride. It is designed to serve as a detailed resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

Pirenzepine (trade name Gastrozepin) is a tricyclic benzodiazepine (B76468) derivative developed by Boehringer Ingelheim.[1] It emerged from research programs in the late 1970s and early 1980s aimed at finding a more selective anti-ulcer agent than the existing non-selective anticholinergic drugs.[2][3] The primary goal was to develop a compound that could reduce gastric acid secretion with minimal systemic side effects, such as dry mouth, blurred vision, and constipation, which were common with traditional antimuscarinics.[3][4]

Pirenzepine was identified as a selective antagonist for the M1 subtype of muscarinic acetylcholine (B1216132) receptors.[1][5] This selectivity was a significant breakthrough, as M1 receptors were found to be predominantly located in gastric parietal cells, playing a key role in the stimulation of gastric acid secretion.[4] By targeting these receptors specifically, Pirenzepine could effectively inhibit acid production without significantly impacting other muscarinic receptor subtypes (M2, M3, etc.) that are more widely distributed throughout the body.[1][4] This targeted action results in a more favorable side-effect profile compared to non-selective antagonists.[4] Although newer drugs like proton pump inhibitors (PPIs) have become first-line treatments, Pirenzepine remains a valuable therapeutic option in certain clinical scenarios.[1][4]

Chemical Synthesis

The synthesis of Pirenzepine involves the construction of its characteristic tricyclic pyridobenzodiazepine core. A key intermediate in this process is 5,11-dihydro-6H-pyrido[2,3-b][6][7]benzodiazepin-6-one.[8] One common synthetic approach involves the cyclization of 2-amino-N-(2-chloropyridin-3-yl)benzamide in the presence of an acid catalyst.[8] The final step typically involves the alkylation of the benzodiazepine core with N-methyl-N'-chloroacetyl-piperazine to introduce the side chain responsible for its pharmacological activity.[9]

Below is a generalized workflow for the synthesis of Pirenzepine.

G Generalized Synthesis of Pirenzepine A 2-Amino-N-(2-chloropyridin-3-yl)benzamide B Pirenzepine Tricyclic Core (5,11-dihydro-6H-pyrido[2,3-b] [1,5]benzodiazepin-6-one) A->B  Acid-catalyzed  Cyclization C Pirenzepine B->C  Alkylation with  N-methyl-N'-chloroacetyl-piperazine D Pirenzepine Hydrochloride C->D  HCl Treatment

A high-level overview of a Pirenzepine synthesis route.

Mechanism of Action and Pharmacology

Pirenzepine functions as a selective M1 muscarinic receptor antagonist.[4][] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system.[6][7] There are five subtypes (M1-M5), which couple to different G proteins to initiate distinct signaling cascades.[7]

  • M1, M3, and M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes PIP2 into IP3 and DAG, leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7][11]

  • M2 and M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[7]

Pirenzepine's therapeutic effect in treating peptic ulcers stems from its selective blockade of M1 receptors on gastric parietal cells.[4] This antagonism inhibits acetylcholine-stimulated gastric acid secretion.[4][12]

G Pirenzepine's Antagonism of M1 Receptor Signaling cluster_membrane Cell Membrane cluster_signal Intracellular Signaling M1 M1 Receptor Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Pirenzepine Pirenzepine Pirenzepine->M1 Binds & Blocks ACh Acetylcholine ACh->M1 Binds & Activates

Pirenzepine blocks acetylcholine's activation of the Gq-coupled M1 receptor pathway.

The selectivity of Pirenzepine is demonstrated by its differing binding affinities (Ki values) for the five muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Receptor SubtypepKi ValueSelectivity vs. M1
M1 8.74-
M2 7.35~25-fold lower
M3 Low Affinity-
M4 -~6-fold lower
M5 -~13-fold lower
Table 1: Binding affinities of Pirenzepine for human muscarinic receptor subtypes. Data compiled from functional and radioligand binding studies.[13] Note: Direct pKi for M3 was not specified in the primary source, but it is characterized as low affinity. M4 and M5 selectivity ratios are relative to M1 affinity.

Experimental Protocols

The characterization of compounds like Pirenzepine heavily relies on in vitro assays.[14] A fundamental method is the competitive radioligand binding assay, used to determine the binding affinity (Ki) of an unlabeled drug by measuring its ability to displace a radiolabeled ligand from its receptor.[7][15]

Objective: To determine the inhibitory constant (Ki) of Pirenzepine at human muscarinic receptor subtypes.

Materials:

  • Receptor Source: Membranes prepared from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).[7]

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.[7]

  • Unlabeled Competitor: this compound.

  • Non-specific Binding (NSB) Agent: A high concentration of a non-selective antagonist, like Atropine (e.g., 1 µM).[7]

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS).

  • Equipment: 96-well microplates, cell harvester, glass fiber filter mats, liquid scintillation counter, scintillation cocktail.[7][15]

Methodology:

  • Membrane Preparation: Isolate cell membranes expressing the target receptor via differential centrifugation. Determine the total protein concentration of the membrane preparation.[7]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate for each receptor subtype:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding (NSB): Radioligand + NSB Agent (Atropine) + Membranes.

    • Competition: Radioligand + Serial Dilutions of Pirenzepine + Membranes.[7]

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.[7]

  • Quantification: Dry the filter mats and place them into scintillation vials. Add scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

    • Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

G Workflow for Competitive Radioligand Binding Assay A Prepare Receptor Membranes & Reagents B Set up 96-Well Plate (Total, NSB, Competition) A->B C Incubate to Reach Equilibrium B->C D Terminate by Rapid Vacuum Filtration C->D E Wash Filters to Remove Unbound Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Calculate IC50 and Ki F->G

A simplified workflow diagram for a standard radioligand binding assay.

References

Pirenzepine Hydrochloride: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Pirenzepine (B46924) Hydrochloride, a selective muscarinic receptor antagonist. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanism of action, pharmacokinetics, and pharmacodynamics of Pirenzepine, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Pharmacological Properties

Pirenzepine Hydrochloride is a tricyclic benzodiazepine (B76468) derivative that acts as a selective antagonist of M1 muscarinic acetylcholine (B1216132) receptors.[1] This selectivity distinguishes it from non-selective anticholinergic agents like atropine, resulting in a more targeted therapeutic effect with a reduced side effect profile.[2][3]

Mechanism of Action

Pirenzepine's primary mechanism of action involves the competitive antagonism of acetylcholine at M1 muscarinic receptors.[1] While historically believed to directly block M1 receptors on gastric parietal cells to reduce acid secretion, more recent evidence suggests a more complex interplay involving different muscarinic receptor subtypes.

Current understanding indicates that acetylcholine-stimulated gastric acid secretion is primarily mediated by M3 receptors on parietal cells and M5 receptors, which may be located in the submucosal plexus.[4] Pirenzepine's therapeutic effect in reducing gastric acid is still significant, though its precise action on the M1 receptor may influence other pathways that indirectly affect acid secretion.[4] It has been shown to inhibit vagally stimulated gastric acid secretion.[5] Additionally, pirenzepine has a secondary mechanism of increasing the secretion of gastric mucus, which aids in protecting the stomach lining.[4]

Pharmacodynamics

The primary pharmacodynamic effect of Pirenzepine is the reduction of gastric acid secretion. In healthy volunteers, Pirenzepine has been shown to significantly reduce nocturnal gastric acid production.[6] Doses of 100 to 150 mg per day have demonstrated superiority over placebo in promoting the healing of duodenal ulcers.[2] The drug also reduces pepsin secretion.[7] Common side effects, which are dose-dependent, include dry mouth and blurred vision.[2][8]

Pharmacokinetics

Pirenzepine is a hydrophilic compound, which results in limited absorption after oral administration, with a bioavailability of approximately 20-30%.[7][9] Peak plasma concentrations are typically reached within two hours of oral administration.[9] The elimination half-life is approximately 11 to 12 hours.[9][10] About 10% of the drug is excreted unchanged in the urine, with the remainder being eliminated in the feces.[7] Pirenzepine exhibits poor diffusion across the blood-brain barrier.[7]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the receptor binding affinity and pharmacokinetic parameters of Pirenzepine.

Table 1: Muscarinic Receptor Binding Affinity of Pirenzepine

Receptor SubtypeKi (nM)pA2Species/SystemReference
M11.48 - 218.49Human (recombinant), Rat (brain)[11][12][13]
M2115 - 3106.63Pig (atrial sarcolemma), Rat (brain)[1][11][12]
M3-8.04 (for a derivative)Rat (ileum)[11]
M4----
M5----

Note: Data for M3, M4, and M5 receptors are less consistently reported in the literature.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Oral Administration)

ParameterValueConditionsReference
Cmax ~50 ng/mLSingle 50 mg dose[9]
Tmax ~2 hoursSingle 50 mg dose[9]
Bioavailability 20-30%Oral vs. IV[7]
Elimination Half-life (t½) 11-12 hoursSingle 50 mg dose[9][10]
Protein Binding ~12%-[7]
Volume of Distribution (Vd) 0.255 ± 0.057 L/kgIV administration[4]
Total Plasma Clearance 263.4 ± 56.8 mL/minIV administration[4]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of Pirenzepine for muscarinic receptor subtypes.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a BCA or Bradford assay. Membranes can be used immediately or stored at -80°C.[5][14]

2. Binding Assay:

  • In a 96-well plate, add the following in triplicate:

    • 50 µL of assay buffer or varying concentrations of unlabeled this compound.

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine or [3H]-Telenzepine) at a concentration close to its Kd.

    • 150 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).

  • For non-specific binding, add a high concentration of a non-selective muscarinic antagonist (e.g., 10 µM atropine) instead of Pirenzepine.

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[5][14]

3. Termination and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.[5][14]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration.

  • Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

In Vitro Assay for Gastric Acid Secretion

This protocol describes a method to measure the effect of Pirenzepine on gastric acid secretion in isolated gastric glands using a pH-sensitive fluorescent dye.

1. Isolation of Gastric Glands:

  • Euthanize a rabbit or rat and excise the stomach.

  • Open the stomach along the greater curvature and rinse with saline.

  • Separate the gastric mucosa from the underlying muscle layers.

  • Mince the mucosa and incubate with collagenase in a suitable buffer (e.g., Hanks' Balanced Salt Solution) with gentle shaking to digest the tissue and release the gastric glands.

  • Filter the digest through a nylon mesh to remove undigested tissue.

  • Wash the isolated glands by centrifugation and resuspend in a suitable medium.

2. Measurement of Acid Secretion:

  • Load the isolated gastric glands with a pH-sensitive fluorescent dye, such as Acridine Orange.

  • Pre-incubate the glands with varying concentrations of this compound or a vehicle control.

  • Stimulate acid secretion with a secretagogue such as histamine (B1213489) or carbachol.

  • Monitor the accumulation of the fluorescent dye in the acidic spaces of the glands using fluorescence microscopy or a plate reader. The intensity of the fluorescence is proportional to the degree of acid secretion.

3. Data Analysis:

  • Quantify the fluorescence intensity for each condition.

  • Compare the fluorescence in Pirenzepine-treated glands to the vehicle-treated control to determine the inhibitory effect of Pirenzepine on gastric acid secretion.

  • Calculate the IC50 value for Pirenzepine's inhibition of stimulated acid secretion.

Visualizations

The following diagrams illustrate key pathways and workflows related to the pharmacology of this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 ACh Acetylcholine M1R M1 Muscarinic Receptor ACh->M1R Activates Pirenzepine This compound Pirenzepine->M1R Blocks Gq_11 Gq/11 Protein M1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Pirenzepine's Antagonism of the M1 Muscarinic Receptor Signaling Pathway.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Compound_Library Compound Library Primary_Screen Primary Screen: Radioligand Binding Assay (Single High Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification: Compounds showing >50% inhibition Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Non-Hits Dose_Response Dose-Response: Determine IC50/Ki for all Muscarinic Subtypes (M1-M5) Hit_Identification->Dose_Response Hits Selectivity_Analysis Selectivity Analysis: Compare Ki values across subtypes Dose_Response->Selectivity_Analysis Selectivity_Analysis->Dose_Response Non-Selective Hits Functional_Assay Functional Assays: (e.g., Calcium flux, cAMP) Confirm Antagonism Selectivity_Analysis->Functional_Assay Selective Hits Lead_Compound Selective Antagonist Lead Compound Functional_Assay->Lead_Compound

Experimental Workflow for Screening Selective Muscarinic Antagonists.

This guide serves as a foundational resource for professionals engaged in the study and development of muscarinic receptor-targeted therapeutics. The detailed information provided herein is intended to facilitate further research and a deeper understanding of the pharmacological nuances of this compound.

References

The Role of Pirenzepine Hydrochloride in the Inhibition of Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine (B46924) Hydrochloride is a selective M1 muscarinic receptor antagonist that has historically played a significant role in the management of peptic ulcer disease. Its unique mechanism of action, centered on the targeted inhibition of neural pathways stimulating gastric acid secretion, distinguishes it from other anti-secretory agents such as proton pump inhibitors (PPIs) and H2-receptor antagonists. This technical guide provides an in-depth exploration of the pharmacological profile of Pirenzepine, with a focus on its molecular mechanism, quantitative effects on gastric acid secretion, and the experimental methodologies employed to elucidate its therapeutic actions. Detailed signaling pathways and experimental workflows are visualized to offer a comprehensive understanding for researchers and drug development professionals.

Introduction

Gastric acid secretion is a complex physiological process tightly regulated by a confluence of neural, hormonal, and paracrine signals. The primary secretagogue pathways involve acetylcholine (B1216132), gastrin, and histamine (B1213489), which ultimately converge on the parietal cell to stimulate the H+/K+-ATPase, or proton pump. Dysregulation of this intricate system can lead to acid-related disorders, most notably peptic ulcer disease and gastroesophageal reflux disease (GERD).

Pirenzepine Hydrochloride, a tricyclic benzodiazepine (B76468) derivative, emerged as a therapeutic agent with a novel mechanism of action. Unlike non-selective muscarinic antagonists such as atropine, Pirenzepine exhibits a greater affinity for the M1 subtype of muscarinic acetylcholine receptors.[1][2] These M1 receptors are predominantly located on ganglion cells of the enteric nervous system within the gastric mucosa, rather than directly on the parietal cells, which primarily express M3 receptors.[3] This selectivity confers a more targeted inhibition of gastric acid secretion with a reduced incidence of the systemic side effects associated with non-selective anticholinergic agents.[2]

Mechanism of Action: Selective M1 Muscarinic Receptor Antagonism

The primary mechanism by which Pirenzepine inhibits gastric acid secretion is through its selective antagonism of M1 muscarinic receptors.[1] Acetylcholine released from vagal nerve endings stimulates these M1 receptors on intramural ganglia, which in turn release further acetylcholine that acts on M3 receptors on parietal cells, and also potentiates the release of histamine from enterochromaffin-like (ECL) cells.

By blocking the M1 receptors, Pirenzepine effectively interrupts this neural signaling cascade, leading to a reduction in both direct and indirect stimulation of parietal cells.[4] This results in a decrease in both basal and stimulated gastric acid secretion.[5] Notably, Pirenzepine has been shown to inhibit vagally stimulated acid secretion, such as that induced by sham feeding, to a greater extent than secretion stimulated by exogenous agents like pentagastrin (B549294).[6]

The signaling pathway for Pirenzepine's action is depicted in the following diagram:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 VagusNerve Vagus Nerve GanglionCell Enteric Ganglion Cell (with M1 Receptor) VagusNerve->GanglionCell Acetylcholine Pirenzepine Pirenzepine HCl Pirenzepine->GanglionCell Inhibits ECLCell ECL Cell GanglionCell->ECLCell Stimulates ParietalCell Parietal Cell (with M3 Receptor) GanglionCell->ParietalCell Acetylcholine ECLCell->ParietalCell Histamine ProtonPump H+/K+ ATPase (Proton Pump) ParietalCell->ProtonPump Activates GastricAcid Gastric Acid (HCl) ProtonPump->GastricAcid Secretes H+

Diagram 1: Signaling pathway of Pirenzepine in gastric acid secretion.

Quantitative Data on Gastric Acid Inhibition

Numerous clinical studies have quantified the inhibitory effects of Pirenzepine on gastric acid secretion. The following tables summarize key findings from these investigations.

Table 1: Effect of Pirenzepine on Basal and Stimulated Gastric Acid Output

Study PopulationPirenzepine DoseStimulation MethodParameter Measured% Inhibition / ReductionReference(s)
Healthy Volunteers25 mg twice dailyBasalAcid Output50-55%[7]
Healthy Volunteers25 mg twice dailyPentagastrinAcid Output26-31%[7]
Duodenal Ulcer Patients50 mg (single dose)BasalAcid Output39.9%[8]
Duodenal Ulcer Patients50 mg twice daily (3-7 days)BasalAcid Output75.1%[8]
Duodenal Ulcer Patients50 mg (single dose)Peptone-stimulatedAcid Output21.3%[8]
Duodenal Ulcer Patients50 mg twice daily (3-7 days)Peptone-stimulatedAcid Output54.0%[8]
Healthy Volunteers100 mg (nocte)Basal (nocturnal)Intragastric Acidity54%[9]
Healthy Volunteers150 mg (nocte)Basal (nocturnal)Intragastric Acidity53%[9]
Healthy Volunteers100 mg (nocte)Basal (nocturnal)Acid Output67%[9]
Healthy Volunteers150 mg (nocte)Basal (nocturnal)Acid Output67%[9]
Duodenal Ulcer Patients10 mg IV bolus + 2.5 mg/h infusionBasalAcid Secretion93% (4.4 vs 0.3 mEq/h)[5]
Duodenal Ulcer Patients10 mg IVInsulin-stimulatedAcid Output31%[10]
Peptic Ulcer PatientsNot specifiedBasalAcid Output44-69%[11]
Peptic Ulcer PatientsNot specifiedPentagastrin-stimulatedAcid Output30%[11]
Peptic Ulcer PatientsNot specifiedInsulin-stimulatedAcid Output47%[11]
Healthy Volunteers25 mg b.i.d.Sham feeding-stimulatedAcid Output45%[6]
Healthy Volunteers50 mg b.i.d.Sham feeding-stimulatedAcid Output58%[6]
Healthy Volunteers50 mg t.d.s.Sham feeding-stimulatedAcid Output48%[6]

Table 2: Dose-Response of Pirenzepine on Food-Stimulated Gastric Acid Secretion in Duodenal Ulcer Patients

Pirenzepine Dose (oral)% Inhibition of Acid Secretion
50 mg25%
100 mg36%
150 mg44%
Data from a placebo-controlled, double-blind study.[12]

Experimental Protocols

The investigation of Pirenzepine's effects on gastric acid secretion has employed a variety of in vivo and in vitro experimental models. The following sections detail the methodologies for key experiments.

In Vivo Human Studies: Pentagastrin-Stimulated Gastric Acid Secretion

This protocol is designed to measure the effect of a drug on stimulated gastric acid secretion.

Objective: To quantify basal acid output (BAO) and maximal acid output (MAO) in response to pentagastrin stimulation, and to assess the inhibitory effect of Pirenzepine.

Methodology:

  • Patient Preparation: Subjects fast overnight.

  • Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach, with its position confirmed, often by fluoroscopy, to ensure it is in the antrum.

  • Basal Acid Collection: Gastric contents are continuously aspirated for one hour to determine the basal acid output (BAO). Samples are typically collected in 15-minute intervals.

  • Drug Administration: Pirenzepine or placebo is administered. The route of administration (oral or intravenous) and timing relative to stimulation will vary depending on the study design.

  • Pentagastrin Stimulation: Pentagastrin is administered, commonly as a subcutaneous or intramuscular injection (e.g., 6 µg/kg) or as a continuous intravenous infusion.[1][2]

  • Stimulated Acid Collection: Gastric juice is continuously aspirated for one to two hours following pentagastrin administration to measure the stimulated acid output. Samples are collected in 15-minute intervals.

  • Sample Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standardized sodium hydroxide (B78521) (NaOH) solution to a pH of 7.0 or 7.4.[3] The acid output is then calculated (in mmol/hr or mEq/hr).

In Vivo Human Studies: Modified Sham Feeding

This technique assesses the cephalic (vagal) phase of gastric acid secretion.

Objective: To measure the gastric acid response to the sight, smell, and taste of food, and to evaluate the effect of Pirenzepine on this vagally mediated secretion.

Methodology:

  • Patient Preparation: Subjects fast overnight.

  • Nasogastric Tube Insertion: A nasogastric tube is placed in the stomach for gastric content aspiration.

  • Basal Acid Collection: A baseline period of gastric secretion collection is performed.

  • Sham Feeding Procedure: Subjects are presented with an appealing meal and are instructed to chew the food thoroughly for a specified period (e.g., 15-30 minutes) but to expectorate all chewed food rather than swallowing it.[13]

  • Stimulated Acid Collection: Gastric secretions are collected continuously throughout the sham feeding period and for a subsequent period (e.g., 1-2 hours) to measure the acid response.

  • Drug Administration: In studies evaluating Pirenzepine, the drug or placebo is administered prior to the sham feeding procedure according to the study's protocol.[6]

  • Sample Analysis: As with the pentagastrin test, collected gastric juice is analyzed for volume and acid concentration via titration.

In Vivo Human Studies: 24-Hour Intragastric pH Monitoring

This method provides a continuous assessment of gastric acidity over a full day and night cycle.

Objective: To evaluate the effect of Pirenzepine on diurnal and nocturnal intragastric pH.

Methodology:

  • Catheter Placement: A thin catheter with a pH electrode at its tip is passed through the patient's nose and into the stomach.

  • Data Recording: The catheter is connected to a portable data logger that records the intragastric pH at frequent intervals over a 24-hour period.

  • Patient Activity: Patients are instructed to go about their normal daily activities and to keep a diary of meals, sleep times, and any symptoms experienced.

  • Drug Regimen: The study is typically conducted in a crossover design, with patients receiving Pirenzepine or placebo for a set period (e.g., 7 days) before each 24-hour monitoring session.[14]

  • Data Analysis: The collected pH data is analyzed to determine parameters such as the percentage of time the pH is below a certain threshold (e.g., pH < 4), and the mean pH over the 24-hour period, as well as during the day and night.

The general workflow for a clinical trial investigating Pirenzepine's effect on gastric acid secretion is illustrated below:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 PatientRecruitment Patient Recruitment (e.g., Duodenal Ulcer Patients) InformedConsent Informed Consent PatientRecruitment->InformedConsent Randomization Randomization (Double-Blind) InformedConsent->Randomization PirenzepineGroup Pirenzepine Treatment Group Randomization->PirenzepineGroup PlaceboGroup Placebo Control Group Randomization->PlaceboGroup TreatmentPeriod Treatment Period (e.g., 4 weeks) PirenzepineGroup->TreatmentPeriod PlaceboGroup->TreatmentPeriod DataCollection Data Collection (e.g., Gastric Acid Secretion Study) TreatmentPeriod->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results and Conclusion DataAnalysis->Results

Diagram 2: Generalized workflow for a Pirenzepine clinical trial.
In Vitro Studies: Isolated Parietal Cells

This approach allows for the direct investigation of Pirenzepine's effects on the acid-secreting cells.

Objective: To determine the direct effect of Pirenzepine on parietal cell acid secretion stimulated by various secretagogues.

Methodology:

  • Tissue Procurement: Gastric mucosa is obtained from animal models (e.g., rabbits, dogs) or human gastric resection specimens.

  • Cell Isolation: The mucosa is subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to create a single-cell suspension.[8]

  • Parietal Cell Enrichment: Parietal cells are enriched from the mixed cell population using techniques such as density gradient centrifugation (e.g., with Percoll) or elutriation.[15]

  • Acid Secretion Assay: The primary method to indirectly measure acid secretion in isolated parietal cells is the aminopyrine (B3395922) accumulation assay.[16] Aminopyrine is a weak base that becomes trapped in acidic compartments. Radiolabeled aminopyrine is added to the cell suspension.

  • Stimulation and Inhibition: The enriched parietal cells are incubated with various secretagogues (e.g., histamine, carbachol) in the presence or absence of different concentrations of Pirenzepine.

  • Measurement: After incubation, the cells are separated from the medium, and the amount of intracellular radiolabeled aminopyrine is quantified using a scintillation counter. The ratio of intracellular to extracellular aminopyrine serves as an index of acid secretion.

Conclusion

This compound's role in the inhibition of gastric acid secretion is well-defined, stemming from its selective antagonism of M1 muscarinic receptors within the enteric nervous system. This targeted approach modulates the neural stimulation of parietal cells, leading to a significant reduction in both basal and stimulated acid output. The quantitative data from numerous clinical and preclinical studies, obtained through rigorous experimental protocols, consistently demonstrate its efficacy. While newer classes of anti-secretory agents have become more prevalent in clinical practice, the study of Pirenzepine continues to provide valuable insights into the complex regulatory mechanisms of gastric acid secretion and serves as a key example of receptor-selective drug development. This guide provides a foundational resource for researchers and professionals in the field, summarizing the core knowledge and methodologies related to this important therapeutic agent.

References

Pirenzepine Hydrochloride: A Technical Guide to its Influence on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine (B46924) hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), a member of the G-protein coupled receptor (GPCR) superfamily. Its selectivity for the M1 receptor subtype has made it a valuable tool in pharmacology for dissecting muscarinic signaling and a therapeutic agent for peptic ulcer disease. This technical guide provides an in-depth analysis of the cellular pathways modulated by Pirenzepine, with a focus on its inhibitory action on the canonical Gq/11 signaling cascade. We present a compilation of quantitative data on its binding affinities and functional inhibitory concentrations, detailed experimental protocols for key assays, and visual representations of the affected signaling pathways and experimental workflows.

Introduction

Pirenzepine is a tricyclic benzodiazepine (B76468) derivative that exhibits a higher affinity for the M1 muscarinic receptor subtype compared to the other four subtypes (M2-M5).[1] M1 receptors are predominantly expressed in the central nervous system and at parasympathetic ganglia.[2] In the stomach, they are found on gastric parietal cells, where their activation stimulates gastric acid secretion.[2][3] Pirenzepine's therapeutic effect in treating peptic ulcers stems from its ability to selectively block these M1 receptors, thereby reducing gastric acid production.[2][3][4] Understanding the precise cellular and molecular mechanisms through which Pirenzepine exerts its effects is crucial for its application in research and the development of more selective muscarinic receptor modulators.

Core Cellular Pathway Affected by Pirenzepine: M1 Receptor-Mediated Gq/11 Signaling

The primary cellular pathway affected by Pirenzepine is the signaling cascade initiated by the activation of the M1 muscarinic acetylcholine receptor. M1 receptors are coupled to the Gq/11 family of heterotrimeric G-proteins.[5] As an antagonist, Pirenzepine binds to the M1 receptor but does not induce the conformational change necessary for G-protein activation. Instead, it competitively inhibits the binding of the endogenous agonist, acetylcholine (ACh), thereby blocking the downstream signaling cascade.

The canonical M1 receptor signaling pathway proceeds as follows:

  • Agonist Binding and G-protein Activation: In the absence of an antagonist like Pirenzepine, the binding of acetylcholine to the M1 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq/11 subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq/11-GTP subunit dissociates from the Gβγ dimer and subsequently activates phospholipase C-β (PLCβ).[5]

  • PIP2 Hydrolysis: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane-bound phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

  • Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium ions (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration.[5][6]

  • Downstream Cellular Responses: The elevation in intracellular Ca2+ and the presence of DAG activate a variety of downstream effector proteins, including protein kinase C (PKC) and calmodulin-dependent kinases, which in turn phosphorylate numerous target proteins, leading to a cellular response.

Pirenzepine, by blocking the initial step of acetylcholine binding to the M1 receptor, effectively inhibits this entire signaling cascade.

Signaling Pathway Diagram

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol cluster_er Endoplasmic Reticulum M1 M1 Receptor Gq Gq/11 (inactive) M1->Gq Activates PLC PLCβ (inactive) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Response Cellular Response DAG->Response Ca_cytosol ↑ [Ca²⁺] Ca_cytosol->Response Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release ACh Acetylcholine ACh->M1 Binds & Activates Pirenzepine Pirenzepine Pirenzepine->M1 Binds & Blocks

Caption: M1 Receptor-Gq/11 Signaling Pathway and Pirenzepine's Point of Inhibition.

Quantitative Data

The selectivity of Pirenzepine for the M1 muscarinic receptor is evident from its binding affinity (Ki) and functional inhibitory (IC50) values across the five muscarinic receptor subtypes.

Table 1: Pirenzepine Binding Affinities (Ki) for Muscarinic Receptor Subtypes
Receptor SubtypeKi (nM)Tissue/Cell SourceRadioligandReference
M1 18 ± 1.4Bovine cerebral cortex[3H]QNB[7]
M1 21Rat brain-[2]
M2 480 - 690Bovine tracheal mucosa & smooth muscle[3H]QNB[7]
M2 310Rat brain-[2]
M3 Low Affinity-[3H]-NMS[8]
M4 Low Affinity-[3H]-NMS[8]
M5 Low Affinity-[3H]-NMS[8]

Note: "Low Affinity" indicates that the Ki value is significantly higher than that for the M1 receptor, demonstrating selectivity.

Table 2: Pirenzepine Functional Inhibitory Concentrations (IC50)
AssayIC50 (nM)Cell Line/TissueAgonist UsedReference
Calcium Mobilization 200 - 224CHO-M1 cellsCarbachol
Phosphoinositide Breakdown 21Rat brain-[2]
Inhibition of Adenylate Cyclase 310Rat brain-[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of Pirenzepine on cellular pathways.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of Pirenzepine for muscarinic receptor subtypes.

Objective: To measure the ability of Pirenzepine to displace a radiolabeled antagonist from muscarinic receptors.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells stably expressing human m1-m5 receptors).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Pirenzepine hydrochloride.

  • Non-labeled competing ligand for non-specific binding (e.g., Atropine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Add a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine), radioligand, and cell membranes.

    • Competitive Binding: Add serial dilutions of Pirenzepine, radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Pirenzepine) start->prep setup Set up 96-well Plate (Total, NSB, Competition) prep->setup incubate Incubate to Equilibrium setup->incubate filter_wash Filter and Wash incubate->filter_wash count Measure Radioactivity filter_wash->count analyze Data Analysis (IC50 and Ki calculation) count->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This functional assay measures the inhibition of the M1 receptor-mediated signaling cascade by Pirenzepine.

Objective: To quantify the effect of Pirenzepine on the agonist-induced accumulation of inositol phosphates.

Materials:

  • Cells expressing the M1 muscarinic receptor (e.g., CHO-M1 cells).

  • [3H]-myo-inositol.

  • Inositol-free cell culture medium.

  • Agonist (e.g., Carbachol).

  • This compound.

  • Lithium chloride (LiCl) solution.

  • Stop solution (e.g., perchloric acid).

  • Anion-exchange chromatography columns.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell Labeling: Culture cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Treatment: Add different concentrations of Pirenzepine to the cells and incubate for a specific period. Then, stimulate the cells with a fixed concentration of an agonist (e.g., carbachol).

  • Termination: Stop the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Extraction: Extract the water-soluble inositol phosphates.

  • Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the collected fractions using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [3H]-inositol phosphates accumulated against the concentration of Pirenzepine.

    • Determine the IC50 value, which is the concentration of Pirenzepine that causes 50% inhibition of the agonist-induced inositol phosphate accumulation.

IP_Accumulation_Workflow start Start label_cells Label Cells with [3H]-myo-inositol start->label_cells preincubate Pre-incubate with LiCl label_cells->preincubate treat Treat with Pirenzepine and Stimulate with Agonist preincubate->treat terminate Terminate Reaction treat->terminate extract Extract Inositol Phosphates terminate->extract separate Separate IPs by Anion-Exchange Chromatography extract->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50 calculation) quantify->analyze end End analyze->end

Caption: Workflow for an Inositol Phosphate Accumulation Assay.

Intracellular Calcium Mobilization Assay

This is another functional assay to assess the inhibitory effect of Pirenzepine on M1 receptor signaling.

Objective: To measure the change in intracellular calcium concentration in response to a muscarinic agonist in the presence of Pirenzepine.

Materials:

  • Cells expressing the M1 muscarinic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Agonist (e.g., Carbachol).

  • This compound.

  • Fluorescence microscope or plate reader with appropriate filters.

Procedure:

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates).

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye like Fura-2 AM. The AM ester group allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye. Pluronic F-127 can be used to aid in dye solubilization.[5]

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Antagonist Incubation: Incubate the cells with various concentrations of Pirenzepine.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence reader. Add a specific concentration of the agonist to the wells and immediately start measuring the fluorescence intensity over time. For Fura-2, excitation is typically alternated between 340 nm (calcium-bound) and 380 nm (calcium-unbound), and emission is measured at ~510 nm.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (340/380 ratio for Fura-2). This ratio is proportional to the intracellular calcium concentration.

    • Plot the peak fluorescence ratio change against the Pirenzepine concentration.

    • Determine the IC50 value, representing the concentration of Pirenzepine that inhibits the agonist-induced calcium response by 50%.

Calcium_Mobilization_Workflow start Start seed_cells Seed Cells start->seed_cells load_dye Load with Calcium -sensitive Dye (e.g., Fura-2 AM) seed_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells incubate_antagonist Incubate with Pirenzepine wash_cells->incubate_antagonist stimulate_measure Stimulate with Agonist and Measure Fluorescence incubate_antagonist->stimulate_measure analyze Data Analysis (IC50 calculation) stimulate_measure->analyze end End analyze->end

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Conclusion

This compound serves as a selective antagonist for the M1 muscarinic acetylcholine receptor, primarily impacting cellular signaling by inhibiting the Gq/11-PLC-IP3-Ca2+ pathway. The quantitative data clearly demonstrate its higher affinity for the M1 subtype over other muscarinic receptors. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the effects of Pirenzepine and other muscarinic receptor modulators. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of the complex processes involved. This technical guide provides a comprehensive resource for scientists and professionals in the field of pharmacology and drug development.

References

Pirenzepine Hydrochloride and Its Role in Myopia Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the current research on pirenzepine (B46924) hydrochloride's efficacy, mechanism of action, and safety profile in the context of controlling myopia progression. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings from pivotal clinical trials and preclinical studies, presenting quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Executive Summary

Myopia is a growing global health concern. Pirenzepine, a relatively selective M1 muscarinic antagonist, has emerged as a promising therapeutic agent to slow its progression. Clinical trials have demonstrated that topical pirenzepine gel can significantly reduce the rate of myopic progression in children with an acceptable safety profile. The mechanism is believed to involve direct action on muscarinic receptors in the sclera, influencing the cellular processes that lead to scleral remodeling and axial elongation. This guide consolidates the evidence, offering a technical overview for advanced research and development.

Mechanism of Action: Modulating Scleral Remodeling

Pirenzepine's primary mechanism in controlling myopia is thought to be its antagonistic effect on muscarinic acetylcholine (B1216132) receptors, specifically the M1 (and potentially M4) subtype, located on scleral fibroblasts.[1][2] This interaction interrupts the signaling cascade that promotes scleral thinning and axial elongation, which are the hallmarks of myopia progression.

Unlike non-selective antagonists like atropine, pirenzepine's relative selectivity for the M1 receptor is thought to reduce common side effects such as mydriasis (pupil dilation) and cycloplegia (loss of accommodation).[3] The binding of pirenzepine to M1 receptors on scleral fibroblasts is hypothesized to inhibit cell proliferation and modulate the synthesis of extracellular matrix components, such as glycosaminoglycans, thereby strengthening the sclera and resisting excessive axial growth.[4] Studies in animal models have shown that pirenzepine can prevent experimentally induced myopia by attenuating this axial elongation.[5]

The proposed intracellular signaling pathway following M1 receptor antagonism in scleral fibroblasts involves the modulation of downstream effectors like the Ras/MAPK (ERK1/2) pathway, which plays a crucial role in cell growth and proliferation.[4] By inhibiting this pathway, pirenzepine may effectively "turn off" the signal for the eye to continue growing.

Pirenzepine Signaling Pathway Pirenzepine Pirenzepine HCl M1_Receptor M1 Muscarinic Receptor (GPCR) Pirenzepine->M1_Receptor Antagonizes G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Ras Ras PLC->Ras Modulates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription (Cell Proliferation, ECM Synthesis) ERK->Transcription Regulates Scleral_Remodeling Inhibition of Scleral Remodeling & Axial Elongation Transcription->Scleral_Remodeling Leads to caption Fig 1: Proposed Pirenzepine Signaling Pathway in Scleral Fibroblasts.

Fig 1: Proposed Pirenzepine Signaling Pathway in Scleral Fibroblasts.

Clinical Efficacy: Quantitative Data Summary

Multiple multicenter, randomized, double-masked, placebo-controlled trials have evaluated the efficacy of 2% pirenzepine ophthalmic gel. The primary outcome measure in these studies was the mean change in spherical equivalent refraction (SER) determined by cycloplegic autorefraction.

Table 1: Efficacy of 2% Pirenzepine Gel on Myopia Progression (Spherical Equivalent Refraction in Diopters)

StudyDurationTreatment Group (2% Pirenzepine)Placebo GroupReduction in Progression
Siatkowski et al. (2004)[6]1 Year-0.26 D-0.53 D51%
Tan et al. (2005)[7]1 Year-0.47 D (twice daily)-0.84 D44%
Siatkowski et al. (2008)[8]2 Years-0.58 D-0.99 D41%

Table 2: Effect of 2% Pirenzepine Gel on Axial Length (AL) Progression

StudyDurationTreatment Group (2% Pirenzepine b.i.d.)Placebo GroupDifference in AL Elongation
Tan et al. (2005)[7][9]1 Year+0.21 mm+0.33 mm0.12 mm

These data consistently show that 2% pirenzepine gel administered twice daily significantly slows the progression of myopia in children compared to a placebo.[6][7][8] The effect is observed in both the refractive change and the underlying axial elongation of the eye.

Experimental Protocols of Key Clinical Trials

The methodologies of the pivotal clinical trials were robust and similar in design, providing a strong evidence base.

Study Design

The core studies were multicenter, parallel-group, placebo-controlled, double-masked, and randomized.[6][7][8]

Participant Population
  • Inclusion Criteria: Healthy children, typically aged 8 to 12 years (some studies included ages 6-12).[6][7][8] Myopia was generally defined as a spherical equivalent of -0.75 to -4.00 diopters (D) with astigmatism of ≤1.00 D.[6][8]

  • Exclusion Criteria: Included significant ocular pathology, previous myopia control treatment, and known hypersensitivity to the drug components.

Intervention
  • Treatment Arm: 2% pirenzepine ophthalmic gel.[6][7][8]

  • Control Arm: A matching placebo (vehicle) gel.[6][7][8]

  • Administration: Typically administered twice daily (b.i.d.) to each eye.[6][8] One study also evaluated a once-daily (q.d.) regimen.[7]

Outcome Measures
  • Primary Efficacy Endpoint: The change from baseline in spherical equivalent (SE) refraction, as measured by cycloplegic autorefraction at 12 and 24 months.[6][8]

  • Secondary Efficacy Endpoint: Change in axial length, measured by A-scan ultrasonography.[9]

  • Safety Assessments: Included monitoring of adverse events, visual acuity, slit-lamp biomicroscopy, ophthalmoscopy, intraocular pressure, and vital signs.

Clinical Trial Workflow cluster_treatment 1-2 Year Treatment Period start Screening & Enrollment (Ages 8-12, Myopia -0.75D to -4.00D) baseline Baseline Examination - Cycloplegic Autorefraction - Axial Length Measurement - Full Ophthalmic Exam start->baseline randomization Randomization (Double-Masked) baseline->randomization groupA Group A: 2% Pirenzepine Gel (b.i.d.) randomization->groupA groupB Group B: Placebo Gel (b.i.d.) randomization->groupB followup Follow-up Visits (e.g., 3, 6, 12, 24 months) - Repeat Efficacy Measures - Safety Assessments groupA->followup groupB->followup analysis Data Analysis - Compare mean change in SER - Compare mean change in AL - Evaluate Adverse Events followup->analysis caption Fig 2: Generalized Experimental Workflow for Pirenzepine Myopia Trials.

Fig 2: Generalized Experimental Workflow for Pirenzepine Myopia Trials.

Safety and Tolerability

Pirenzepine ophthalmic gel has been found to be relatively safe and well-tolerated in clinical trials.[6][8]

Table 3: Common Adverse Events in Pirenzepine Clinical Trials

Adverse EventFrequency in Pirenzepine GroupFrequency in Placebo GroupNotes
Blurred Vision at NearMore common than placeboLess commonGenerally mild and transient.[5]
Gel Residue on EyelidsMore common than placeboLess commonMinor cosmetic issue.[5]
Follicular ConjunctivitisMore common than placeboLess commonOften asymptomatic.[10]
MydriasisMild (<1mm)MinimalSignificantly less than non-selective antagonists.[10]
Accommodative InsufficiencyMildMinimalA reason for discontinuation in a small percentage of patients.[6]

The discontinuation rate due to adverse events in the pirenzepine groups was approximately 11% in one-year and two-year studies.[6][8] Importantly, no serious, long-term ocular or systemic adverse events related to the study medication were reported.[5]

Conclusion and Future Directions

The collective evidence strongly supports the efficacy and safety of 2% pirenzepine ophthalmic gel as a pharmacological intervention to slow the progression of myopia in children. Its mechanism, centered on the antagonism of M1 muscarinic receptors in the sclera, offers a targeted approach with fewer side effects than non-selective agents.

Future research should focus on optimizing dosing regimens, evaluating efficacy and safety in broader age ranges and diverse populations, and further elucidating the precise downstream molecular pathways involved in pirenzepine-mediated scleral remodeling. Long-term studies are also warranted to determine the effects of treatment cessation and the ultimate impact on adult refractive error and ocular health. Pirenzepine hydrochloride represents a significant advancement in the potential pharmacological management of myopia.

References

In-Vitro Characterization of Pirenzepine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine (B46924) Hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, a class of G-protein coupled receptors involved in various physiological processes.[1] This technical guide provides an in-depth overview of the in-vitro characterization of Pirenzepine, summarizing key pharmacological data, detailing experimental methodologies, and illustrating associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Pharmacological Profile: Receptor Binding Affinity

Pirenzepine exhibits a distinct binding profile, showing a higher affinity for the M1 muscarinic receptor subtype compared to other subtypes (M2, M3, M4).[2][3][4] This selectivity is the basis for its targeted pharmacological effects, particularly in reducing gastric acid secretion, which has led to its use in treating peptic ulcers.[1][5][6] The binding affinities of Pirenzepine Hydrochloride for various muscarinic receptor subtypes are summarized in the table below.

Receptor SubtypeTissue/Cell LineRadioligandKi (nM)pKiReference
M1 Rat Cortex[3H]pirenzepine6.468.19[7]
M1 Rat Cortex[3H]pirenzepine5.218.28[7]
M1 Bovine Cerebral Cortex[3H]quinuclidinyl benzilate18 ± 14-[8]
M1 Rabbit Vas Deferens--8.49 (pA2)[9]
M2 Pig Atrial Sarcolemma[3H]-N-methylscopolamine115 - 174-[10]
M2 Bovine Tracheal Mucosa[3H]quinuclidinyl benzilate480 ± 40-[8]
M2 Bovine Tracheal Smooth Muscle[3H]quinuclidinyl benzilate690 ± 380-[8]
M2 Rat Left Atria--6.63 (pA2)[9]
M3 Rat Ileum---[9]
m1 (cloned human) CHO-K1 cellsN-[3H]-methylscopolamine-8.74[9]
m2 (cloned human) CHO-K1 cellsN-[3H]-methylscopolamine-7.35[9]
m3 (cloned human) CHO-K1 cellsN-[3H]-methylscopolamine-8.19[9]
m4 (cloned human) CHO-K1 cellsN-[3H]-methylscopolamine-8.32[9]
m5 (cloned human) CHO-K1 cellsN-[3H]-methylscopolamine-8.32[9]

Functional Assays and Mechanism of Action

Pirenzepine's antagonist activity at the M1 receptor has been characterized through various functional in-vitro assays. These assays demonstrate its ability to inhibit downstream signaling pathways typically activated by acetylcholine and other muscarinic agonists.

Inhibition of Phosphoinositide Breakdown

In rat brain, Pirenzepine has been shown to distinguish between muscarinic receptor-mediated phosphoinositide breakdown and the inhibition of adenylate cyclase.[11] It exhibits a higher potency in inhibiting phosphoinositide breakdown, a pathway primarily coupled to M1 receptors.[11]

Modulation of GTPase Activity

Studies on pig atrial sarcolemma, which is rich in M2 receptors, have shown that Pirenzepine can act as an inverse agonist.[10] It was observed to decrease the Vmax of GTP hydrolysis, a key step in G-protein signaling.[10]

Intracellular Calcium Mobilization

Muscarinic receptor activation, particularly of the M1 subtype, can lead to an increase in intracellular calcium levels.[12][13] Pirenzepine effectively blocks this agonist-induced calcium mobilization.[12]

AssayCell/Tissue TypeAgonistIC50 (nM)Reference
Calcium MobilizationCHO-M1 cellsCarbachol (40 nM)200 - 224[14]
Acid Secretion (Aminopyrine uptake)Isolated Rat Parietal CellsCarbamylcholine1100[15]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Pirenzepine for different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Tissues (e.g., rat cerebral cortex, bovine tracheal mucosa) or cells expressing specific muscarinic receptor subtypes are homogenized and centrifuged to isolate cell membranes.[8]

  • Incubation: The membrane preparations are incubated with a specific radioligand (e.g., [3H]pirenzepine, [3H]N-methylscopolamine) and varying concentrations of unlabeled this compound.[7][8]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of Pirenzepine that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[10]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand Radioligand Radioligand->Incubation Pirenzepine Pirenzepine (unlabeled) Pirenzepine->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Schild Analysis

Objective: To determine the potency (pA2 value) and nature of antagonism of Pirenzepine.[16][17][18]

Methodology:

  • Tissue Preparation: An isolated tissue preparation (e.g., guinea-pig olfactory cortex slice, rabbit vas deferens) is mounted in an organ bath containing a physiological salt solution.[9][16]

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is obtained.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of Pirenzepine for a predetermined time.

  • Shifted Agonist Curve: A second agonist concentration-response curve is obtained in the presence of Pirenzepine.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of Pirenzepine.

  • Schild Plot: The dose ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of Pirenzepine.

  • pA2 Determination: The pA2 value is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. For a competitive antagonist, the slope of the Schild plot should be close to unity.[16]

Schild_Analysis_Workflow cluster_exp Experiment cluster_calc Calculation & Plotting cluster_res Result Tissue_Prep Isolated Tissue Preparation Agonist_CRC Agonist Concentration- Response Curve (Control) Tissue_Prep->Agonist_CRC Pirenzepine_Inc Incubate with Pirenzepine Agonist_CRC->Pirenzepine_Inc Shifted_CRC Agonist Concentration- Response Curve (+ Pirenzepine) Pirenzepine_Inc->Shifted_CRC Repeat Repeat with different [Pirenzepine] Shifted_CRC->Repeat Dose_Ratio Calculate Dose Ratios Repeat->Dose_Ratio Schild_Plot Construct Schild Plot Dose_Ratio->Schild_Plot pA2 Determine pA2 value Schild_Plot->pA2

Caption: Workflow for performing a Schild analysis.

Calcium Mobilization Assay

Objective: To measure the inhibitory effect of Pirenzepine on agonist-induced intracellular calcium mobilization.[13]

Methodology:

  • Cell Culture: Cells expressing the target muscarinic receptor (e.g., CHO-M1 cells) are cultured in a suitable medium.[14]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pirenzepine Incubation: The cells are pre-incubated with varying concentrations of this compound.[14]

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to the cells to stimulate calcium release.[14]

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The IC50 value for Pirenzepine is determined by plotting the inhibition of the agonist-induced calcium response against the Pirenzepine concentration.

Signaling Pathways

Pirenzepine, as a muscarinic antagonist, primarily blocks the signaling pathways initiated by the binding of acetylcholine to M1 receptors.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R binds & activates Pirenzepine Pirenzepine Pirenzepine->M1R binds & blocks Gq Gq protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: M1 muscarinic receptor signaling pathway and the inhibitory action of Pirenzepine.

Conclusion

The in-vitro characterization of this compound has firmly established it as a selective M1 muscarinic receptor antagonist. Its distinct binding affinity and functional antagonism have been quantified through a variety of robust experimental methodologies. This technical guide provides a consolidated resource for understanding the fundamental in-vitro pharmacology of Pirenzepine, which is crucial for its continued study and potential development in various therapeutic areas.

References

Pirenzepine Hydrochloride: A Technical Guide to its Primary Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirenzepine (B46924) Hydrochloride, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, has a rich history in both clinical practice and preclinical research. Initially developed for the treatment of peptic ulcers due to its ability to reduce gastric acid secretion, its research applications have since expanded into diverse fields such as ophthalmology and neuroscience.[1] This technical guide provides an in-depth overview of the core research applications of Pirenzepine Hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows. Its selectivity for the M1 receptor subtype, in contrast to non-selective antagonists like atropine, offers a more targeted approach with a reduced side-effect profile in various research models.[1][2] This makes it a valuable tool for investigating the role of M1 receptors in various physiological and pathological processes.

Mechanism of Action and Receptor Selectivity

Pirenzepine is a muscarinic receptor antagonist that exhibits a higher affinity for the M1 muscarinic acetylcholine receptor subtype.[3] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of cellular responses upon activation by acetylcholine.[4][5] The M1 receptor is predominantly found in the central nervous system and gastric parietal cells.[1] Pirenzepine's antagonism of these receptors leads to the inhibition of downstream signaling pathways.[1]

Receptor Binding Affinities

The selectivity of Pirenzepine for the M1 receptor is a key characteristic that underpins its research applications. This selectivity is quantified by its binding affinity (Ki) and antagonist potency (pA2) at the different muscarinic receptor subtypes (M1-M5).

Receptor SubtypepKiKi (nM)pA2Species/SystemReference
M1 8.741.88.49Cloned human receptors (CHO-K1 cells) / Rabbit vas deferens[6]
M1 -18-Bovine cerebral cortex[7]
M1 -21-Rat brain (phosphoinositide breakdown assay)[8]
M2 7.35456.63Cloned human receptors (CHO-K1 cells) / Rat left atria[6]
M2 -115-174-Pig atrial sarcolemma[9]
M2 -480-690-Bovine tracheal mucosa and smooth muscle[7]
M3 8.196.5-Cloned human receptors (CHO-K1 cells)[6]
M3 --6.87Human isolated colon (longitudinal muscle)[10]
M4 8.324.8-Cloned human receptors (CHO-K1 cells)[6]
M5 8.324.8-Cloned human receptors (CHO-K1 cells)[6]

pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways

The M1 muscarinic receptor primarily couples to the Gq family of G proteins. Upon Pirenzepine's antagonistic binding, the activation of this pathway by acetylcholine is inhibited.

Pirenzepine Pirenzepine M1R M1 Receptor Pirenzepine->M1R Inhibits Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release

Pirenzepine's inhibition of the M1 receptor-Gq signaling pathway.

In some neuronal contexts, M1 receptor antagonism by Pirenzepine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis and mitochondrial function.[11]

Pirenzepine Pirenzepine M1R M1 Receptor Pirenzepine->M1R Inhibits AMPK AMPK Activation M1R->AMPK Leads to Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function Improves Neurite_Outgrowth Neurite Outgrowth Mitochondrial_Function->Neurite_Outgrowth Promotes

Proposed pathway for Pirenzepine-induced neurite outgrowth.

Applications in Ophthalmology: Myopia Research

A significant area of contemporary research for Pirenzepine is in the control of myopia (nearsightedness) progression. Animal models have been crucial in demonstrating its efficacy.

Chick Model of Form-Deprivation Myopia

This model is widely used to study the mechanisms of eye growth and myopia development.

Experimental Protocol:

  • Animal Model: Newly hatched White Leghorn chicks.

  • Induction of Myopia: Monocular form deprivation is induced by placing a translucent occluder over one eye for a period of several days (e.g., 4-5 days).[12][13]

  • Drug Administration: Pirenzepine is administered to the deprived eye, typically via daily intravitreal or subconjunctival injections.[12][14] Saline or a vehicle is injected into the control eye.

  • Dosage: Doses can range, with studies showing an ED50 of 175 micrograms for intravitreal injections.[12] A 500 microgram dose has been shown to completely prevent induced myopia.[12]

  • Outcome Measures: At the end of the treatment period, ocular parameters are measured, including:

    • Refraction: Using an automated infrared photoretinoscope.[13]

    • Axial Length: Measured with A-scan ultrasonography.[12][13]

    • Equatorial Diameter: Measured with A-scan ultrasonography.[14]

  • Molecular Analysis: The expression of molecules involved in scleral remodeling, such as matrix metalloproteinase-2 (MMP-2) and tissue inhibitor of metalloproteinase-2 (TIMP-2), can be assessed in the fibrous sclera using RT-PCR and Western blot analysis.[14]

Quantitative Data from Chick Myopia Studies:

ParameterControl (Form-Deprived)Pirenzepine (500 µg, intravitreal)Reference
Refractive Error (D) -13.7+0.9[12]
Axial Elongation (mm) +0.32-0.14[12]
Rhesus Monkey Model of Myopia

Rhesus monkeys provide a primate model with ocular anatomy and physiology similar to humans.

Experimental Protocol:

  • Animal Model: Young rhesus monkeys.

  • Induction of Myopia: Form deprivation is induced by placing a translucent occluder over one eye.

  • Drug Administration: Pirenzepine can be administered via subconjunctival injection.[4][15]

  • Dosage: Concentrations ranging from 0.0002% to 2% have been tested to evaluate effects on accommodation and pupil size.[4]

  • Outcome Measures:

    • Pupil Diameter: Measured to assess mydriasis.[4]

    • Resting Refraction: To determine any hyperopic shift.[4]

    • Accommodation: Static and dynamic accommodation can be measured, often with electrodes in the Edinger-Westphal nucleus to stimulate accommodation.[4][15]

Experimental Workflow:

start Select Rhesus Monkeys induce_myopia Induce Form-Deprivation Myopia (Translucent Occluder) start->induce_myopia administer_drug Administer Pirenzepine (Subconjunctival Injection) induce_myopia->administer_drug measure_pupil Measure Pupil Diameter administer_drug->measure_pupil measure_refraction Measure Resting Refraction administer_drug->measure_refraction measure_accommodation Measure Accommodation (Static & Dynamic) administer_drug->measure_accommodation analyze Analyze Data measure_pupil->analyze measure_refraction->analyze measure_accommodation->analyze

Workflow for Pirenzepine research in a rhesus monkey myopia model.

Applications in Neuroscience

Pirenzepine's ability to selectively block M1 receptors has made it a useful tool for investigating the role of these receptors in the central and peripheral nervous systems.

Peripheral Neuropathy Research

Pirenzepine has been investigated for its neuroprotective effects in models of peripheral neuropathy.

Experimental Protocol (Diabetic Neuropathy Model):

  • Animal Model: Rats or mice.

  • Induction of Diabetes: Typically induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).

  • Drug Administration: Pirenzepine can be delivered systemically or topically.[16]

  • Dosage: For topical application in mice, concentrations from 0.1% to 10% have been tested.[16]

  • Outcome Measures:

    • Behavioral Testing: Assessment of tactile allodynia and thermal hypoalgesia.[16]

    • Nerve Conduction Velocity: To measure large fiber motor nerve function.[16]

    • Intraepidermal Nerve Fiber Density: To quantify nerve degeneration.[16]

    • Molecular Analysis: Western blotting of dorsal root ganglia to assess the activation of pathways like AMPK/PGC-1α.[11]

Epilepsy Research: Amygdala Kindling Model

The kindling model is used to study the development and generalization of seizures.

Experimental Protocol:

  • Animal Model: Rats.

  • Surgical Preparation: Stereotaxic implantation of bipolar nichrome stimulation and recording electrodes into the basolateral amygdala.[1]

  • Kindling Procedure: Daily or twice-daily application of a low-intensity electrical stimulation to the amygdala at the afterdischarge threshold.[1]

  • Drug Administration: Pirenzepine is administered intracerebroventricularly prior to the electrical stimulation.[1]

  • Dosage: Doses of 10, 25, 50, and 100 nmol have been used.[1]

  • Outcome Measures:

    • Seizure Severity: Scored using Racine's five-stage scale.[1]

    • Afterdischarge Duration: The duration of the seizure activity recorded on the EEG.[1]

    • Number of Stimulations: The total number of stimulations required to reach a fully kindled state (e.g., the first stage 5 seizure).[1]

Quantitative Data from Amygdala Kindling Study:

Pirenzepine Dose (nmol)OutcomeReference
10Reduced afterdischarge duration[1]
50 and 100Prevented animals from reaching a stage 5 seizure[1]

Gastroenterology Research

While its clinical use for peptic ulcers has largely been superseded by proton pump inhibitors and H2 receptor antagonists, Pirenzepine remains a valuable tool in gastroenterology research to study the role of M1 receptors in gastric acid secretion and mucosal protection.

Experimental Focus:

  • Inhibition of Gastric Acid Secretion: Studies in isolated stomachs or in vivo models to quantify the reduction in acid output in response to various secretagogues.

  • Mucosal Protection: Investigating the mechanisms by which Pirenzepine protects the gastric mucosa, including its effects on mucus and bicarbonate secretion.

Conclusion

This compound's selective antagonism of the M1 muscarinic receptor provides researchers with a specific tool to probe the function of this receptor subtype in a variety of biological systems. Its applications in myopia, peripheral neuropathy, and epilepsy research highlight its continued importance in drug development and the fundamental understanding of cholinergic signaling. The detailed protocols and quantitative data presented in this guide offer a foundation for the design and interpretation of future studies utilizing this important pharmacological agent.

References

Methodological & Application

Pirenzepine Hydrochloride M1 Receptor Binding Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine Hydrochloride is a selective antagonist for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). Understanding its binding characteristics is crucial for the development of novel therapeutics targeting cholinergic pathways, particularly in the context of neurodegenerative diseases and other neurological disorders. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of Pirenzepine for the M1 receptor. The M1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[1]

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade. This process begins with the activation of the Gq heterotrimeric G protein, leading to the dissociation of the Gαq subunit.[1] This subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1]

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R Binds Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the methodology for determining the inhibition constant (Ki) of this compound for the M1 muscarinic receptor using a competitive radioligand binding assay.

Materials and Reagents
Reagent/MaterialSpecification
Receptor Source Membranes from CHO or HEK293 cells stably expressing human M1 mAChR.
Radioligand [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Pirenzepine.
Test Compound This compound.
Non-specific Binding Atropine (1 µM).
Assay Buffer 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4.
Scintillation Cocktail Appropriate for tritium (B154650) counting.
Equipment 96-well filter plates (GF/C), cell harvester, liquid scintillation counter.
Experimental Workflow

The experimental workflow involves the preparation of reagents, incubation of the binding reaction, separation of bound and free radioligand, and quantification of radioactivity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Prepare Serial Dilutions of Pirenzepine HCl F Competitive Binding: Membranes + [³H]-NMS + Pirenzepine A->F B Prepare Radioligand Solution ([³H]-NMS) D Total Binding: Membranes + [³H]-NMS + Buffer B->D E Non-specific Binding: Membranes + [³H]-NMS + Atropine B->E B->F C Prepare M1 Receptor Membrane Suspension C->D C->E C->F G Incubate at Room Temperature D->G E->G F->G H Rapid Vacuum Filtration (Cell Harvester) G->H I Wash Filters with Ice-cold Wash Buffer H->I J Dry Filters and Add Scintillation Cocktail I->J K Quantify Radioactivity (Liquid Scintillation Counter) J->K L Data Analysis: Calculate IC₅₀ and Kᵢ K->L

Caption: Experimental Workflow for Pirenzepine M1 Binding Assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the radioligand ([³H]-NMS) in assay buffer to a final concentration that is approximately its Kd for the M1 receptor (typically 0.1-1.0 nM).

    • Thaw the M1 receptor membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.

  • Assay Plate Setup:

    • Set up a 96-well filter plate in triplicate for the following conditions:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS solution, and 100 µL of M1 receptor membrane suspension.

      • Non-specific Binding (NSB): 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS solution, and 100 µL of M1 receptor membrane suspension.

      • Competitive Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS solution, and 100 µL of M1 receptor membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three to four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀:

    • Fit the competition curve using a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to determine the IC₅₀ value, which is the concentration of Pirenzepine that inhibits 50% of the specific radioligand binding.

  • Calculate Ki:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the M1 receptor.

Pirenzepine Binding Affinity Data

Pirenzepine exhibits selectivity for the M1 muscarinic receptor subtype over other subtypes.[2][3][4] The binding affinities, often expressed as pKi (-log Ki) or Ki values, are summarized below.

Receptor SubtypepKiKi (nM)
M1 ~8.0 - 8.5~3 - 10
M2 ~6.5 - 7.0~100 - 300
M3 ~6.8 - 7.2~60 - 160
M4 ~7.2 - 7.7~20 - 60
M5 ~7.0 - 7.5~30 - 100

Note: The exact values can vary depending on the experimental conditions, radioligand used, and tissue or cell line source.[3][4] Pirenzepine has the highest affinity for the M1 receptor, with reported Ki values in the low nanomolar range, while showing lower affinity for other muscarinic subtypes.[2]

Conclusion

This application note provides a comprehensive framework for conducting a this compound M1 receptor binding assay. The detailed protocol and supporting information are intended to guide researchers in accurately determining the binding affinity and selectivity of this important pharmacological tool. Adherence to the described methodologies will ensure the generation of robust and reproducible data essential for drug discovery and development programs.

References

Application Notes and Protocols for Pirenzepine Hydrochloride in In-Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pirenzepine Hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR). It is widely utilized in biomedical research to investigate the roles of the M1 receptor in various physiological and pathological processes. Its primary action is the inhibition of gastric acid secretion, but it is also a valuable tool for studying neuronal signaling and cell proliferation. These notes provide detailed protocols for the dissolution of this compound and its application in in-vitro settings.

Physicochemical Properties

  • Appearance: White to off-white crystalline powder.

  • Molecular Formula: C₁₉H₂₁N₅O₂ · 2HCl

  • Molecular Weight: 424.32 g/mol

  • Mechanism of Action: Pirenzepine selectively blocks M1 muscarinic acetylcholine receptors, which are G-protein coupled receptors. This antagonism inhibits downstream signaling pathways, such as the inhibition of adenylate cyclase and the breakdown of phosphoinositides.

Solubility and Solvent Preparation

This compound exhibits solubility in several common laboratory solvents. The choice of solvent is critical for maintaining the integrity and activity of the compound.

Table 1: Solubility of this compound

SolventSolubilityConcentrationNotesSource
WaterSolubleup to 100 mMCan be dissolved directly in aqueous buffers.
PBS (pH 7.2)Approx. 10 mg/mL~23.5 mMAqueous solutions in PBS are not recommended for storage beyond one day.
DMSOSoluble1-2 mg/mLUse fresh, high-quality DMSO as moisture can reduce solubility.
EthanolInsolubleN/ANot a suitable solvent.

Note: There are some discrepancies in reported solubility values across different suppliers. It is recommended to perform a small-scale solubility test with your specific lot of this compound.

Protocol for Preparation of Stock Solutions

4.1. Materials

  • This compound powder

  • Sterile, high-purity water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

4.2. Preparation of Aqueous Stock Solution (e.g., 10 mM in Water)

  • Calculate the required mass of this compound using its molecular weight (424.32 g/mol ). For 1 mL of a 10 mM solution, you will need 4.24 mg.

  • Weigh the this compound powder accurately in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile water to the tube.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may assist dissolution but be mindful of the compound's stability.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter if it is to be used in cell culture.

4.3. Preparation of DMSO Stock Solution (e.g., 10 mM)

  • Follow steps 1 and 2 from the aqueous solution protocol.

  • Add the calculated volume of fresh, anhydrous DMSO.

  • Vortex until the solid is fully dissolved.

  • This high-concentration stock can then be diluted into aqueous buffers or cell culture media for working solutions. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Storage and Stability

Proper storage is crucial to prevent degradation and ensure experimental reproducibility.

Table 2: Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureStability DurationRecommendationsSource
Solid Powder-20°C≥ 4 yearsStore in a desiccator.
Aqueous Stock (in PBS)4°C≤ 1 dayPrepare fresh for each experiment.
Aqueous/DMSO Stock-20°C1 to 3 monthsAliquot to avoid repeated freeze-thaw cycles.
Aqueous/DMSO Stock-80°C6 monthsAliquot for long-term storage.

Note: The stability of Pirenzepine in aqueous solutions is pH-dependent. Maximum stability is observed around pH 5.1. It is unstable in strongly acidic or alkaline conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing and using this compound in in-vitro experiments.

G cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experiment weigh Weigh Pirenzepine HCl solvent Add appropriate solvent (Water, PBS, or DMSO) weigh->solvent dissolve Vortex to dissolve solvent->dissolve filter Sterile filter (0.22 µm) for cell culture use dissolve->filter aliquot Aliquot into single-use tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot store->thaw dilute Dilute to working concentration in culture medium/buffer thaw->dilute treat Treat cells/tissue dilute->treat assay Perform in-vitro assay treat->assay

Caption: Workflow for this compound solution preparation.

Signaling Pathway Diagram

Pirenzepine acts as an antagonist at the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M1R M1 Receptor Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (ACh) ACh->M1R Activates Pirenzepine Pirenzepine Pirenzepine->M1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Gastric Acid Secretion) Ca->Response PKC->Response

Caption: Pirenzepine's antagonism of the M1 muscarinic receptor pathway.

Example In-Vitro Protocol: Cell Proliferation Assay

This protocol is based on studies using Pirenzepine to inhibit cancer cell proliferation.

8.1. Cell Culture

  • Culture cells (e.g., PC-3 prostate cancer cells) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

8.2. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Preparation of Working Solutions: Prepare a series of this compound dilutions in complete culture medium from your stock solution. For example, to achieve final concentrations of 50, 100, and 150 µg/mL.

  • Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.

  • Data Analysis: Measure absorbance using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine metrics like the IC₅₀.

Quality Control and Best Practices

  • Purity: Use high-purity (>98%) this compound.

  • Verification: Be aware that commercial samples of Pirenzepine may contain structural isomers with significantly lower receptor affinity. If possible, verify the identity and purity of your compound via analytical methods like HPLC or NMR.

  • Solvent Effects: Always include a vehicle control in your experiments to account for any effects of the solvent on the cells.

  • pH Monitoring: For aqueous solutions, ensure the final pH of your working solution is compatible with your experimental system and optimal for compound stability (around pH 5.1-7.4).

  • Freshness: Whenever possible, prepare fresh dilutions from a frozen stock for each experiment to ensure consistent activity.

Application Notes and Protocols: Pirenzepine Hydrochloride in Animal Models of Myopia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Pirenzepine (B46924) Hydrochloride in preclinical animal models of myopia. Pirenzepine, a selective M1 muscarinic antagonist, has been extensively studied for its potential to inhibit the progression of myopia. These guidelines are intended to assist researchers in designing and executing robust in vivo studies to evaluate the efficacy and mechanism of action of pirenzepine and related compounds.

Data Summary: Efficacy of Pirenzepine in Animal Models

The following tables summarize the quantitative data from key studies investigating the effects of pirenzepine on myopia development in various animal models.

Table 1: Pirenzepine in Form-Deprivation Myopia (FDM) Models

Animal ModelMyopia InductionPirenzepine TreatmentRefractive Error (Diopters)Axial Elongation (mm)Vitreous Chamber Depth (mm)Reference
Chick 5 days monocular form deprivation500 µg daily intravitreal injectionTreated: +0.9 D vs. Control: -13.7 DTreated: -0.14 mm vs. Control: +0.32 mm-[1]
Tree Shrew 12 days monocular deprivation17.7 µmol daily subconjunctival injectionTreated: -2.1 D vs. Saline Control: -14.1 D-Treated: 0.05 mm vs. Saline Control: 0.29 mm[2]
Rhesus Monkey Form deprivation5% solution, 2 drops daily (approx. 5000 µg)Effective at reducing myopia progression (comparable to atropine)--[3]
Guinea Pig Eyelid suture2% topical solutionTreated: -0.89 D vs. Untreated: -2.31 DTreated: 0.009 mm vs. Untreated: 0.057 mm-[4][5]
Guinea Pig Eyelid suture4% topical solutionTreated: -0.70 D vs. Untreated: -2.31 DTreated: 0.006 mm vs. Untreated: 0.057 mm-[4][5]

Table 2: Pirenzepine in Lens-Induced Myopia (LIM) Models

Animal ModelMyopia InductionPirenzepine TreatmentRefractive Error (Diopters)Axial Elongation (mm)Vitreous Chamber Depth (mm)Reference
Chick -10 D lens700 µg daily intravitreal injectionTreated: -1.1 D vs. Vehicle Control: -8.8 D--[6][7]
Tree Shrew Negative lens defocusDaily subconjunctival injectionReduced myopia and ocular enlargement--[2]
Guinea Pig -10.00 D lens for 11 days10% topical administrationNo significant difference from control eyesPrevented elongation of axial dimension-[8]

Experimental Protocols

Protocol 1: Form-Deprivation Myopia (FDM) in Chicks

This protocol describes the induction of myopia in chicks through visual form deprivation and treatment with pirenzepine via intravitreal injection.

Materials:

  • One-day-old male white leghorn chicks

  • Translucent plastic occluders

  • Pirenzepine hydrochloride

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane)

  • 30-gauge needles and syringes

  • A-scan ultrasonography equipment

  • Retinoscope

Procedure:

  • Animal Preparation: House chicks in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Myopia Induction: On day one, affix a translucent plastic occluder over the right eye of each chick to induce monocular form deprivation. The left eye serves as the untreated control.

  • Pirenzepine Administration (Intravitreal Injection):

    • Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 500 µg in 10 µL).

    • Lightly anesthetize the chick.

    • Perform a daily intravitreal injection into the deprived (right) eye for 5 consecutive days.

    • The control group receives a daily intravitreal injection of sterile saline.

  • Outcome Measures:

    • On day 6, measure the refractive error of both eyes using a retinoscope.

    • Measure the axial length and vitreous chamber depth of both eyes using A-scan ultrasonography.

  • Data Analysis: Compare the differences in refractive error and ocular biometric parameters between the treated and control eyes, and between the pirenzepine-treated and saline-treated groups.

Protocol 2: Lens-Induced Myopia (LIM) in Guinea Pigs

This protocol details the induction of myopia in guinea pigs using negative lenses and the topical application of pirenzepine.

Materials:

  • Three-week-old male guinea pigs

  • -10.00 D contact lenses

  • This compound ophthalmic solution (e.g., 2% or 4%)

  • Sterile saline (vehicle control)

  • A-scan ultrasonography equipment

  • Retinoscope

Procedure:

  • Animal Preparation: Acclimate the guinea pigs to the housing facility for one week prior to the experiment.

  • Myopia Induction:

    • Fit a -10.00 D contact lens onto the right eye of each guinea pig.

    • The left eye serves as the control and receives no lens.

  • Pirenzepine Administration (Topical):

    • Administer one to two drops of the pirenzepine ophthalmic solution to the lens-wearing eye twice daily (e.g., 9:00 AM and 4:00 PM).

    • The control group receives the vehicle (sterile saline) on the same schedule.

    • Continue this treatment for the duration of the myopia induction period (e.g., 11-14 days).

  • Outcome Measures:

    • At the beginning and end of the experimental period, measure the refractive error and axial length of both eyes.

  • Data Analysis: Calculate the change in refractive error and axial length for each eye. Compare the differences between the pirenzepine-treated and vehicle-treated groups.

  • Histopathology (Optional): At the end of the study, enucleate the eyes for histopathological examination to assess any potential toxicity of the treatment.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Pirenzepine in Myopia Inhibition

Pirenzepine is a selective M1 muscarinic antagonist, and its anti-myopia effects are believed to be mediated through the muscarinic receptor system in the retina and/or sclera. Studies suggest the involvement of both M1 and M4 muscarinic receptors in the signaling cascade that regulates eye growth.[9][10] The blockade of these receptors by pirenzepine is thought to interfere with the downstream signaling that leads to scleral remodeling and axial elongation.

G cluster_retina Retina cluster_sclera Sclera Visual_Defocus Visual Defocus (Myopic Defocus) Retinal_Signal Retinal Signaling Cascade Visual_Defocus->Retinal_Signal ACh Acetylcholine (ACh) Retinal_Signal->ACh M1R M1 Muscarinic Receptor ACh->M1R M4R M4 Muscarinic Receptor ACh->M4R Scleral_Remodeling Scleral Remodeling (GAG Synthesis) M1R->Scleral_Remodeling Inhibits M4R->Scleral_Remodeling Inhibits Axial_Elongation Axial Elongation (Myopia) Scleral_Remodeling->Axial_Elongation Pirenzepine Pirenzepine Pirenzepine->M1R Pirenzepine->M4R

Caption: Proposed mechanism of pirenzepine in myopia inhibition.

Experimental Workflow: Form-Deprivation Myopia (FDM) Model

The following diagram illustrates a typical experimental workflow for an FDM study.

FDM_Workflow start Start: Select Animal Model (e.g., Chicks) induction Myopia Induction: Monocular Form Deprivation (Occluder) start->induction grouping Randomize into Treatment Groups induction->grouping treatment Daily Pirenzepine Administration (e.g., Intravitreal) grouping->treatment Treatment Group control Daily Vehicle Administration (e.g., Saline) grouping->control Control Group measurements Outcome Assessment: - Refractive Error - Axial Length - Vitreous Chamber Depth treatment->measurements control->measurements analysis Data Analysis: Compare Treated vs. Control Groups measurements->analysis

Caption: Workflow for a form-deprivation myopia study.

Experimental Workflow: Lens-Induced Myopia (LIM) Model

This diagram outlines the steps involved in a typical LIM study.

LIM_Workflow start Start: Select Animal Model (e.g., Guinea Pigs) induction Myopia Induction: Monocular Negative Lens Application start->induction grouping Randomize into Treatment Groups induction->grouping treatment Twice Daily Pirenzepine Topical Administration grouping->treatment Treatment Group control Twice Daily Vehicle Topical Administration grouping->control Control Group measurements Outcome Assessment: - Refractive Error - Axial Length treatment->measurements control->measurements analysis Data Analysis: Compare Treated vs. Control Groups measurements->analysis

Caption: Workflow for a lens-induced myopia study.

References

Application Notes and Protocols for Pirenzepine Hydrochloride Administration in Chick Myopia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pirenzepine (B46924) Hydrochloride in established chick models of myopia. The information is intended to guide researchers in designing and executing experiments to investigate the efficacy and mechanism of action of pirenzepine in preventing the progression of myopia.

Introduction

Key Experimental Parameters and Endpoints

Successful investigation of pirenzepine's effects in chick myopia models relies on the accurate measurement of several key parameters:

  • Refractive Error: Measured in diopters (D) to quantify the degree of myopia or hyperopia.

  • Axial Length: The distance from the anterior cornea to the posterior sclera, a primary indicator of eye growth.

  • Choroidal Thickness: Changes in this vascular layer are associated with ocular growth regulation.

Data Presentation: Efficacy of Pirenzepine in Chick Myopia Models

The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent and route-dependent efficacy of pirenzepine in inhibiting myopia development in chicks.

Table 1: Effect of Intravitreal Pirenzepine on Form-Deprivation Myopia

Treatment GroupDose (µg)Refractive Error (D)Change in Axial Length (mm)Reference
Form-Deprived (Control)--13.7+0.32[2]
Pirenzepine175 (ED50)--[2]
Pirenzepine500+0.9-0.14[2]

Table 2: Effect of Subconjunctival Pirenzepine on Form-Deprivation Myopia

Treatment GroupRefractive Status (D)Axial Length (mm)Equatorial Diameter (mm)Reference
Normal ControlNormalNormalNormal[1]
Form DeprivationMyopicIncreasedIncreased[1]
Pirenzepine InjectedSignificantly lower myopia vs. Form DeprivationSignificantly lower vs. Form DeprivationSignificantly lower vs. Form Deprivation[1]
Vehicle ControlMyopicIncreasedIncreased[1]

Table 3: Effect of Intravitreal Pirenzepine on Lens-Induced Myopia

Treatment GroupLens Power (D)Pirenzepine Dose (µg)Refractive Error (D)Reference
Vehicle Control-10--8.8 ± 1.1[4][7]
Pirenzepine-10700-1.1 ± 1.5[4][7]
Vehicle Control+10-+8.9 ± 2.4[4][7]
Pirenzepine+10700+8.1 ± 0.6[4][7]

Table 4: Molecular Changes in the Sclera Following Pirenzepine Treatment in Form-Deprived Chicks

Treatment GroupMMP-2 mRNA ExpressionMMP-2 Protein ExpressionTIMP-2 mRNA ExpressionTIMP-2 Protein ExpressionReference
Form DeprivationIncreased by 143.51%Increased by 114.60%Decreased by 55.05%Decreased by 53.73%[1]
Pirenzepine InjectedDecreased by 41.95% (vs. Form Deprivation)Decreased by 36.16% (vs. Form Deprivation)Increased by 72.46% (vs. Form Deprivation)Increased by 53.05% (vs. Form Deprivation)[1]

Experimental Protocols

The following are detailed protocols for inducing myopia in chicks and administering pirenzepine. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Form-Deprivation Myopia (FDM) and Pirenzepine Administration

This protocol describes the induction of myopia by depriving the eye of clear form vision and the subsequent treatment with pirenzepine.

Materials:

  • One-day-old chicks

  • Translucent occluders

  • Pirenzepine Hydrochloride

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Microsyringes for injection

  • Anesthesia (e.g., isoflurane)

  • Topical anesthetic

  • Instruments for measuring refractive error (retinoscope), axial length (A-scan ultrasonography), and equatorial diameter.

Procedure:

  • Animal Preparation: Randomly divide one-day-old chicks into experimental groups (e.g., Normal Control, FDM, FDM + Vehicle, FDM + Pirenzepine).

  • Induction of Form-Deprivation Myopia:

    • For the FDM, FDM + Vehicle, and FDM + Pirenzepine groups, place a translucent occluder over one eye of each chick. The contralateral eye serves as a control.

    • The Normal Control group does not receive an occluder.

  • Pirenzepine Preparation: Prepare the desired concentration of this compound in a sterile vehicle (e.g., PBS).

  • Drug Administration (Subconjunctival or Intravitreal):

    • Administer daily injections for the duration of the experiment (typically 5-7 days).

    • Subconjunctival Injection: Under light anesthesia, gently retract the eyelid and inject the pirenzepine solution or vehicle into the subconjunctival space.

    • Intravitreal Injection: This route is more invasive and requires greater technical skill. Under anesthesia and using a topical anesthetic, a small volume (e.g., 10 µL) of the pirenzepine solution or vehicle is injected into the vitreous chamber using a microsyringe.[8]

  • Data Collection: At the end of the experimental period, measure the refractive error, axial length, and equatorial diameter of both eyes for all chicks.

  • Tissue Collection and Analysis (Optional): Euthanize the chicks and dissect the posterior fibrous sclera for molecular analysis (e.g., RT-PCR for MMP-2 and TIMP-2 mRNA, Western blot for protein expression).

Protocol 2: Lens-Induced Myopia (LIM) and Pirenzepine Administration

This protocol uses spectacle lenses to induce myopia or hyperopia and assesses the effect of pirenzepine.

Materials:

  • One-day-old chicks

  • Small spectacle lenses (e.g., -10 D for myopia induction, +10 D for hyperopia induction)

  • Velcro or other suitable method for attaching lenses

  • This compound

  • Phosphate-buffered saline (PBS) or other suitable vehicle

  • Microsyringes for intravitreal injection

  • Anesthesia (e.g., isoflurane)

  • Topical anesthetic

  • Instruments for measuring refractive error and axial dimensions.

Procedure:

  • Animal Preparation: Randomly assign chicks to experimental groups (e.g., LIM, LIM + Pirenzepine, Positive Lens, Positive Lens + Pirenzepine).

  • Induction of Lens-Induced Myopia/Hyperopia:

    • Attach a -10 D lens over one eye of chicks in the LIM groups to induce myopia.

    • Attach a +10 D lens over one eye of chicks in the positive lens groups to induce hyperopia.

  • Pirenzepine Preparation: Prepare a 700 µg dose of pirenzepine in a suitable vehicle for intravitreal injection.[4]

  • Drug Administration (Intravitreal): Administer daily intravitreal injections of pirenzepine or vehicle into the lens-wearing eye for the duration of the experiment.

  • Data Collection: After the treatment period, remove the lenses and measure refractive error and axial dimensions.

  • Scleral Analysis (Optional): Assess scleral glycosaminoglycan (GAG) synthesis to investigate the metabolic effects of pirenzepine.[4]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for pirenzepine's action and a typical experimental workflow.

G cluster_0 Myopia Induction cluster_1 Retinal Signaling cluster_2 Scleral Remodeling cluster_3 Pharmacological Intervention FormDeprivation Form Deprivation RetinalSignal Altered Retinal Signal FormDeprivation->RetinalSignal NegativeLens Negative Lens Defocus NegativeLens->RetinalSignal MuscarinicReceptors Muscarinic Receptors (M1) MMP2 MMP-2 Expression MuscarinicReceptors->MMP2 Upregulates TIMP2 TIMP-2 Expression MuscarinicReceptors->TIMP2 Downregulates GAG GAG Synthesis MuscarinicReceptors->GAG Increases RetinalSignal->MuscarinicReceptors ScleralGrowth Scleral Growth & Axial Elongation MMP2->ScleralGrowth Promotes TIMP2->ScleralGrowth Inhibits GAG->ScleralGrowth Contributes to Myopia Myopia ScleralGrowth->Myopia Pirenzepine Pirenzepine HCl Pirenzepine->MuscarinicReceptors Blocks

Caption: Proposed signaling pathway of Pirenzepine in inhibiting myopia.

G cluster_workflow Experimental Workflow Start Day 1: Animal Preparation & Group Assignment Induction Myopia Induction (Form Deprivation or Lens Wear) Start->Induction Treatment Daily Pirenzepine/Vehicle Administration Induction->Treatment Measurements End of Experiment: Measure Refractive Error & Axial Dimensions Treatment->Measurements After defined period (e.g., 5-7 days) Analysis Tissue Collection & Molecular Analysis (Optional) Measurements->Analysis End Data Analysis & Interpretation Measurements->End Analysis->End

Caption: General experimental workflow for chick myopia studies.

Concluding Remarks

The administration of this compound in chick myopia models offers a robust system for investigating the pharmacology of myopia control. The protocols and data presented herein provide a foundation for researchers to explore the potential of M1 muscarinic receptor antagonists in the development of novel anti-myopia therapies. Careful adherence to experimental design and precise measurement techniques are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying G-protein Coupled Receptor Dimerization Using Pirenzepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug development.[1] Emerging evidence suggests that many GPCRs can form dimers or higher-order oligomers, a phenomenon that can significantly modulate their pharmacological and signaling properties.[2][3] Pirenzepine (B46924), a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist, has been identified as a valuable tool for investigating GPCR dimerization.[4][5] Notably, studies have demonstrated that pirenzepine can promote the dimerization of M1 muscarinic receptors, providing a unique model for studying the dynamics and functional consequences of ligand-induced GPCR dimerization.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing pirenzepine hydrochloride to study GPCR dimerization, with a focus on the M1 muscarinic receptor.

This compound: A Tool for Inducing GPCR Dimerization

Pirenzepine is a selective antagonist for the M1 muscarinic acetylcholine receptor.[4] Its ability to distinguish between different muscarinic receptor subtypes has made it a valuable pharmacological tool.[8] Fluorescence correlation spectroscopy (FCS) and Förster resonance energy transfer (FRET) studies have revealed that M1 receptors predominantly exist as monomers in the absence of a ligand.[7] Upon binding of pirenzepine, these monomers are driven into a dimeric state.[6][7] This ligand-induced dimerization is proposed to occur through a three-step binding process, initiating with a rapid binding to a peripheral site, followed by conformational changes that lead to a high-affinity dimeric state.[6][7]

Quantitative Data: Pirenzepine Binding Affinities

The selectivity of pirenzepine for different muscarinic receptor subtypes is a key aspect of its utility. The following table summarizes the binding affinities (Ki or pKi values) of pirenzepine for various human muscarinic receptor subtypes from radioligand binding assays.

Receptor SubtypeKi (nM)pKiReference(s)
M112 - 218.74[1][9]
M2115 - 3107.35[1][4][9]
M3-Low Affinity[9]
M4-8.32[9]
M5-8.32[9]

Experimental Protocols

Several biophysical and biochemical techniques can be employed to study pirenzepine-induced GPCR dimerization. Detailed protocols for key experiments are provided below.

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a powerful technique to measure the proximity of two fluorescently labeled molecules, making it ideal for monitoring receptor dimerization in living cells.[10][11]

Principle: GPCRs are tagged with a donor (e.g., CFP or GFP) and an acceptor (e.g., YFP) fluorophore. If the receptors dimerize upon pirenzepine treatment, the donor and acceptor come into close proximity (<10 nm), allowing for energy transfer from the excited donor to the acceptor. This results in a decrease in donor fluorescence and an increase in acceptor fluorescence.[12]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells (or another suitable cell line) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding M1 receptor-CFP (donor) and M1 receptor-YFP (acceptor) using a suitable transfection reagent.

  • Cell Preparation for FRET Measurement:

    • 24-48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer (e.g., HBSS or PBS).

    • Transfer the cell suspension to a quartz cuvette or a multi-well plate suitable for fluorescence measurements.

  • FRET Measurement:

    • Use a spectrofluorometer or a plate reader with FRET capabilities.

    • Excite the donor fluorophore (e.g., CFP at 433 nm) and measure the emission spectra of both the donor (e.g., CFP at 475 nm) and the acceptor (e.g., YFP at 525 nm).

    • Establish a baseline reading before adding pirenzepine.

    • Add varying concentrations of this compound to the cell suspension and record the changes in donor and acceptor fluorescence intensity over time.

  • Data Analysis:

    • Calculate the FRET efficiency using the following formula: FRET Efficiency (E) = 1 - (F_DA / F_D) where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Plot the FRET efficiency against the pirenzepine concentration to determine the dose-response relationship.

Fluorescence Correlation Spectroscopy (FCS)

FCS is a highly sensitive technique that measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion characteristics of fluorescently labeled molecules.[13][14] It can be used to distinguish between monomeric and dimeric receptor populations based on their different diffusion times.[15]

Protocol:

  • Cell Culture and Transfection:

    • Culture cells and transfect them with a plasmid encoding a fluorescently tagged M1 receptor (e.g., M1-EGFP) as described for the FRET assay.

  • Sample Preparation:

    • Plate the transfected cells on glass-bottom dishes suitable for confocal microscopy.

  • FCS Measurement:

    • Use a confocal microscope equipped with an FCS module.

    • Focus the laser beam on the plasma membrane of a single cell expressing the fluorescently tagged M1 receptor.

    • Record the fluorescence intensity fluctuations over time.

    • Perform measurements on multiple cells in the absence (basal state) and presence of this compound.

  • Data Analysis:

    • Fit the autocorrelation function of the fluorescence fluctuations to a diffusion model to obtain the diffusion time and the number of fluorescent particles in the observation volume.

    • A slower diffusion time in the presence of pirenzepine is indicative of the formation of larger complexes (dimers).

    • Brightness analysis of the fluorescence fluctuations can also be used to quantify the proportion of monomers and dimers.[6]

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is another proximity-based assay similar to FRET, but it utilizes a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).[16][17]

Principle: One population of M1 receptors is fused to Rluc (donor) and another to YFP (acceptor). In the presence of a substrate for Rluc (e.g., coelenterazine (B1669285) h), the donor emits light. If the receptors dimerize upon pirenzepine treatment, this light energy is transferred to the nearby YFP acceptor, which then emits light at a different wavelength.[18]

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect cells with plasmids encoding M1-Rluc and M1-YFP.

  • Cell Preparation:

    • 24-48 hours post-transfection, harvest the cells and resuspend them in a suitable buffer.

    • Distribute the cell suspension into a white, 96-well microplate.

  • BRET Measurement:

    • Use a luminometer capable of detecting light at two different wavelengths simultaneously.

    • Add the Rluc substrate (e.g., coelenterazine h) to each well.

    • Measure the luminescence emission at the donor wavelength (e.g., ~480 nm for Rluc) and the acceptor wavelength (e.g., ~530 nm for YFP).

    • Perform measurements before and after the addition of this compound.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.

    • An increase in the BRET ratio upon pirenzepine treatment indicates receptor dimerization.

Co-immunoprecipitation (Co-IP)

Co-IP is a biochemical technique used to identify protein-protein interactions.[19][20]

Principle: Two differentially tagged populations of M1 receptors (e.g., with HA and Flag epitopes) are co-expressed in cells. An antibody against one tag (e.g., anti-Flag) is used to immunoprecipitate the corresponding receptor. If the two receptors form a dimer, the other tagged receptor (HA-M1) will be co-precipitated and can be detected by Western blotting using an antibody against its tag (anti-HA).[2][21]

Protocol:

  • Cell Culture and Transfection:

    • Co-transfect cells with plasmids encoding M1 receptors with two different epitope tags (e.g., HA-M1 and Flag-M1).

  • Cell Lysis:

    • Treat cells with or without this compound.

    • Lyse the cells in a mild lysis buffer (e.g., RIPA buffer with protease inhibitors) to solubilize membrane proteins while preserving protein-protein interactions.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against one of the epitope tags (e.g., anti-Flag antibody) conjugated to agarose (B213101) or magnetic beads.

    • Allow the antibody-bead complex to bind to the tagged receptor.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the second epitope tag (e.g., anti-HA antibody) to detect the co-precipitated receptor.

    • An increase in the co-precipitated receptor in the pirenzepine-treated sample indicates ligand-induced dimerization.

Visualization of Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the experimental processes and the potential downstream consequences of pirenzepine-induced M1 receptor dimerization, the following diagrams are provided.

Pirenzepine_Induced_Dimerization_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Pirenzepine Treatment cluster_assays Dimerization Assays cluster_analysis Data Analysis Transfection Co-transfect cells with M1-Donor and M1-Acceptor constructs Treatment Incubate cells with this compound Transfection->Treatment FRET FRET Assay Treatment->FRET FCS FCS Assay Treatment->FCS BRET BRET Assay Treatment->BRET CoIP Co-IP Assay Treatment->CoIP Analysis Quantify dimerization FRET->Analysis FCS->Analysis BRET->Analysis CoIP->Analysis

Experimental workflow for studying pirenzepine-induced GPCR dimerization.

M1_Receptor_Signaling_Pathway Pirenzepine Pirenzepine M1_Monomer M1 Monomer Pirenzepine->M1_Monomer Binds M1_Dimer M1 Dimer M1_Monomer->M1_Dimer Promotes Dimerization Gq_11 Gq/11 M1_Dimer->Gq_11 Potentially Alters G-protein coupling PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Signaling_Modulation Modulated Downstream Signaling Ca_release->Signaling_Modulation PKC->Signaling_Modulation

Potential impact of pirenzepine-induced M1 dimerization on signaling.

Three_Step_Binding_Model R R Monomeric Receptor RL RL Ligand-Receptor Complex R:f0->RL:f0 Conformational Change 1 RL_star RL* Activated Complex RL:f0->RL_star:f0 Conformational Change 2 R2L2 R2L2 Dimeric Complex RL_star:f0->R2L2:f0 Dimerization L Pirenzepine L->R:f0 Fast Binding

Three-step model of pirenzepine-induced M1 receptor dimerization.

Conclusion

This compound serves as a specific and potent tool for inducing the dimerization of M1 muscarinic receptors, offering a valuable system for researchers to explore the fundamental principles of GPCR oligomerization. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to investigate the dynamics, stoichiometry, and functional consequences of ligand-induced GPCR dimerization. By employing these methodologies, scientists can gain deeper insights into the complex regulatory mechanisms of GPCRs, which may ultimately inform the development of novel therapeutics targeting GPCR dimers.

References

Application Notes and Protocols for FRET-based Assays of Pirenzepine Hydrochloride Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine (B46924) Hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a G protein-coupled receptor (GPCR) primarily located in the central nervous system and gastric parietal cells.[1][2] Its therapeutic applications have included the treatment of peptic ulcers by reducing gastric acid secretion.[1] Understanding the binding kinetics of Pirenzepine to the M1 receptor is crucial for elucidating its mechanism of action, optimizing drug efficacy, and developing novel therapeutics targeting this receptor.

Förster Resonance Energy Transfer (FRET)-based assays offer a powerful, real-time, and non-radioactive method to study ligand-receptor binding kinetics.[3] This technology allows for the precise determination of association (k_on_) and dissociation (k_off_) rate constants, as well as the equilibrium dissociation constant (K_d_). These application notes provide detailed protocols for both a direct binding FRET assay using a fluorescent Pirenzepine derivative and a competitive binding FRET assay to determine the kinetics of unlabeled Pirenzepine Hydrochloride.

Principle of the FRET-Based Binding Assay

The FRET-based assay for Pirenzepine binding kinetics relies on the energy transfer between a donor fluorophore and an acceptor fluorophore. In this application, the M1 muscarinic receptor is genetically tagged with a donor fluorophore, such as the Enhanced Green Fluorescent Protein (EGFP), at its N-terminus. A fluorescently labeled Pirenzepine derivative, for instance, Bodipy-pirenzepine (BoPz), serves as the acceptor.

When the fluorescent ligand binds to the EGFP-tagged receptor, the donor and acceptor fluorophores are brought into close proximity (typically less than 10 nm). Upon excitation of the donor (EGFP), a portion of its emission energy is non-radiatively transferred to the acceptor (BoPz), leading to a decrease in the donor's fluorescence intensity and lifetime, and an increase in the acceptor's fluorescence emission. This change in FRET signal is directly proportional to the amount of ligand bound to the receptor and can be monitored in real-time to determine binding kinetics.

Data Presentation

Pirenzepine Binding Kinetics at the M1 Muscarinic Receptor

The binding of Pirenzepine to the M1 muscarinic receptor is a complex process that has been shown to follow a three-step mechanism, involving initial binding followed by conformational changes and receptor dimerization.[3][4] The following table summarizes the kinetic parameters for the binding of a fluorescent Pirenzepine derivative, Bodipy-pirenzepine (BoPz), to the EGFP-fused human M1 muscarinic receptor, as determined by time-resolved FRET measurements.[3]

ParameterDescriptionValue
k_1_ Association rate constant for the initial binding step1.4 x 10^7^ M^-1^s^-1^
k_-1_ Dissociation rate constant for the initial binding step0.1 s^-1^
k_2_ Rate constant for the first conformational change0.02 s^-1^
k_-2_ Rate constant for the reverse of the first conformational change0.004 s^-1^
k_3_ Rate constant for the second conformational change (leading to dimerization)0.002 s^-1^
k_-3_ Rate constant for the reverse of the second conformational change0.0001 s^-1^

Note: This data is for a fluorescent derivative of Pirenzepine and may not be identical to the binding kinetics of unlabeled this compound. However, it provides a valuable reference for the multi-step binding mechanism.

Mandatory Visualizations

Signaling Pathway of the M1 Muscarinic Acetylcholine Receptor

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M1R Binds Pirenzepine Pirenzepine Pirenzepine->M1R Blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for FRET-based Binding Assay

FRET_Workflow cluster_preparation Assay Preparation cluster_assay Binding Assay cluster_data Data Acquisition and Analysis prep_cells Prepare HEK293 cells stably expressing EGFP-M1 muscarinic receptor plate_cells Plate cells in a microplate prep_cells->plate_cells wash_cells Wash cells with assay buffer plate_cells->wash_cells add_ligand Add fluorescently labeled Pirenzepine (acceptor) or unlabeled Pirenzepine + tracer wash_cells->add_ligand incubate Incubate and monitor fluorescence add_ligand->incubate read_fret Measure FRET signal over time (donor and acceptor emission) incubate->read_fret analyze Analyze kinetic data to determine kon, koff, and Kd read_fret->analyze

Caption: FRET-based binding assay workflow.

Logical Relationship of Binding Kinetics

Binding_Kinetics cluster_components Components cluster_equilibrium Equilibrium L Ligand (Pirenzepine) LR Ligand-Receptor Complex L->LR kon (Association) R Receptor (M1) LR->L koff (Dissociation) Kd Kd = koff / kon (Affinity) LR->Kd

Caption: Relationship of binding kinetic parameters.

Experimental Protocols

Protocol 1: Direct FRET Binding Assay for Fluorescent Pirenzepine Derivative

This protocol is adapted from the methodology described for Bodipy-pirenzepine binding to EGFP-fused M1 receptors.[3]

Materials:

  • HEK293 cells stably expressing N-terminally EGFP-tagged human M1 muscarinic receptors.

  • Fluorescent Pirenzepine derivative (e.g., Bodipy-pirenzepine) as the FRET acceptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 96-well or 384-well microplates.

  • A microplate reader with time-resolved FRET capabilities, equipped with appropriate filters for EGFP (excitation ~485 nm, emission ~510 nm) and the acceptor fluorophore (e.g., Bodipy, emission ~580 nm).

Procedure:

  • Cell Culture and Plating:

    • Culture the EGFP-M1 receptor expressing HEK293 cells in appropriate media and conditions.

    • Seed the cells into the black, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the experiment, remove the culture medium and gently wash the cell monolayer twice with pre-warmed Assay Buffer.

    • After the final wash, add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of Assay Buffer to each well.

  • Association Kinetics (k_on_):

    • Prepare serial dilutions of the fluorescent Pirenzepine derivative in Assay Buffer at 2x the final desired concentrations.

    • Place the microplate in the pre-warmed plate reader.

    • Set the reader to kinetically measure the fluorescence of both the donor (EGFP) and the acceptor over time.

    • Inject an equal volume of the 2x fluorescent ligand solution into the wells to initiate the binding reaction.

    • Record the fluorescence signals at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to reach equilibrium (typically 30-60 minutes).

  • Dissociation Kinetics (k_off_):

    • To measure the dissociation rate, first allow the fluorescent Pirenzepine derivative to bind to the receptors until equilibrium is reached, as described above.

    • Prepare a high concentration of unlabeled this compound (e.g., 100x the K_d_ of the fluorescent ligand) in Assay Buffer.

    • Inject a small volume of the concentrated unlabeled Pirenzepine solution into the wells.

    • Immediately begin kinetic measurement of the FRET signal. The displacement of the fluorescent ligand by the unlabeled antagonist will result in a decrease in the FRET signal over time.

    • Record the fluorescence signals at regular intervals until a new equilibrium is reached.

  • Data Analysis:

    • Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each time point.

    • For association, plot the FRET ratio versus time and fit the data to a one-phase or two-phase association model to determine the observed association rate (k_obs_). The association rate constant (k_on_) can be calculated from the relationship between k_obs_ and ligand concentration.

    • For dissociation, plot the FRET ratio versus time and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (k_off_).

    • Calculate the equilibrium dissociation constant (K_d_) from the ratio of the rate constants (K_d_ = k_off_ / k_on_).

Protocol 2: Competitive FRET Binding Assay for Unlabeled this compound

This protocol outlines a kinetic probe competition assay (kPCA) to determine the binding kinetics of unlabeled this compound.[5]

Materials:

  • All materials from Protocol 1.

  • A fluorescent tracer ligand for the M1 receptor (this could be a fluorescent Pirenzepine derivative or another suitable fluorescent antagonist).

  • Unlabeled this compound.

Procedure:

  • Tracer Characterization:

    • First, determine the k_on_ and k_off_ of the fluorescent tracer using the direct binding assay described in Protocol 1. This is essential for the subsequent analysis of the unlabeled compound's kinetics.

  • Competitive Association Assay:

    • Prepare a solution containing the fluorescent tracer at a concentration close to its K_d_.

    • Prepare a range of concentrations of unlabeled this compound.

    • In the microplate wells containing the EGFP-M1 receptor expressing cells, add the unlabeled this compound at various concentrations.

    • Initiate the reaction by adding the fluorescent tracer.

    • Immediately begin kinetic measurement of the FRET signal. The presence of the unlabeled competitor will slow down the association of the fluorescent tracer, resulting in a concentration-dependent change in the observed association rate.

    • Record the fluorescence signals over time until equilibrium is reached.

  • Data Analysis:

    • Fit the kinetic data for each concentration of unlabeled this compound to a competitive binding kinetic model (e.g., using the Motulsky and Mahan equations).

    • This analysis will yield the association (k_on_) and dissociation (k_off_) rate constants for the unlabeled this compound.

    • Calculate the equilibrium dissociation constant (K_d_) from the determined rate constants.

Conclusion

FRET-based assays provide a robust and sensitive platform for the detailed characterization of this compound's binding kinetics to the M1 muscarinic receptor. The provided protocols for direct and competitive binding assays, along with the understanding of the underlying principles and data analysis, will enable researchers to gain valuable insights into the pharmacology of this important compound. These methods are amenable to high-throughput screening and can be instrumental in the discovery and development of new drugs targeting muscarinic receptors.

References

Application Notes and Protocols for In Vivo Administration of Pirenzepine Hydrochloride in Gastric Secretion Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pirenzepine (B46924) Hydrochloride is a selective M1 muscarinic receptor antagonist recognized for its therapeutic applications in managing peptic ulcers and other gastrointestinal disorders.[1][2][3] Its primary mechanism of action involves the selective blockade of M1 muscarinic acetylcholine (B1216132) receptors, which are predominantly located in the gastric parietal cells of the stomach.[1] This targeted action inhibits the stimulatory effect of acetylcholine, leading to a significant reduction in gastric acid secretion.[1] Unlike non-selective antimuscarinic agents, Pirenzepine's selectivity for M1 receptors minimizes central nervous system side effects.[1] In addition to reducing acid secretion, Pirenzepine may also enhance the secretion of gastric mucus, which serves to protect the stomach lining from acid-induced damage.

These application notes provide detailed protocols for the in vivo administration of Pirenzepine Hydrochloride to study its effects on gastric secretion. The included methodologies, data tables, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical and clinical studies.

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effect on gastric acid secretion by selectively antagonizing M1 muscarinic receptors on gastric parietal cells. The following diagram illustrates the signaling pathway involved.

Pirenzepine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Gastric Parietal Cell Vagus_Nerve Vagus Nerve (Cholinergic) Acetylcholine Acetylcholine (ACh) Vagus_Nerve->Acetylcholine releases M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2_Increase Intracellular Ca²⁺ Increase IP3_DAG->Ca2_Increase H_K_ATPase H⁺/K⁺-ATPase (Proton Pump) Ca2_Increase->H_K_ATPase stimulates Acid_Secretion Gastric Acid (HCl) Secretion H_K_ATPase->Acid_Secretion promotes Acetylcholine->M1_Receptor binds & activates Pirenzepine Pirenzepine HCl Pirenzepine->M1_Receptor selectively blocks

Pirenzepine's selective blockade of the M1 muscarinic receptor.

Experimental Protocols

Protocol 1: In Vivo Gastric Acid Secretion Study in a Rat Model

This protocol outlines a method to assess the effect of this compound on basal and stimulated gastric acid secretion in anesthetized rats.

Materials:

Procedure:

  • Animal Preparation:

    • Fast male Wistar rats (200-250g) for 18-24 hours with free access to water.

    • Anesthetize the rats with an intraperitoneal injection of urethane (1.25 g/kg).

    • Perform a tracheotomy to ensure a clear airway.

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus to prevent gastric contents from entering the duodenum.

    • Insert a cannula into the forestomach and secure it with a ligature.

  • Gastric Content Collection (Basal Secretion):

    • Gently flush the stomach with 2 ml of saline solution through the cannula and discard the washing.

    • Collect the gastric juice by gravity drainage for a 30-minute basal period.

    • Measure the volume of the collected sample and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Drug Administration:

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) at the desired doses. A control group should receive a vehicle (e.g., saline).

  • Stimulation of Gastric Secretion:

    • Following drug administration, initiate a continuous intravenous infusion of a stimulant such as pentagastrin (e.g., 1 µg/kg/h) or bethanechol (e.g., 10⁻⁵ M).[4][5]

  • Gastric Content Collection (Stimulated Secretion):

    • Collect gastric juice samples at regular intervals (e.g., every 30 minutes) for a total of 2-3 hours.

    • For each sample, measure the volume and determine the acid concentration as described in step 2.

  • Data Analysis:

    • Calculate the total acid output (volume × acid concentration) for each collection period.

    • Compare the acid output between the Pirenzepine-treated groups and the control group using appropriate statistical methods (e.g., ANOVA).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vivo gastric secretion study in a rat model.

Experimental_Workflow Start Start Animal_Fasting Animal Fasting (18-24 hours) Start->Animal_Fasting Anesthesia_Surgery Anesthesia & Surgical Preparation (Tracheotomy, Pyloric Ligation, Cannulation) Animal_Fasting->Anesthesia_Surgery Basal_Collection Basal Gastric Secretion Collection (30 min) Anesthesia_Surgery->Basal_Collection Drug_Administration Pirenzepine HCl or Vehicle Administration (i.v. or i.p.) Basal_Collection->Drug_Administration Stimulant_Infusion Continuous Infusion of Stimulant (e.g., Pentagastrin) Drug_Administration->Stimulant_Infusion Stimulated_Collection Stimulated Gastric Secretion Collection (e.g., 4 x 30 min intervals) Stimulant_Infusion->Stimulated_Collection Sample_Analysis Sample Analysis (Volume & Acid Titration) Stimulated_Collection->Sample_Analysis Data_Analysis Data Analysis & Comparison Sample_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for in vivo gastric secretion analysis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gastric secretion as reported in various studies.

Table 1: Effect of Pirenzepine on Gastric Acid Secretion
SpeciesConditionPirenzepine DoseStimulantPercent Inhibition of Acid OutputReference
HumanBasal25 mg, twice daily-50-55%[6]
HumanBasal50 mg, twice daily-59%[7]
HumanBasal50 mg, thrice daily-66%[7]
HumanBasal10 mg, i.v. bolus-93%[8]
HumanPeptic Ulcer (Basal)--44-69%[5]
HumanStimulated25 mg, twice dailyPentagastrin26-31%[6]
HumanStimulated0.15 mg/kg, i.v.Peptone97% (with Ranitidine)[9]
HumanStimulated-Pentagastrin30%[5]
HumanStimulated-Insulin47%[5]
HumanStimulated (Sham Feeding)25 mg, twice daily-45%[7]
HumanStimulated (Sham Feeding)50 mg, twice daily-58%[7]
HumanOvernight Secretion100 mg, nocte-67%[10]
HumanOvernight Secretion150 mg, nocte-67%[10]
Rat-8.1 µmol/kg (ID₅₀)-50%[11]
Table 2: Effect of Pirenzepine on Pepsin Secretion
SpeciesConditionPirenzepine DoseStimulantPercent Inhibition of Pepsin OutputReference
HumanBasal10 mg, i.v. bolus-76%[8]
HumanStimulated0.3 mg/kg/hPentagastrin63%[12]
HumanStimulated0.6 mg/kg/hPentagastrin69%[12]
HumanOvernight Secretion100-150 mg, nocte-Not significant[10]
MouseIsolated Stomach10⁻⁵ MBethanecholDose-dependent inhibition[4]
Table 3: Effect of Pirenzepine on Gastrin Levels

| Species | Condition | Pirenzepine Dose | Effect on Gastrin Levels | Reference | | :--- | :--- | :--- | :--- | | Human | Gastric Ulcer (Basal) | Single dose | Significant decrease | | | Human | Gastric Ulcer (Stimulated) | Single dose | Significant inhibition | | | Human | Duodenal Ulcer (Basal) | 50 mg, twice daily (3-7 days) | Slight but significant increase |[13] | | Rat | Lansoprazole-induced hypergastrinemia | 20 mg/kg, twice daily (4 weeks) | Decreased serum gastrin |[14] | | Dog | Stimulated (Meat feeding) | Various doses | Reduced plasma gastrin |[15] |

Disclaimer: The provided protocols and data are for informational purposes and should be adapted to specific experimental needs and institutional guidelines. Appropriate ethical approvals for animal studies are mandatory.

References

Application Notes and Protocols for the Quantification of Pirenzepine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Pirenzepine Hydrochloride in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the development and clinical application of Pirenzepine.

Introduction

Pirenzepine is a selective M1 muscarinic receptor antagonist primarily used for the treatment of peptic ulcers. Accurate and precise quantification of Pirenzepine in biological samples such as plasma, serum, urine, and aqueous humor is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The following sections detail validated HPLC methods suitable for these purposes.

Signaling Pathway of this compound

Pirenzepine exerts its therapeutic effect by selectively blocking the M1 muscarinic acetylcholine (B1216132) receptors, which are G-protein coupled receptors. This antagonism inhibits acetylcholine-mediated signaling pathways, leading to a reduction in gastric acid secretion. The binding of Pirenzepine to the M1 receptor can also induce receptor dimerization, a process that may influence the overall cellular response.

Pirenzepine Signaling Pathway cluster_cell Target Cell M1_Receptor M1 Muscarinic Receptor (Monomer) Receptor_Dimer M1 Receptor Dimer (Inactive) M1_Receptor->Receptor_Dimer Induces Dimerization Pirenzepine Pirenzepine Pirenzepine->M1_Receptor Antagonistic Binding G_Protein G-Protein (Gq/11) Receptor_Dimer->G_Protein Inhibits Activation PLC Phospholipase C (PLC) G_Protein->PLC No Activation Cellular_Response Decreased Gastric Acid Secretion PLC->Cellular_Response Inhibition of Downstream Signaling Experimental Workflow for Pirenzepine Quantification Sample_Collection Biological Sample Collection (Plasma, Serum, Urine, Aqueous Humor) Sample_Preparation Sample Preparation Sample_Collection->Sample_Preparation LLE Liquid-Liquid Extraction Sample_Preparation->LLE For Plasma/Urine PP Protein Precipitation Sample_Preparation->PP For Aqueous Humor/Serum HPLC_Analysis HPLC Analysis LLE->HPLC_Analysis PP->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatogram) HPLC_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Results Concentration of Pirenzepine Data_Processing->Results

Troubleshooting & Optimization

Pirenzepine Hydrochloride solubility and stability in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of pirenzepine (B46924) hydrochloride in aqueous buffers. Find answers to frequently asked questions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of pirenzepine hydrochloride in aqueous solutions?

A1: this compound is readily soluble in water.[1] However, the reported solubility values vary across different sources, which may be due to different experimental conditions or the specific form of the compound used. It is recommended to prepare a stock solution and then dilute it to the desired concentration for your experiments.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare an aqueous stock solution, you can directly dissolve the crystalline solid in aqueous buffers.[2] For long-term storage, it is advisable to aliquot the stock solution and freeze it.

Q3: What is the stability of this compound in its solid form?

A3: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[2] Another source suggests a shelf life of two years when stored properly.[]

Q4: How stable are aqueous solutions of this compound?

A4: The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. It is unstable in strongly acidic or basic conditions.[4] For immediate use, some suppliers do not recommend storing aqueous solutions for more than one day.[2] However, for longer-term storage, stock solutions can be kept at -20°C for up to three months or at -80°C for up to six months.[5]

Q5: What is the optimal pH for the stability of this compound in an aqueous buffer?

A5: The pH of maximum stability for this compound in aqueous solution is 5.1.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in aqueous solution The concentration exceeds the solubility limit in the specific buffer and temperature.- Ensure the concentration is within the reported solubility limits. - Gently warm the solution to aid dissolution, but be mindful of potential degradation at higher temperatures. - Consider using a different buffer system.
Inconsistent experimental results Degradation of this compound in the aqueous solution.- Prepare fresh solutions for each experiment, especially if not stored properly. - Ensure the pH of your buffer is close to the optimal stability pH of 5.1.[4] - Avoid prolonged storage of solutions at room temperature.
Loss of compound activity over time Hydrolysis of this compound.- Aliquot stock solutions and store them frozen to minimize freeze-thaw cycles.[5] - Be aware that citrate (B86180) and phosphate (B84403) buffers can catalyze degradation at a pH of 6.5.[4]

Data on Solubility and Stability

This compound Solubility
Solvent/Buffer Solubility Reference
Water100 mM[6]
Water85 mg/mL[7]
Water50 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[2]
DMSOSoluble[][7]
Methanol (B129727)Slightly soluble[1]
EtherPractically insoluble[1]
This compound Stability in Aqueous Solution

The degradation of this compound follows pseudo-first-order kinetics.[4] The stability is highly pH-dependent.

pH Shelf Life (t₉₀) Activation Energy (Ea) for Hydrolysis (kJ/mol) Reference
1.113.1 days72.83[4]
5.1783.6 days105.10[4]
7.058.2 days74.33[4]
10.00.7 days71.67[4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound crystalline solid.

  • Add the appropriate volume of your chosen aqueous buffer (e.g., water, PBS).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the solution into smaller volumes in tightly sealed tubes.

  • Store the aliquots at -20°C for up to 3 months or -80°C for up to 6 months.[5]

Protocol for Stability Assessment using HPLC

This protocol is adapted from methods used for determining pirenzepine in aqueous humor and can be used for stability studies.[8][9]

  • Solution Preparation: Prepare solutions of this compound in the aqueous buffers of interest at a known concentration.

  • Incubation: Store the solutions under the desired conditions (e.g., different temperatures and time points).

  • Sample Collection: At each time point, withdraw an aliquot of the solution.

  • Sample Preparation: If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve. The sample treatment may also involve deproteinization with methanol.[8]

  • HPLC Analysis:

    • Column: A reverse-phase C18 column (e.g., Luna RP18, 5 µm, 4.6 mm x 150 mm) is suitable.[8]

    • Mobile Phase: An exemplary mobile phase is a mixture of methanol and 0.02 M KH₂PO₄ with sodium 1-pentanesulfonate, with the pH adjusted to 8.0.[8]

    • Flow Rate: A typical flow rate is 1 mL/min.[8]

    • Detection: Monitor the eluent at a wavelength of 280 nm.[2][8]

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial concentration to determine the extent of degradation.

Visual Guides

Solution_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage Options weigh Weigh Solid Pirenzepine HCl add_buffer Add Aqueous Buffer weigh->add_buffer Step 1 dissolve Vortex/Sonicate to Dissolve add_buffer->dissolve Step 2 immediate_use Immediate Use dissolve->immediate_use For short-term experiments aliquot Aliquot Solution dissolve->aliquot For long-term storage store_frozen Store at -20°C or -80°C aliquot->store_frozen

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Solubility start Issue: Precipitate in Solution check_conc Is concentration within solubility limits? start->check_conc reduce_conc Action: Lower the concentration. check_conc->reduce_conc No warm Action: Gently warm the solution. check_conc->warm Yes change_buffer Consider changing the buffer system. warm->change_buffer If precipitate persists

Caption: Troubleshooting guide for solubility issues.

References

Common off-target effects of Pirenzepine Hydrochloride in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the common off-target effects of Pirenzepine (B46924) Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected effects in our cell-based assays that are inconsistent with M1 receptor antagonism. What could be the cause?

A1: While Pirenzepine is a selective M1 muscarinic antagonist, it does exhibit affinity for other muscarinic receptor subtypes, which could lead to off-target effects, particularly at higher concentrations. Pirenzepine displays a significantly lower affinity for M2, M3, M4, and M5 receptors compared to M1 receptors. However, if your experimental system expresses these subtypes at high levels, you may observe effects mediated by their blockade. Additionally, Pirenzepine has been shown to act as an inverse agonist at the M2 muscarinic receptor, which could lead to a reduction in basal G-protein signaling. It is also important to consider the potential for interactions with other, non-muscarinic targets, although comprehensive public data on such interactions are limited. We recommend verifying the expression profile of muscarinic receptor subtypes in your experimental model and using the lowest effective concentration of Pirenzepine to maximize M1 selectivity.

Q2: Our in vivo experiments are showing cardiac effects, such as changes in heart rate. Is this a known off-target effect of Pirenzepine?

A2: Pirenzepine is considered to have a more favorable cardiac safety profile than non-selective muscarinic antagonists like atropine (B194438) because of its lower affinity for M2 receptors, which are predominant in the heart.[1][2] However, at higher doses, blockade of M2 receptors can occur, potentially leading to an increase in heart rate.[3] Additionally, Pirenzepine has been identified as an inverse agonist at M2 receptors, which could theoretically influence cardiac function by reducing basal G-protein activity.[4] If you are observing cardiac effects, it is advisable to re-evaluate the dosage and route of administration to ensure it is within the established therapeutic window for M1-selective effects.

Q3: We are seeing unexpected neurological effects in our central nervous system (CNS) preparations. Does Pirenzepine have off-target effects in the brain?

A3: Pirenzepine has a high affinity for M1 receptors, which are abundant in the CNS.[5][6] While its primary use is for peripheral conditions due to its limited ability to cross the blood-brain barrier, direct administration into the CNS or use in in-vitro CNS preparations will result in significant M1 receptor occupancy. Off-target effects in the CNS could arise from interactions with other muscarinic receptor subtypes (M2, M4) present in the brain, albeit with lower affinity. Researchers should carefully consider the concentration of Pirenzepine used in CNS studies to avoid confounding results from non-M1 receptor interactions.

Q4: Has Pirenzepine been screened against a broad panel of off-target receptors and ion channels, such as those offered by CEREP or Eurofins?

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Functional Assays
  • Possible Cause 1: Off-target muscarinic receptor activity. Pirenzepine is selective but not exclusive to the M1 receptor. At higher concentrations, it can antagonize other muscarinic subtypes.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for M1 selectivity in your system. If possible, use cell lines with defined muscarinic receptor expression profiles to confirm the on-target effect.

  • Possible Cause 2: M2 receptor inverse agonism. Pirenzepine can reduce the basal activity of M2 receptors.

    • Troubleshooting Step: If your system expresses M2 receptors, assess the basal signaling activity (e.g., GTP hydrolysis) in the presence and absence of Pirenzepine. Compare its effect to a known neutral antagonist for the M2 receptor.

  • Possible Cause 3: Non-muscarinic off-target effects. Although not extensively documented, interactions with other receptors or ion channels cannot be entirely ruled out.

    • Troubleshooting Step: If the observed effects are inconsistent with any muscarinic receptor activity, consider performing a broader off-target screening or testing for activity at specific, suspected non-muscarinic targets relevant to your experimental model.

Issue 2: Variability in Experimental Results
  • Possible Cause 1: Purity and integrity of the Pirenzepine Hydrochloride compound. It has been reported that some commercial batches of pirenzepine may contain a rearranged, inactive isomer.[7]

    • Troubleshooting Step: Verify the identity and purity of your this compound using analytical methods such as HPLC and mass spectrometry.

  • Possible Cause 2: Experimental conditions affecting drug stability.

    • Troubleshooting Step: Ensure that the pH and storage conditions of your experimental buffers are appropriate for Pirenzepine to maintain its active form.

Quantitative Data on Off-Target Effects

The following tables summarize the binding affinities and functional potencies of Pirenzepine at various muscarinic receptor subtypes.

Table 1: Pirenzepine Binding Affinities (Ki) for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)Reference
M110 - 25[8]
M2400 - 800[8]
M3300 - 600[8]
M4150 - 300[8]
M5100 - 200[8]

Table 2: Functional Activity of Pirenzepine at Muscarinic Receptors

ReceptorAssay TypeParameterValue (µM)Reference
M2GTP HydrolysisEC50 (inhibition)77.5[4]
M2GTP HydrolysisIC50 (vs. Carbachol)6.0[9]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol is a general guideline for determining the binding affinity of Pirenzepine for different muscarinic receptor subtypes using a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the muscarinic receptor subtype of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of this compound.

    • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

    • To determine total binding, include wells with the membrane preparation and radioligand only.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Pirenzepine by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the Pirenzepine concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: Pirenzepine's inverse agonism at the M2 receptor.

experimental_workflow_binding_assay start Start: Radioligand Binding Assay prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep assay 2. Competitive Binding Assay (Membranes + Radioligand + Pirenzepine) prep->assay incubation 3. Incubation to Equilibrium assay->incubation filtration 4. Rapid Filtration (Separate bound/free radioligand) incubation->filtration detection 5. Scintillation Counting (Measure radioactivity) filtration->detection analysis 6. Data Analysis (Calculate IC50 and Ki) detection->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

logical_relationship_troubleshooting cluster_issue Unexpected Experimental Effect cluster_causes Potential Causes issue Observed Effect M1_on_target On-Target (M1) Effect issue->M1_on_target Is the effect consistent with M1 antagonism? muscarinic_off_target Off-Target (M2-M5) issue->muscarinic_off_target Is the Pirenzepine concentration high? M2_inverse_agonism M2 Inverse Agonism issue->M2_inverse_agonism Is M2 receptor expressed and basally active? non_muscarinic_off_target Non-Muscarinic Off-Target issue->non_muscarinic_off_target Is the effect inconsistent with any muscarinic activity? compound_issue Compound Integrity Issue issue->compound_issue Are results highly variable or unexpected?

Caption: Troubleshooting logic for unexpected experimental results.

References

Optimizing Pirenzepine Hydrochloride for Cell-Based Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pirenzepine Hydrochloride for various cell-based assays. Pirenzepine is a selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, and its precise application is critical for obtaining accurate and reproducible experimental results.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1][2][3] It binds to these receptors, blocking the action of acetylcholine, the endogenous agonist.[1][5] This blockade inhibits downstream signaling pathways, such as the breakdown of phosphoinositides and the modulation of potassium channels, which are mediated by G proteins.[5] In gastric parietal cells, this action leads to a reduction in gastric acid secretion.[1]

Q2: What is a typical effective concentration range for this compound in cell culture?

The effective concentration of this compound can vary significantly depending on the cell line, the specific assay, and the experimental endpoint. For instance, in studies with cancer cell lines like PC-3, concentrations in the range of 100-140 µg/mL have been shown to inhibit cell proliferation and migration.[2][3] In functional assays, such as calcium mobilization in CHO-M1 cells, IC50 values around 200-224 nM have been reported.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound cytotoxic?

While Pirenzepine is generally well-tolerated in therapeutic use, high concentrations in cell culture can potentially lead to cytotoxicity.[7] It is essential to assess cell viability across the intended concentration range. A standard cytotoxicity assay, such as an MTT or ATP-based assay, should be performed concurrently with your functional assays to ensure that the observed effects are due to M1-receptor antagonism and not a general cytotoxic response.

Q4: How should I prepare and store this compound for my experiments?

Pirenzepine Dihydrochloride is soluble in water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS). This stock solution should be sterile-filtered and can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of the compound in your specific cell culture medium and storage conditions should be considered.

Data Summary: Effective Concentrations of Pirenzepine

The following table summarizes reported concentrations and their effects in various cell-based assays.

Cell LineAssay TypeConcentration/IC50Observed EffectReference
PC-3 (Prostate Cancer)Proliferation Assay100-140 µg/mLInhibition of cell proliferation[2][3]
PC-3, A549 (Lung Cancer)Migration Assay110 µg/mLInhibition of cell migration[2][3]
PC-3 (Prostate Cancer)Gene Expression (GLI1)100-130 µg/mLInhibition of GLI1 expression[2][3]
CHO-M1 (Chinese Hamster Ovary, M1 expressing)Calcium MobilizationIC50: 200-224 nMInhibition of carbachol-induced calcium influx[6]
Neurons (from STZ-diabetic mice)Neurite Outgrowth1 µMEnhanced neurite outgrowth[8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)

This protocol helps to determine the cytotoxic profile of this compound on your target cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical starting range could be from 1 nM to 1 mM. Include a vehicle control (medium with the same concentration of solvent used for the drug, if any).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Incubate for the desired duration of your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[10]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the cell viability (%) against the log of this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Protocol 2: Functional Antagonism Assay (Calcium Mobilization)

This protocol is for assessing the antagonistic effect of Pirenzepine on M1-receptor activation, using a calcium mobilization assay as an example.

  • Cell Seeding: Seed cells expressing the M1 receptor (e.g., CHO-M1) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pirenzepine Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a known M1 receptor agonist (e.g., Carbachol) at its EC80 concentration (the concentration that elicits 80% of its maximal response) to all wells simultaneously using a multichannel pipette or an automated injector.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of Pirenzepine by calculating the reduction in the agonist-induced calcium signal. Plot the percentage of inhibition against the Pirenzepine concentration to calculate the IC50 value.

Visual Guides

Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_Receptor Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1_Receptor Blocks DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cellular_Response Cellular Response PKC->Cellular_Response Ca_Release->Cellular_Response Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Select_Cells Select Cell Line (M1 Expressing) Optimize_Seeding Optimize Cell Seeding Density Select_Cells->Optimize_Seeding Dose_Response Pirenzepine Dose-Response (e.g., 1 nM to 1 mM) Optimize_Seeding->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT, ATP) Dose_Response->Viability_Assay Functional_Assay Functional Assay (e.g., Calcium Flux) Dose_Response->Functional_Assay Calc_CC50 Calculate CC50 Viability_Assay->Calc_CC50 Calc_IC50 Calculate IC50 Functional_Assay->Calc_IC50 Determine_Window Determine Optimal Concentration Window Calc_CC50->Determine_Window Calc_IC50->Determine_Window Troubleshooting_Flowchart Start Experiment Fails or Yields Poor Data Check_Effect Is there any drug effect? Start->Check_Effect Check_Variability Is data variability high? Check_Effect->Check_Variability Yes No_Effect No Effect Observed Check_Effect->No_Effect No High_Variability High Variability Check_Variability->High_Variability Yes End Re-run Experiment Check_Variability->End No (Data OK) Verify_Receptor Verify M1 Receptor Expression (e.g., WB, qPCR) No_Effect->Verify_Receptor Increase_Conc Increase Pirenzepine Concentration Range No_Effect->Increase_Conc Check_Drug_Activity Prepare Fresh Drug Stock No_Effect->Check_Drug_Activity Check_Seeding Review Cell Seeding Protocol High_Variability->Check_Seeding Check_Pipetting Verify Pipette Calibration & Technique High_Variability->Check_Pipetting Check_Contamination Check for Contamination High_Variability->Check_Contamination Verify_Receptor->End Increase_Conc->End Check_Drug_Activity->End Check_Seeding->End Check_Pipetting->End Check_Contamination->End

References

Troubleshooting inconsistent results in Pirenzepine Hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with Pirenzepine (B46924) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Pirenzepine Hydrochloride and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR).[1] Its primary mechanism of action is to block the effects of acetylcholine at these receptors, which are predominantly found in gastric parietal cells and certain neurons. This selective blockade leads to a reduction in gastric acid secretion.[1]

Q2: What are the common experimental applications of this compound?

A2: this compound is primarily used in research to:

  • Investigate the role of M1 muscarinic receptors in various physiological processes.

  • Study gastric acid secretion and potential therapeutic agents for peptic ulcers.[2][3]

  • Differentiate between muscarinic receptor subtypes in tissues and cell lines.[4]

  • Serve as a reference compound in the development of new muscarinic receptor antagonists.

Q3: What are the known stability issues with this compound in experimental settings?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH and temperature. It is more stable in acidic to neutral conditions (optimal pH around 5.1) and degradation is more pronounced at higher temperatures and in alkaline solutions.[2] Additionally, under highly acidic conditions, Pirenzepine can undergo an unexpected scaffold rearrangement, forming a previously uncharacterized benzimidazole (B57391) product with significantly decreased affinity for muscarinic receptors.[5][6] It is also not recommended to store pirenzepine dissolved in dichloromethane (B109758) (DCM) as it can form a substitution product.[6]

Q4: What is the significance of the Pirenzepine scaffold rearrangement product?

A4: The rearranged product of Pirenzepine has a significantly lower affinity for muscarinic acetylcholine receptors.[5][6] The presence of this impurity in commercial samples could lead to a dramatic underestimation of the compound's potency and contribute to inconsistent and unreliable experimental results.[6] Researchers should be aware of this potential issue and consider analytical methods like HPLC to verify the purity of their this compound samples, especially if encountering unexpected results.[6]

Q5: What are the typical Ki and IC50 values for Pirenzepine at different muscarinic receptor subtypes?

A5: Pirenzepine exhibits the highest affinity for the M1 receptor subtype. The reported Ki and IC50 values can vary between studies depending on the experimental conditions. Please refer to the Data Presentation section for a summary of reported values.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Potency (High IC50/Ki Values)

Possible Causes & Solutions

Possible CauseRecommended Action
Pirenzepine Degradation Prepare fresh solutions of this compound for each experiment. Avoid storing aqueous solutions for extended periods.[7] If storage is necessary, aliquot and store at -20°C or -80°C and use a fresh aliquot for each experiment. Ensure the pH of your experimental buffer is within the optimal stability range (around 5.1).[2]
Compound Purity Issues Be aware of the potential for a scaffold rearrangement product in commercial Pirenzepine samples, which has significantly lower receptor affinity.[5][6] If possible, verify the purity of your compound using analytical techniques like HPLC.[6] Consider sourcing from a different supplier if inconsistencies persist.
Incorrect Buffer/Assay Conditions The binding affinity of Pirenzepine can be pH-dependent. Ensure your assay buffer pH is consistent across all experiments. Verify that other buffer components (e.g., ions) are not interfering with the binding.
Cell Line/Tissue Variability Use cells within a consistent and low passage number range.[8] If using tissue preparations, ensure the dissection and preparation methods are standardized to minimize variability in receptor expression levels.
Inaccurate Concentration Determination Verify the concentration of your Pirenzepine stock solution using a reliable method such as UV-Vis spectrophotometry.
Issue 2: High Non-Specific Binding in Radioligand Binding Assays

Possible Causes & Solutions

Possible CauseRecommended Action
Radioligand Issues Use a high-quality, validated radioligand. Ensure the specific activity is accurately known. Use a concentration of radioligand at or below its Kd value to minimize non-specific binding.
Inadequate Washing Increase the number and volume of washes to thoroughly remove unbound radioligand. Ensure the wash buffer is ice-cold to slow dissociation of specifically bound ligand.
Filter/Plate Binding Pre-treat filters and plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the plastic or filter material.
High Membrane Concentration Optimize the amount of membrane protein per well. Too high a concentration can increase the number of non-specific binding sites.
Incorrect Blocking Agent Ensure the blocking agent used (e.g., BSA) is appropriate for your assay and is not interfering with specific binding.
Issue 3: Lack of Response or Inconsistent Results in Functional Assays

Possible Causes & Solutions

Possible CauseRecommended Action
Poor Receptor-G Protein Coupling Confirm that the chosen cell line expresses the target muscarinic receptor subtype and that it is functionally coupled to the downstream signaling pathway being measured (e.g., Gq for phosphoinositide hydrolysis, Gi for adenylyl cyclase inhibition).
Low Receptor Expression Use a cell line known to have robust expression of the target receptor. Consider using a stable cell line with characterized receptor expression levels.
Inactive Agonist Verify the purity and activity of the agonist used to stimulate the receptor. Perform a dose-response curve with a known active compound as a positive control.
High Basal Activity High receptor expression can sometimes lead to constitutive (agonist-independent) activity. If using a transient transfection system, consider reducing the amount of receptor DNA used.
Ligand Bias Be aware that some ligands can preferentially activate one signaling pathway over another (biased agonism/antagonism). If results are unexpected, consider measuring a different downstream signaling event.[8]

Data Presentation

Table 1: Reported Binding Affinities (Ki) and Potencies (IC50) of Pirenzepine for Muscarinic Receptor Subtypes

Receptor SubtypeParameterValue (nM)SpeciesAssay TypeReference
M1Ki15.0 - 23.5HumanRadioligand Binding[9]
M1IC5019.0HumanRadioligand Binding[9]
M1Ki21RatPhosphoinositide Breakdown[4]
M2Ki~600HumanRadioligand Binding[7]
M3Ki~150HumanRadioligand Binding[7]
M4Ki~200HumanRadioligand Binding[7]

Note: These values are indicative and can vary significantly based on the specific experimental conditions, cell type/tissue preparation, and radioligand used.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for the M1 muscarinic receptor.

Materials:

  • Membrane preparation from cells or tissue expressing the M1 muscarinic receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Pirenzepine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes and wash the pellet with fresh buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of 10 µM Atropine (for non-specific binding).

    • 50 µL of varying concentrations of this compound.

  • Add 50 µL of the radioligand at a concentration close to its Kd to all wells.

  • Add 100 µL of the membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Pirenzepine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Phosphoinositide (PI) Hydrolysis

This protocol describes a method to assess the antagonist effect of Pirenzepine on M1 receptor-mediated PI hydrolysis.

Materials:

  • Cell line expressing the M1 muscarinic receptor (e.g., CHO-M1, HEK293-M1).

  • Culture medium with and without inositol (B14025).

  • [3H]-myo-inositol.

  • Agonist: Carbachol or Acetylcholine.

  • This compound stock solution.

  • Lysis buffer (e.g., formic acid).

  • Anion exchange chromatography columns.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Cell Culture and Labeling: Culture cells to near confluency. Label the cells by incubating overnight in inositol-free medium containing [3H]-myo-inositol.

  • Pre-incubation with Antagonist: Wash the labeled cells and pre-incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC80 of carbachol) and incubate for a time known to produce a robust PI hydrolysis response (e.g., 30-60 minutes).

  • Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer. Collect the cell lysates.

  • Separation of Inositol Phosphates: Separate the total inositol phosphates from free [3H]-myo-inositol using anion exchange chromatography.

  • Quantification: Add scintillation cocktail to the eluted inositol phosphates and measure the radioactivity.

  • Data Analysis: Plot the radioactivity (as a percentage of the maximal agonist response) against the logarithm of the Pirenzepine concentration to determine the IC50 value.

In Vivo Assay: Inhibition of Gastric Acid Secretion (in rats)

This protocol provides a general outline for measuring the effect of Pirenzepine on gastric acid secretion in an animal model.

Materials:

  • Rats (e.g., Sprague-Dawley).

  • Anesthetic (e.g., urethane).

  • This compound solution for injection.

  • Gastric acid secretion stimulant (e.g., pentagastrin (B549294) or carbachol).

  • Saline solution.

  • pH meter and titration equipment.

Procedure:

  • Animal Preparation: Anesthetize the rats and perform a laparotomy to expose the stomach. Ligate the pylorus and insert a cannula into the forestomach for gastric juice collection.

  • Basal Secretion: Collect gastric juice for a baseline period (e.g., 30-60 minutes).

  • Drug Administration: Administer this compound (or vehicle control) via an appropriate route (e.g., intravenous or intraperitoneal injection).

  • Stimulated Secretion: After a set pre-treatment time, administer the gastric acid secretagogue.

  • Gastric Juice Collection: Collect gastric juice at regular intervals for a defined period (e.g., 1-2 hours).

  • Analysis: Measure the volume of the collected gastric juice. Determine the acid concentration by titration with NaOH to a pH of 7.0.

  • Data Analysis: Calculate the total acid output (volume x concentration) for each collection period. Compare the acid output in the Pirenzepine-treated group to the control group to determine the percentage of inhibition.

Mandatory Visualizations

Signaling_Pathway cluster_0 M1 Muscarinic Receptor Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates Pirenzepine Pirenzepine Pirenzepine->M1R Inhibits Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Gastric Acid Secretion) Ca2->Response PKC->Response

Caption: M1 Muscarinic Receptor Signaling Pathway and Pirenzepine Inhibition.

Experimental_Workflow cluster_1 Radioligand Binding Assay Workflow A Prepare Membrane Homogenate B Set up Assay Plate (Total, Non-specific, Pirenzepine) A->B C Add Radioligand B->C D Add Membrane Homogenate C->D E Incubate D->E F Filter and Wash E->F G Measure Radioactivity F->G H Data Analysis (IC50/Ki) G->H

Caption: General Workflow for a Pirenzepine Radioligand Binding Assay.

Troubleshooting_Logic cluster_2 Troubleshooting Inconsistent Pirenzepine Potency Start Inconsistent/Low Potency Observed Check_Purity Check Compound Purity (Potential Rearrangement Product) Start->Check_Purity Check_Stability Review Solution Stability (Fresh Solutions? Correct pH?) Check_Purity->Check_Stability Purity OK Source_New Source New Compound Lot Check_Purity->Source_New Purity Suspect Check_Assay Verify Assay Conditions (Buffer, Cells, Reagents) Check_Stability->Check_Assay Stability OK Optimize_Solution Optimize Solution Prep & Storage Check_Stability->Optimize_Solution Stability Issue Optimize_Assay Re-optimize Assay Parameters Check_Assay->Optimize_Assay Condition Issue Resolved Issue Resolved Check_Assay->Resolved Conditions OK Source_New->Resolved Optimize_Solution->Resolved Optimize_Assay->Resolved

Caption: Logical Flow for Troubleshooting Inconsistent Pirenzepine Potency.

References

Pirenzepine Hydrochloride degradation kinetics and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This document provides researchers, scientists, and drug development professionals with essential information regarding the degradation kinetics and appropriate storage conditions for Pirenzepine (B46924) Hydrochloride. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guide

Q1: My pirenzepine solution is showing unexpected peaks in my HPLC analysis and a slight discoloration. What is the likely cause?

A1: This is likely due to chemical degradation. Pirenzepine hydrochloride's stability in aqueous solutions is highly dependent on pH and temperature. The degradation follows pseudo-first-order kinetics and is significantly accelerated in solutions with a pH below 7 and at elevated temperatures. The compound is particularly unstable in strongly acidic or basic conditions. In highly acidic environments (e.g., 6 M HCl), a structural rearrangement of the molecule can also occur, which would result in a different chemical entity observable by HPLC. Ensure your solution's pH is buffered appropriately, ideally around pH 5.1 where it exhibits maximum stability.

Q2: I am observing poor reproducibility in my cell-based assays. Could my handling of pirenzepine be the cause?

A2: Yes, inconsistent results can often be traced back to improper storage and handling of the compound. For solid this compound, exposure to moisture can lead to degradation, so it is critical to store it in a tightly sealed container in a dry environment. For solutions, especially stock solutions, it is not recommended to store them at room temperature or 4°C for extended periods. The best practice is to prepare aliquots of your reconstituted solution and freeze them to ensure consistent concentration and purity between experiments.

Q3: How can I definitively confirm that my pirenzepine sample has degraded and is not suitable for my experiment?

A3: The most reliable way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). These methods are designed to separate the intact drug from any potential degradation products. By comparing the chromatogram of your sample to a freshly prepared standard, you can quantify the amount of remaining active pirenzepine and identify the presence of degradants. For guidance, refer to the established HPLC methodologies in the "Experimental Protocols" section below.

Frequently Asked Questions (FAQs)

Q1: What are the official recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at 2-8°C. It must be kept in a tightly closed container, in a dry and well-ventilated area, and protected from moisture. Some suppliers also recommend storing it under an inert atmosphere to maximize its shelf-life. The product is generally considered chemically stable under standard room temperature conditions if kept dry.

Q2: I need to prepare a stock solution. How should I store it for both short-term and long-term use?

A2: Once reconstituted, pirenzepine solutions should be aliquoted and frozen. For long-term storage, solutions can be kept at -80°C for up to 6 months or at -20°C for up to 3 months. Always use sealed containers and protect them from moisture. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What is the general degradation profile of pirenzepine in an aqueous solution?

A3: The degradation of pirenzepine in aqueous solutions follows pseudo-first-order kinetics. Its stability is highly influenced by the pH of the solution. The compound is most stable in slightly acidic conditions, with an optimal pH identified at 5.1. It degrades rapidly in both strong acidic (pH < 2) and alkaline (pH > 8) environments.

Q4: How significantly does pH impact the stability and shelf-life of pirenzepine solutions?

A4: The pH has a critical impact on the stability of pirenzepine. At its most stable pH of 5.1, the calculated shelf-life (t90%) at 25°C is over two years. However, moving away from this optimal pH dramatically reduces its stability. For instance, in highly acidic or alkaline solutions, the shelf-life can drop to a matter of hours or days. See the data table below for specific values.

Data Presentation & Experimental Protocols

Quantitative Degradation Data

Table 1: pH-Dependent Degradation Kinetics of this compound This table summarizes the stability of pirenzepine at 25°C in aqueous solutions at various pH levels.

pHShelf-Life (t₉₀)Activation Energy (Ea) (kJ/mol)
1.113.1 days72.83
5.1783.6 days105.10
7.058.2 days74.33
10.00.7 days71.67

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationKey Considerations
Solid (Powder) 2°C to 8°CLong-termKeep container tightly closed, dry, and protected from moisture.
Aqueous Solution -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Store in sealed containers.
Solution in Solvent -80°CUp to 6 monthsStore in sealed containers, away from moisture.
Experimental Protocols

Protocol 1: General Method for Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods and understanding degradation pathways.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Expose the drug solution to various stress conditions as recommended by ICH guidelines:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature.

    • Thermal Degradation: Heat the solution at a higher temperature (e.g., 85°C).

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

  • Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to separate and quantify pirenzepine and its degradation products.

Protocol 2: Example of a Stability-Indicating HPLC Method

This protocol is a composite based on published methods for pirenzepine analysis.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Luna RP-18 (5 µm, 4.6 mm x 150 mm) or equivalent C18 column.

  • Mobile Phase: A mixture of methanol (B129727) and a buffered aqueous phase, such as 0.02 M KH₂PO₄ with sodium 1-pentanesulfonate (e.g., 350:650 v/v), with the pH adjusted to 8.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Samples from degradation studies may need dilution. For biological samples, protein precipitation with methanol is a common procedure.

  • Quantification: Create a calibration curve using standards of known pirenzepine concentrations. The peak area is plotted against concentration for quantification.

Visualizations

Technical Support Center: Pirenzepine Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects during animal studies with Pirenzepine (B46924) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Pirenzepine Hydrochloride?

This compound is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] It functions by blocking the action of acetylcholine at these receptors, which are predominantly found in gastric parietal cells and certain neurons.[1] This selective blockade leads to a reduction in gastric acid secretion, making it a therapeutic agent for peptic ulcers.[1][3]

Q2: What are the most common side effects of Pirenzepine observed in animal studies?

Due to its anticholinergic properties, the most common side effects are extensions of its mechanism of action and are generally dose-dependent. These include:

  • Ocular effects: Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), leading to blurred vision.[1]

  • Cardiovascular effects: Changes in heart rate. At lower doses, a decrease in heart rate may be observed, while higher doses can lead to tachycardia (increased heart rate) due to less selective antagonism of M2 receptors in the heart.[3][4]

  • Gastrointestinal effects: While therapeutic for reducing gastric acid, high doses can excessively decrease gastric motility, potentially leading to constipation.

  • Dry Mouth (Xerostomia): Reduced salivation is a common anticholinergic effect.

Q3: How can I minimize the side effects of Pirenzepine in my animal studies?

Minimizing side effects primarily involves careful dose selection and consideration of the administration route.

  • Dose Optimization: Utilize the lowest effective dose to achieve the desired therapeutic effect while minimizing off-target effects. Pirenzepine's selectivity for M1 receptors is most pronounced at lower concentrations.[5]

  • Route of Administration: Localized or targeted delivery can minimize systemic side effects. For example, topical application to the eye for ophthalmic studies or local administration for gastrointestinal studies can reduce systemic exposure and associated side effects.[1]

  • Careful Monitoring: Continuously monitor physiological parameters such as heart rate, pupil size, and salivary flow to detect the onset of side effects early.

Q4: Is Pirenzepine toxic to tissues at effective doses?

Studies in chicks and guinea pigs have shown that Pirenzepine, when administered locally (e.g., intravitreal or topical), does not appear to have toxic effects on ocular tissues at doses effective for myopia control.[6][7] Scleral DNA content, a marker for cell viability, was not significantly altered in chick studies.[7]

Troubleshooting Guides

Issue 1: Significant increase in heart rate is observed after Pirenzepine administration.

  • Problem: The administered dose of Pirenzepine is likely high enough to lose its M1 receptor selectivity and is antagonizing M2 muscarinic receptors in the heart, which are responsible for regulating heart rate.[3]

  • Solution:

    • Reduce the Dose: Lower the dose of Pirenzepine to a range where it exhibits higher selectivity for M1 receptors.

    • Alternative Antagonist: If a high degree of muscarinic antagonism is required, consider the specific research question. For comparison, atropine (B194438), a non-selective antagonist, has a much more potent effect on heart rate.[3]

    • Monitor Plasma Levels: If possible, measure plasma concentrations of Pirenzepine to correlate with the observed cardiovascular effects.

Issue 2: Animals exhibit signs of blurred vision or impaired accommodation.

  • Problem: Pirenzepine can cause mydriasis (pupil dilation) and cycloplegia (loss of accommodation) by blocking muscarinic receptors in the eye.[1] This is particularly relevant in studies involving topical or subconjunctival administration.

  • Solution:

    • Dose-Response Study: Conduct a dose-response study to find the concentration that achieves the desired therapeutic effect with minimal impact on pupil size and accommodation. Studies in rhesus monkeys have shown that subconjunctival injections of 0.002% or less of pirenzepine did not significantly decrease stimulated accommodation.[1]

    • Local vs. Systemic Administration: Be aware that even with local administration, systemic crossover can occur, potentially affecting the contralateral eye.[1]

    • Objective Measurements: Quantify pupil diameter and accommodation using appropriate instrumentation to accurately assess the extent of the side effect.

Issue 3: Animals show excessive dry mouth or reduced salivation.

  • Problem: Inhibition of salivary secretion is a known side effect of anticholinergic agents like Pirenzepine.

  • Solution:

    • Dose Adjustment: As with other side effects, reducing the dose can mitigate the effect on salivary glands.

    • Hydration: Ensure animals have easy access to water to compensate for reduced salivation.

    • Quantitative Assessment: If salivary flow is a critical parameter, it can be quantified by placing pre-weighed cotton swabs in the animal's mouth for a set period and measuring the weight change.

Data Presentation

Table 1: Dose-Dependent Ocular Side Effects of Pirenzepine in Rhesus Monkeys [1]

Pirenzepine Concentration (Subconjunctival Injection)Mean Increase in Pupil Size (mm)Mean Hyperopic Shift (D)Effect on Stimulated Accommodation
2%2.02 ± 0.411.07 ± 0.23Nearly complete cycloplegia
0.2%Not specifiedNot specifiedSignificant decrease
0.02%Not specifiedNot specifiedSignificant decrease
0.002%Not specifiedNot specifiedNo significant decrease

Table 2: Comparative Effects of Pirenzepine and Atropine on Heart Rate in Dogs [3]

AntagonistED50 for Increasing Heart RatePotency Relative to Atropine
Pirenzepine200-300 times greater than atropine's ED50Significantly less potent
Atropine10 nmol/kg-

Experimental Protocols

Protocol 1: Assessment of Ocular Side Effects in Rhesus Monkeys [1]

  • Animal Model: Normal adult rhesus monkeys.

  • Anesthesia: Anesthesia is induced for all procedures.

  • Pirenzepine Administration: A subconjunctival injection of this compound solution is performed.

  • Pupil Size Measurement: Pupil diameter is measured using a digital camera or calipers at baseline and at regular intervals post-injection.

  • Refraction Measurement: Resting refraction is measured using a streak retinoscope at baseline and at regular intervals post-injection.

  • Accommodation Measurement:

    • For stimulated accommodation, electrodes can be implanted in the Edinger-Westphal nucleus to electrically stimulate accommodation.

    • Alternatively, a topical cholinergic agonist (e.g., carbachol) can be applied to induce accommodation.

    • Accommodative response is measured using a refractometer.

  • Data Analysis: Compare post-injection measurements to baseline and to a saline-injected control eye.

Protocol 2: Evaluation of Cardiovascular Effects in Dogs [3]

  • Animal Model: Conscious dogs with a gastric fistula.

  • Pirenzepine Administration: Pirenzepine is administered intravenously at graded doses.

  • Heart Rate Monitoring: Heart rate is continuously monitored using electrocardiography (ECG) or a pulse oximeter.

  • Data Collection: Record baseline heart rate and the heart rate at each dose level.

  • Data Analysis: Construct a dose-response curve to determine the ED50 for the chronotropic effect of Pirenzepine. Compare this to a non-selective antagonist like atropine.

Visualizations

G cluster_pathway Pirenzepine Signaling Pathway Pirenzepine Pirenzepine M1_Receptor M1 Muscarinic Receptor Pirenzepine->M1_Receptor Antagonizes G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Reduced Gastric Acid Secretion Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Pirenzepine's antagonism of the M1 receptor blocks downstream signaling.

G cluster_workflow Experimental Workflow for Assessing Ocular Side Effects Animal_Prep Animal Preparation (e.g., Anesthesia) Baseline Baseline Measurements (Pupil Size, Refraction, Accommodation) Animal_Prep->Baseline Admin Pirenzepine Administration (e.g., Subconjunctival Injection) Baseline->Admin Post_Admin Post-Administration Measurements (Timed Intervals) Admin->Post_Admin Data_Analysis Data Analysis (Comparison to Baseline and Control) Post_Admin->Data_Analysis Conclusion Conclusion on Dose-Dependent Side Effects Data_Analysis->Conclusion

Caption: Workflow for evaluating Pirenzepine's ocular side effects.

G cluster_logic Troubleshooting Logic for Increased Heart Rate Observation Observation: Increased Heart Rate Cause Potential Cause: Loss of M1 Selectivity, M2 Receptor Antagonism Observation->Cause Action1 Action: Reduce Pirenzepine Dose Cause->Action1 Action2 Action: Monitor Plasma Concentration Cause->Action2 Outcome Desired Outcome: Heart Rate Normalizes Action1->Outcome Action2->Outcome

Caption: Troubleshooting guide for cardiovascular side effects.

References

Overcoming poor solubility of Pirenzepine Hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pirenzepine Hydrochloride, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist.[1][2][3] Its primary mechanism involves blocking the action of acetylcholine at M1 receptors, which are found in locations such as gastric parietal cells.[4] This blockade leads to a reduction in gastric acid secretion.[4][5][6] Pirenzepine is used in research and has been utilized clinically as an anti-ulcer agent.[1][7]

Q2: What is the reported solubility of this compound in DMSO?

A2: There are conflicting reports regarding the solubility of this compound in DMSO. Some suppliers state that it is soluble[], while others report it as insoluble or having limited solubility.[9][10][11] This variability may be due to differences in the salt form (dihydrochloride), the presence of moisture, or lot-to-lot variability of the compound. It is crucial to perform a small-scale solubility test before preparing a large stock solution.

Q3: Is this compound soluble in other common laboratory solvents?

A3: this compound is readily soluble in water.[2][12][13] One supplier notes a solubility of approximately 10 mg/mL in PBS (pH 7.2).[13] However, aqueous solutions are not recommended for long-term storage (no more than one day).[13] It is reported to be practically insoluble in ether[14] and ethanol.[10]

Q4: How should this compound be stored?

A4: As a solid, this compound should be stored at -20°C.[][13] Stock solutions in solvent should be stored at -80°C for up to one year, or at -20°C for up to one month.[10][15] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[10]

Troubleshooting Guide: Overcoming Poor Solubility in DMSO

This guide provides a systematic approach to address challenges with dissolving this compound in DMSO.

Issue 1: this compound does not dissolve in DMSO at the desired concentration.

Possible Causes:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air. "Wet" DMSO can significantly reduce the solubility of many compounds, including hydrochloride salts.[10]

  • Compound Variability: Lot-to-lot differences in crystallinity, purity, or the specific salt form (e.g., dihydrochloride) can affect solubility.

  • Equilibrium Time: The compound may require more time or energy to dissolve completely.

Troubleshooting Steps:

  • Verify DMSO Quality:

    • Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.

    • If using a previously opened bottle, ensure it has been stored properly with the cap tightly sealed, preferably in a desiccator.

  • Employ Physical Dissolution Aids:

    • Sonication: Place the vial in an ultrasonic bath for 10-15 minute intervals. Check for dissolution after each interval. Some suppliers explicitly recommend sonication.[12]

    • Vortexing: Vigorously vortex the solution for 1-2 minutes.

    • Warming: Gently warm the solution to 37°C. One supplier notes that warming to 60°C can aid in dissolving the free base form.[16] Caution: Test for compound stability at elevated temperatures before proceeding with your experiment.

  • Perform a Solubility Test:

    • Start with a small, pre-weighed amount of this compound.

    • Add small, incremental volumes of fresh DMSO and assess dissolution at each step to determine the approximate solubility limit for your specific lot.

Issue 2: Precipitate forms after the stock solution is prepared or stored.

Possible Causes:

  • Supersaturated Solution: The initial dissolution may have been forced (e.g., by heating), creating an unstable, supersaturated solution that precipitates upon cooling or over time.

  • Moisture Contamination: Moisture absorbed during storage can cause the compound to precipitate.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the solution.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently warm and sonicate the solution to redissolve the precipitate. If it dissolves, consider diluting the stock to a lower, more stable concentration.

  • Optimize Storage:

    • Ensure storage vials have airtight caps.

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and moisture exposure.[10]

  • Consider an Alternative Solvent System: If precipitation in DMSO persists, an alternative solvent may be necessary for your experimental needs.

Issue 3: DMSO is not a suitable solvent for the intended experiment.

Possible Causes:

  • Cellular Toxicity: High concentrations of DMSO can be toxic to cells in culture.

  • Assay Interference: DMSO can interfere with certain biological assays.

Troubleshooting Steps:

  • Use an Aqueous Solvent: Since this compound is highly soluble in water and aqueous buffers like PBS[13], prepare fresh solutions for immediate use. This is the most straightforward alternative if long-term storage is not required.

  • Explore Co-solvent Systems: If an organic stock is necessary, a co-solvent system might be an option. However, this requires extensive validation to ensure it does not affect your experimental results. Potential alternatives to pure DMSO include Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[17]

  • pH Adjustment: For aqueous solutions, adjusting the pH can sometimes improve the solubility and stability of compounds.[18] Given its high water solubility, this is likely unnecessary for initial dissolution but could be considered for specific buffer formulations.

Data Summary

The following tables summarize the quantitative data found for this compound.

Table 1: Reported Solubility of Pirenzepine Dihydrochloride (B599025)

SolventReported SolubilityConcentration (mM)NotesSource(s)
DMSO25 mg/mL58.92 mMRequires sonication[12]
DMSO2 mg/mL4.71 mMUse fresh DMSO[10]
DMSOInsoluble--[9][11]
Water85 mg/mL200.32 mM-[10]
Water75 mg/mL176.75 mMRequires sonication[12]
Water10 mM10 mMSonication recommended[11]
PBS (pH 7.2)~10 mg/mL~23.57 mMPrepare fresh[13]
EthanolInsoluble--[10]

Table 2: Pirenzepine Receptor Binding Affinity (Ki)

Receptor SubtypeKi (nM)Source(s)
M111.48[2][13]
M2602.56[2][13]
M3151.36[2][13]
M4199.53[2][13]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • Pirenzepine Dihydrochloride (MW: 424.33 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale and vortexer

    • Ultrasonic water bath

  • Procedure:

    • Weigh out 4.24 mg of Pirenzepine Dihydrochloride into a sterile vial.

    • Using a calibrated pipette, add 1 mL of fresh, anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 15 minutes.

    • Visually inspect the solution. If undissolved particles remain, repeat sonication.

    • Once fully dissolved, the 10 mM stock solution is ready.

    • For storage, create single-use aliquots and store at -20°C for short-term or -80°C for long-term.

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution in PBS

  • Materials:

    • Pirenzepine Dihydrochloride

    • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

    • Sterile conical tube or vial

    • Calibrated scale and vortexer

  • Procedure:

    • Weigh out 10 mg of Pirenzepine Dihydrochloride into a sterile conical tube.

    • Add 1 mL of sterile PBS (pH 7.2).

    • Cap the tube and vortex until the solid is completely dissolved. The compound should dissolve readily.

    • This solution should be prepared fresh and used within the same day.[13] Do not store for extended periods.

Visualizations

Pirenzepine_Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_cell Target Cell (e.g., Gastric Parietal Cell) ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds & Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Acid Secretion) Ca->Response PKC->Response Pirenzepine Pirenzepine Pirenzepine->M1R Selectively Blocks

Caption: Pirenzepine selectively blocks the M1 muscarinic receptor.

Solubility_Troubleshooting_Workflow start Start: Dissolve Pirenzepine HCl in DMSO check_dissolution Is it fully dissolved? start->check_dissolution use_fresh_dmso Action: Use fresh, anhydrous DMSO check_dissolution->use_fresh_dmso No success Success: Solution Prepared. Aliquot and store properly. check_dissolution->success Yes apply_energy Action: Vortex and/or Sonicate use_fresh_dmso->apply_energy warm Action: Warm gently (e.g., 37°C) apply_energy->warm warm->check_dissolution fail Issue Persists: Consider alternatives warm->fail If still not dissolved alt_solvent Option 1: Use aqueous solvent (Water/PBS) for immediate use. fail->alt_solvent lower_conc Option 2: Lower the target concentration in DMSO. fail->lower_conc

Caption: Workflow for troubleshooting Pirenzepine HCl solubility in DMSO.

References

Identifying and mitigating Pirenzepine Hydrochloride's non-specific binding

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for identifying and mitigating non-specific binding of Pirenzepine Hydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

Pirenzepine is an M1 selective muscarinic receptor antagonist. It is commonly used in research to differentiate between muscarinic acetylcholine (B1216132) receptor subtypes. Its hydrochloride salt form is often used for its solubility in aqueous solutions.

Q2: What is non-specific binding in the context of receptor assays?

Non-specific binding refers to the binding of a ligand, such as Pirenzepine, to sites other than its intended target receptor. These can include other proteins, lipids, or even the apparatus of the experiment itself (e.g., filter papers, plastic tubes). This type of binding is typically of low affinity but high capacity and is not saturable.

Q3: Why is it crucial to minimize non-specific binding for Pirenzepine?

Q4: What factors can contribute to high non-specific binding of Pirenzepine?

Several factors can contribute to this issue:

  • Ligand Concentration: Using excessively high concentrations of radiolabeled Pirenzepine can increase the likelihood of it binding to low-affinity, non-saturable sites.

  • Tissue/Cell Concentration: Very high concentrations of membrane preparations can introduce more potential non-specific sites.

  • Buffer Composition: The ionic strength, pH, and presence or absence of certain additives in the assay buffer can influence non-specific interactions.

  • Inadequate Washing: Insufficient washing of filters or pellets after incubation can leave unbound Pirenzepine trapped, which is then incorrectly measured as bound.

  • Choice of Apparatus: Some plasticware and filter types are more prone to ligand adsorption. Pre-treating materials can sometimes mitigate this.

Troubleshooting Guide: High Non-Specific Binding

This section addresses the common problem of observing higher-than-expected non-specific binding when using Pirenzepine.

Problem: My non-specific binding is greater than 20% of the total binding. How can I reduce it?

High non-specific binding can mask the specific signal. The following steps provide a systematic approach to troubleshoot and mitigate this issue.

Step 1: Verify the Method for Determining Non-specific Binding

Non-specific binding is determined by measuring the binding of your labeled ligand (e.g., [3H]-Pirenzepine) in the presence of a saturating concentration of an unlabeled competing ligand. This competitor will occupy all the specific receptor sites, ensuring that any remaining bound radioligand is at non-specific sites.

  • Action: Ensure you are using a suitable unlabeled ligand at a concentration that is at least 100-fold higher than its own Kd for the receptor. For the M1 receptor, a high concentration of Atropine (e.g., 1-10 µM) is often used to define non-specific binding for Pirenzepine.

Step 2: Optimize Pirenzepine Concentration

Using a concentration of labeled Pirenzepine that is too high is a primary cause of elevated non-specific binding.

  • Action: Conduct a saturation binding experiment to determine the equilibrium dissociation constant (Kd). For subsequent assays, use a concentration of labeled Pirenzepine at or near its Kd. This concentration typically provides a good balance between a strong specific signal and manageable non-specific binding.

Step 3: Adjust Assay Buffer Composition

The physicochemical properties of the assay buffer can significantly influence hydrophobic and ionic interactions that lead to non-specific binding.

  • Action: Systematically test modifications to your buffer. Common additives used to reduce non-specific binding include:

    • Bovine Serum Albumin (BSA): BSA (typically 0.1% to 0.5% w/v) can bind to non-specific sites on the experimental apparatus and within the membrane preparation, thereby reducing the sites available for Pirenzepine.

    • Increased Ionic Strength: Modifying the salt concentration (e.g., with NaCl) can disrupt non-specific ionic interactions.

    • Detergents: Low concentrations of mild detergents like Tween-20 or CHAPS can help, but must be used with caution as they can also disrupt membrane integrity and receptor conformation.

Step 4: Optimize Washing Procedures

Inadequate washing after incubation is a common source of artificially high binding counts.

  • Action:

    • Increase the number of washes (e.g., from 3 to 4 or 5).

    • Increase the volume of ice-cold wash buffer used for each wash.

    • Ensure the washing process is rapid to minimize dissociation of the specifically bound ligand while effectively removing the unbound ligand.

Step 5: Evaluate Experimental Hardware

The materials used in the assay can contribute to non-specific binding.

  • Action:

    • If using filter-based assays, ensure the filters are appropriate for your ligand. Glass fiber filters (e.g., GF/B or GF/C) are common, and pre-soaking them in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce ligand adsorption to the filter itself.

    • Consider using polypropylene (B1209903) tubes, which are generally less prone to protein and small molecule adsorption than polystyrene.

Experimental Protocols & Data

Protocol 1: Saturation Binding Assay to Determine Kd and Bmax

This experiment is crucial for characterizing the binding of Pirenzepine to its target and for optimizing its concentration in other assays.

Methodology:

  • Preparation: Prepare cell membrane homogenates expressing the target muscarinic receptor.

  • Incubation Setup: In a series of tubes, add a constant amount of membrane preparation (e.g., 20-50 µg protein).

  • Ligand Addition: Add increasing concentrations of radiolabeled Pirenzepine (e.g., [3H]-Pirenzepine) to the tubes. A typical range might be 0.1 to 50 nM, spanning below and above the expected Kd.

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of radiolabeled Pirenzepine plus a high concentration of a competing unlabeled ligand (e.g., 10 µM Atropine) to saturate the specific receptors.

  • Incubation: Incubate all tubes at a set temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration over glass fiber filters (e.g., PEI-pre-soaked GF/B filters).

  • Washing: Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL).

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Analysis:

    • Total Binding: Radioactivity from tubes with only the radioligand.

    • Non-specific Binding: Radioactivity from tubes containing the radioligand and the unlabeled competitor.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding at each concentration.

    • Plot specific binding against the concentration of radiolabeled Pirenzepine and fit the data to a one-site saturation binding model using non-linear regression to determine the Kd and Bmax values.

Data Summary Table

The following table summarizes typical buffer modifications and their expected impact on Pirenzepine binding assays.

ParameterStandard ConditionModified ConditionRationale for ModificationExpected Outcome
Pirenzepine Conc. 5 x Kd~1 x KdReduce binding to low-affinity sitesLower non-specific binding signal
BSA Conc. 0% (w/v)0.1 - 0.5% (w/v)Block non-specific sites on tubes/filtersReduced non-specific binding
NaCl Conc. 50 mM100 - 150 mMDisrupt low-affinity ionic interactionsPotential decrease in non-specific binding
Filter Pre-treatment None0.5% Polyethyleneimine (PEI)Reduce filter's negative chargeLower ligand adsorption to the filter
Unlabeled Competitor None / Atropine100-1000x fold excess of cold ligandDefine non-specific binding accuratelyClear separation of specific/non-specific signals

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_binding Binding Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep Prepare Membranes & Assay Buffer total Group A: Total Binding (Membranes + [3H]-Pirenzepine) prep->total nsb Group B: Non-Specific Binding (Membranes + [3H]-Pirenzepine + Excess Atropine) prep->nsb filtrate Rapid Vacuum Filtration total->filtrate nsb->filtrate wash Wash Filters (Ice-Cold Buffer) filtrate->wash count Scintillation Counting wash->count calc Calculate Specific Binding (Total - Non-Specific) count->calc plot Plot & Analyze Data (Determine Kd, Bmax) calc->plot

Caption: Workflow for a radioligand saturation binding experiment.

Troubleshooting Flowchart

G start High Non-Specific Binding (>20% of Total) q1 Is [Pirenzepine] ≈ Kd? start->q1 s1 Action: Lower [Pirenzepine] Run saturation assay to find Kd. q1->s1 No q2 Is buffer optimized? (e.g., contains BSA) q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Add 0.1-0.5% BSA to assay buffer. q2->s2 No q3 Is washing procedure rigorous? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Increase wash volume and/or number of washes. q3->s3 No q4 Are filters pre-treated? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Action: Pre-soak filters in 0.5% PEI. q4->s4 No end_node Problem Mitigated q4->end_node Yes a4_yes Yes a4_no No s4->end_node

Caption: Troubleshooting flowchart for high non-specific binding.

Signaling Pathway Diagram

G piren Pirenzepine m1 M1 Muscarinic Receptor piren->m1 Inhibits ach Acetylcholine (ACh) ach->m1 Activates gq11 Gq/11 Protein m1->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) ip3->downstream dag->downstream

Caption: Simplified Pirenzepine antagonism of M1 receptor signaling.

Impact of pH on Pirenzepine Hydrochloride stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and activity of Pirenzepine (B46924) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of Pirenzepine Hydrochloride in aqueous solutions?

A1: The pH of maximum stability for this compound in an aqueous solution is approximately 5.1. The stability of the compound significantly decreases in strongly acidic (pH < 2) and alkaline (pH > 8) conditions due to hydrolysis.[1]

Q2: How does pH affect the biological activity of this compound?

A2: The activity of this compound is pH-dependent due to its pKa of 8.2.[2] The protonated form of the molecule has a higher affinity for its target, the M1 muscarinic acetylcholine (B1216132) receptor.[2][3] Therefore, in experimental setups, maintaining a pH that favors the protonated state is crucial for optimal activity. The logarithm of the affinity constant (log K) for the protonated form is approximately 6.93-6.94.[2][3]

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which is catalyzed by both hydrogen and hydroxide (B78521) ions.[1] Additionally, under highly acidic conditions, Pirenzepine can undergo an unexpected molecular scaffold rearrangement to form a benzimidazole (B57391) derivative, which has significantly lower affinity for the M1 receptor.[4][5]

Q4: What is the recommended solvent and storage condition for this compound solutions?

A4: this compound is readily soluble in water. For short-term storage of aqueous solutions (up to 24 hours), it is advisable to use a buffer at pH 5.1 and store at 2-8°C. For long-term storage, it is recommended to store the compound as a solid at -20°C.[6][] Reconstituted stock solutions in water (100 mM) can be aliquoted and frozen at -20°C for up to 3 months.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in an in vitro assay. 1. Incorrect pH of the assay buffer: The non-protonated form of pirenzepine has a lower affinity for its receptor.[2][3] 2. Degradation of Pirenzepine stock solution: Prolonged storage in an inappropriate buffer or at room temperature can lead to hydrolysis.1. Ensure the pH of your assay buffer is within the physiological range where the protonated form is abundant (e.g., pH 7.4). Note that activity will be a function of the protonation state. 2. Prepare fresh stock solutions from solid material. If using a previously prepared stock, verify its concentration and purity via HPLC.
Precipitation of the compound in the buffer. Poor solubility at the working concentration and pH. This compound has good aqueous solubility. If precipitation occurs, ensure the buffer components are not interacting with the compound. Verify the pH of the solution.
Inconsistent results in stability studies. 1. Inadequate pH control: Small shifts in pH can lead to significant changes in the degradation rate. 2. Ionic strength of the buffer: The rate of hydrolysis can be influenced by the ionic strength of the solution.[1]1. Use a reliable buffer system with sufficient buffering capacity to maintain a constant pH throughout the experiment. 2. Maintain a consistent ionic strength across all experimental conditions to ensure comparability of results.
Appearance of unexpected peaks in HPLC analysis. Degradation of the compound: Under strongly acidic conditions, a rearrangement product may form.[4][5] In neutral to alkaline conditions, hydrolysis products will be present.1. Characterize the unexpected peaks using mass spectrometry to identify potential degradation products. 2. To avoid the formation of the rearrangement product, do not expose this compound to highly acidic conditions for extended periods.

Quantitative Data

Table 1: pH-Dependent Stability of this compound at 85°C

pHHalf-Life (t½) in daysShelf-Life (t₉₀) in days[1]Activation Energy (Ea) in kJ/mol[1]
1.143.513.172.83
5.12603.7783.6105.10
7.0193.458.274.33
10.02.30.771.67

Table 2: pH-Dependent Receptor Affinity of Pirenzepine

FormTarget TissueLogarithm of Affinity Constant (log K)[2][3]
ProtonatedGuinea-pig ileum6.93
ProtonatedRat fundus6.94
Non-protonatedGuinea-pig ileum< 5
Non-protonatedRat fundus~6.4

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Luna RP18, 5 µm, 4.6 x 150 mm.[8][9]

    • Column Temperature: 35°C.[8][9]

  • Mobile Phase:

    • Prepare a solution of methanol, 0.02 M potassium dihydrogen phosphate (B84403) (KH₂PO₄), and sodium 1-pentanesulfonate in a ratio of 350:650:1 (v/v/m).[8][9]

    • Adjust the pH of the final solution to 8.0 using 1M NaOH.[8][9]

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8][9]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm.[8][9]

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the mobile phase to achieve a known concentration (e.g., 100 µg/mL).

    • For stability studies, incubate the Pirenzepine solution in buffers of different pH at a set temperature. At specified time points, withdraw an aliquot, dilute with the mobile phase to an appropriate concentration, and inject into the HPLC system.

Protocol 2: Spectrophotometric Determination of this compound

This is a simpler, less specific method for determining the concentration of this compound.

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax):

    • In acidic solution (e.g., 0.1 M HCl): 280 nm.[2]

    • In alkaline solution (e.g., 0.1 M NaOH): 295 nm.[2]

  • Procedure:

    • Prepare a standard stock solution of this compound of known concentration in the chosen solvent (0.1 M HCl or 0.1 M NaOH).

    • Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Measure the absorbance of the standards and the unknown sample at the respective λmax.

    • Plot the absorbance versus concentration for the standards and determine the concentration of the unknown sample from the calibration curve.

Visualizations

cluster_acid Acidic Conditions (pH < 5) cluster_neutral Optimal Stability (pH ~5.1) cluster_alkaline Alkaline Conditions (pH > 8) Pirenzepine_acid Pirenzepine (Protonated) Hydrolysis_acid Hydrolysis Products Pirenzepine_acid->Hydrolysis_acid Hydrolysis (Slow) Rearrangement Benzimidazole Rearrangement Product (Low Activity) Pirenzepine_acid->Rearrangement Scaffold Rearrangement (Highly Acidic) Pirenzepine_stable Pirenzepine Pirenzepine_alkaline Pirenzepine (Deprotonated) Hydrolysis_alkaline Hydrolysis Products Pirenzepine_alkaline->Hydrolysis_alkaline Hydrolysis (Rapid)

Caption: this compound degradation pathways at different pH values.

start Start: Pirenzepine Sample prep Prepare Solutions in Buffers of Different pH start->prep incubate Incubate at Controlled Temperature prep->incubate sampling Withdraw Aliquots at Time Points incubate->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Remaining Pirenzepine and Degradation Products analysis->data kinetics Determine Degradation Rate Constants and Shelf-Life data->kinetics

Caption: Experimental workflow for a pH-dependent stability study.

Pirenzepine Pirenzepine (pKa = 8.2) Protonated Protonated Form (Active) Pirenzepine->Protonated pH < pKa NonProtonated Non-Protonated Form (Less Active) Pirenzepine->NonProtonated pH > pKa Receptor M1 Muscarinic Receptor Protonated->Receptor High Affinity Binding NonProtonated->Receptor Low Affinity Binding Activity Biological Activity (Inhibition of Gastric Acid Secretion) Receptor->Activity

Caption: Relationship between pH, protonation state, and activity of Pirenzepine.

References

Pirenzepine Hydrochloride Interference with Fluorescent Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding potential interference of Pirenzepine (B46924) Hydrochloride in fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is Pirenzepine Hydrochloride and what are its basic properties?

A1: this compound is the hydrochloride salt of Pirenzepine, a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. It is primarily used as an anti-ulcer agent.[1][2] Its key properties are summarized below.

PropertyValue
Molecular Formula C₁₉H₂₃Cl₂N₅O₂
Molecular Weight 424.3 g/mol [3]
Appearance White crystalline substance[4]
Solubility Readily soluble in water, slightly soluble in methanol, and practically insoluble in ether.[4]

Q2: Does this compound itself fluoresce (i.e., exhibit autofluorescence)?

A2: There is no direct evidence in the scientific literature to suggest that this compound is significantly fluorescent in the visible spectrum, where most common fluorescent assays operate. Pirenzepine has been chemically conjugated with fluorophores like Bodipy and Rhodamine to create fluorescent derivatives, which implies that the intrinsic fluorescence of the parent molecule is negligible in those applications.[5]

Q3: Can this compound interfere with fluorescent assays?

A3: Yes, like many small molecules, this compound has the potential to interfere with fluorescent assays through two primary mechanisms:

  • Fluorescence Quenching (Inner Filter Effect): this compound is known to absorb light in the ultraviolet (UV) range, with a maximum absorbance (λmax) around 280-281 nm.[6][7] If your assay's fluorophore is excited in the UV or near-UV range, this compound could absorb the excitation light, leading to a decreased fluorescence signal (a false negative or underestimated activity). This is a phenomenon known as the inner filter effect.[8][9]

  • Autofluorescence: Although less likely in the visible spectrum, it's a possibility that should be ruled out, especially if using non-standard, blue-shifted fluorophores. Compound autofluorescence can lead to an increased background signal, potentially causing false-positive results.[10]

Q4: What are the typical signs of this compound interference in my fluorescent assay?

A4: Key indicators of potential interference include:

  • A dose-dependent decrease in fluorescence signal that is independent of the biological target's activity (suggesting quenching).

  • An unusually high number of "hits" or a high background signal in wells containing only this compound and the assay buffer (suggesting autofluorescence).

  • Discrepancies between data from your fluorescent assay and data from an orthogonal (non-fluorescent) assay.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescent assay, follow these steps to diagnose and mitigate the issue.

Step 1: Initial Diagnosis

The first step is to determine if this compound is causing autofluorescence or quenching in your specific assay conditions.

Experimental Protocol: Control Experiments for Interference

  • "Compound Only" Control (for Autofluorescence):

    • Prepare wells containing the assay buffer and this compound at the same concentrations used in your experiment.

    • Do not add the fluorophore or any biological components (e.g., enzymes, cells).

    • Measure the fluorescence at the same excitation and emission wavelengths used for your assay.

    • Interpretation: A significant signal in these wells indicates that this compound is autofluorescent under your experimental conditions.

  • "Fluorophore + Compound" Control (for Quenching):

    • Prepare wells containing the assay buffer and your fluorophore (e.g., fluorescently labeled substrate or product) at the final assay concentration.

    • Add this compound at the same concentrations used in your experiment.

    • Do not add any other biological components.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity.

    • Interpretation: A concentration-dependent decrease in fluorescence compared to a "fluorophore only" control suggests a quenching effect.

Step 2: Troubleshooting Workflow

Based on the results from your control experiments, use the following workflow to address the interference.

G start Suspected Interference controls Run 'Compound Only' and 'Fluorophore + Compound' Controls start->controls autofluorescence Significant Signal in 'Compound Only' Control? controls->autofluorescence quenching Signal Decrease in 'Fluorophore + Compound' Control? autofluorescence->quenching No sub_bkg Subtract Background Signal from Experimental Wells autofluorescence->sub_bkg Yes no_interference No Significant Interference Detected quenching->no_interference No change_fluorophore Switch to a Red-Shifted Fluorophore quenching->change_fluorophore Yes sub_bkg->change_fluorophore orthogonal_assay Use an Orthogonal, Non-Fluorescent Assay change_fluorophore->orthogonal_assay

Troubleshooting workflow for fluorescence assay interference.
Step 3: Mitigation Strategies

  • Data Correction: If low-level autofluorescence is detected, you can subtract the average background fluorescence from the "compound only" control wells from your experimental wells. This is most effective when the autofluorescence is consistent and not excessively high.

  • Switch to a "Red-Shifted" Fluorophore: this compound's absorbance is in the UV region. The likelihood of interference (both quenching and autofluorescence) dramatically decreases at longer wavelengths.[11] If possible, switch to a fluorophore with excitation and emission wavelengths in the green, red, or far-red regions of the spectrum.

Fluorophore ClassTypical Excitation (nm)Typical Emission (nm)Interference Risk with Pirenzepine
Coumarins (e.g., AMCA) 345-350440-450High
Fluoresceins (e.g., FITC) 490-495515-525Low
Rhodamines (e.g., TRITC) 545-555570-580Very Low
Cyanines (e.g., Cy5) 645-650665-670Very Low
  • Use an Orthogonal Assay: The most robust way to validate your results is to use an orthogonal assay with a different detection method that is not based on fluorescence. Examples include:

    • Luminescence-based assays (e.g., Promega's Kinase-Glo®, CellTiter-Glo®)

    • Absorbance-based assays (if Pirenzepine doesn't absorb at the detection wavelength)

    • Radiometric assays

    • Label-free technologies (e.g., Surface Plasmon Resonance)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Pirenzepine and a generalized experimental workflow for screening compounds in a fluorescent assay.

G cluster_0 Cell Membrane M1_Receptor M1 Muscarinic Receptor G_Protein Gq/11 Protein Activation M1_Receptor->G_Protein Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Binds & Activates Pirenzepine Pirenzepine Hydrochloride Pirenzepine->M1_Receptor Blocks PLC Phospholipase C Activation G_Protein->PLC Signaling Downstream Signaling PLC->Signaling

Pirenzepine's mechanism as an M1 receptor antagonist.

G start Start dispense_reagents Dispense Assay Buffer & Biological Components start->dispense_reagents add_pirenzepine Add Pirenzepine HCl (or other compounds) dispense_reagents->add_pirenzepine pre_incubation Pre-incubation add_pirenzepine->pre_incubation add_substrate Add Fluorescent Substrate pre_incubation->add_substrate incubation Incubation add_substrate->incubation read_plate Read Fluorescence incubation->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Generalized workflow for a fluorescent enzyme assay.

References

Validation & Comparative

A Comparative Guide to Pirenzepine Hydrochloride and Atropine in Myopia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating global prevalence of myopia has intensified the search for effective pharmacological interventions to slow its progression. Among the most studied agents are the non-selective muscarinic antagonist, atropine (B194438), and the M1-selective antagonist, pirenzepine (B46924) hydrochloride. This guide provides a comprehensive comparison of their performance in myopia research, supported by experimental data, detailed methodologies, and an exploration of their proposed mechanisms of action.

Mechanism of Action: A Tale of Two Antagonists

While both atropine and pirenzepine are muscarinic antagonists, their receptor selectivity and proposed pathways for myopia control differ significantly.

Atropine , a non-selective antagonist, blocks all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5).[1] Initially, its effect on myopia was thought to be mediated through the inhibition of accommodation.[2] However, current evidence suggests a non-accommodative mechanism, with atropine acting directly on the retina and sclera.[1][3] It is hypothesized that atropine may influence dopamine (B1211576) release from retinal amacrine cells, which in turn helps to regulate eye growth.[3][4] Furthermore, atropine may directly impact scleral fibroblasts and the extracellular matrix, inhibiting the scleral thinning and axial elongation characteristic of myopia progression.[1][3]

Pirenzepine , in contrast, is a relatively selective M1 muscarinic antagonist.[2][5] This selectivity is key to its therapeutic profile, as it is believed to target the neural muscarinic receptors involved in eye growth with less effect on the M3 receptors of the ciliary body and iris, which are responsible for accommodation and pupil dilation.[2] The goal of pirenzepine therapy is to achieve the myopia-controlling effects of atropine while minimizing side effects like cycloplegia and mydriasis.[2] Animal studies suggest pirenzepine prevents axial elongation by transiently modulating scleral glycosaminoglycan synthesis.[6][7]

Below is a diagram illustrating the proposed signaling pathways for both agents.

Myopia_Control_Pathways cluster_atropine Atropine (Non-selective) cluster_pirenzepine Pirenzepine (M1-selective) Atropine Atropine M1_M5_Retina M1-M5 Receptors (Retina) Atropine->M1_M5_Retina M1_M5_Sclera M1-M5 Receptors (Sclera) Atropine->M1_M5_Sclera Dopamine_Release ↑ Dopamine Release M1_M5_Retina->Dopamine_Release Scleral_Remodeling ↓ Scleral Remodeling M1_M5_Sclera->Scleral_Remodeling Axial_Elongation_A ↓ Axial Elongation Dopamine_Release->Axial_Elongation_A Scleral_Remodeling->Axial_Elongation_A Pirenzepine Pirenzepine M1_Retina M1 Receptors (Retina) Pirenzepine->M1_Retina M1_Sclera M1 Receptors (Sclera) Pirenzepine->M1_Sclera Scleral_GAG ↓ Scleral GAG Synthesis M1_Sclera->Scleral_GAG Axial_Elongation_P ↓ Axial Elongation Scleral_GAG->Axial_Elongation_P

Caption: Proposed signaling pathways for atropine and pirenzepine in myopia control.

Clinical Efficacy: A Quantitative Comparison

Numerous clinical trials have evaluated the efficacy of atropine and pirenzepine in slowing myopia progression. The following tables summarize the key quantitative data from these studies.

Atropine Clinical Trial Data
Study (Year)Drug ConcentrationMean Myopia Progression (Diopters/Year)Mean Axial Length Elongation (mm/Year)
ATOM1 (2006) 1% Atropine-0.28-0.02
Placebo-1.200.38
ATOM2 (2012) 0.5% Atropine-0.300.27
0.1% Atropine-0.380.28
0.01% Atropine-0.490.29
LAMP (Phase 1, 2019) 0.05% Atropine-0.270.20
0.025% Atropine-0.460.29
0.01% Atropine-0.590.36
Placebo-0.810.41

Data compiled from multiple sources.[8][9]

Pirenzepine Hydrochloride Clinical Trial Data
Study (Year)Drug ConcentrationMean Myopia Progression (Diopters/Year)
Siatkowski et al. (2004) 2% Pirenzepine Gel-0.26
Placebo-0.53
Tan et al. (2005) 2% Pirenzepine Gel (Twice Daily)-0.47
2% Pirenzepine Gel (Once Daily)-0.70
Placebo-0.84

Data compiled from multiple sources.[10][11][12]

Side Effect Profile: Balancing Efficacy and Tolerability

A critical consideration in the development of myopia control therapies is the side effect profile.

Atropine is associated with dose-dependent side effects, primarily mydriasis (pupil dilation) leading to photophobia and cycloplegia (paralysis of the ciliary muscle) causing blurred near vision.[8] While higher concentrations (e.g., 1%) are more effective, they are also associated with a higher incidence and severity of these side effects.[13] Lower concentrations, such as 0.01% and 0.05%, have been shown to have a more favorable side effect profile while still providing a significant reduction in myopia progression.[8][13]

Pirenzepine was developed with the aim of minimizing the anticholinergic side effects seen with atropine.[2] Clinical trials have reported adverse events such as blurred near vision and gel residue on the eyelids.[5][12] While generally well-tolerated, some study participants have discontinued (B1498344) treatment due to adverse effects.[11][12]

Reported Side Effects
DrugCommon Side Effects
Atropine Photophobia, Blurred Near Vision, Hypersensitivity Reactions[3][14]
Pirenzepine Blurred Near Vision, Gel Residue on Eyelids, Asymptomatic Conjunctival Reactions[5][12]

Experimental Protocols: A Closer Look at the Research

The following provides an overview of the methodologies employed in key clinical trials for both atropine and pirenzepine.

Atropine for the Treatment of Myopia (ATOM) Studies

The ATOM studies were pivotal in establishing atropine as a viable treatment for myopia progression.

ATOM_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Groups cluster_followup Follow-up & Analysis Screening Children with Myopia (e.g., 6-12 years, -1.00 to -6.00 D) Randomization Randomized, Double-Masked Screening->Randomization Atropine_Group Atropine Eye Drops (Varying Concentrations) Randomization->Atropine_Group Placebo_Group Placebo Eye Drops Randomization->Placebo_Group Follow_Up Regular Follow-up Visits (e.g., 1, 2, 6, 12, 18, 24 months) Atropine_Group->Follow_Up Placebo_Group->Follow_Up Outcome_Measures Primary Outcomes: - Change in Spherical Equivalent Refraction - Change in Axial Length Follow_Up->Outcome_Measures Safety_Assessment Adverse Event Monitoring Follow_Up->Safety_Assessment

Caption: Generalized workflow of the ATOM clinical trials.
  • ATOM1 Study: This study compared 1% atropine to placebo in 400 myopic children aged 6 to 12 years over a two-year period.[8]

  • ATOM2 Study: Following the success of ATOM1, this study investigated the efficacy and safety of lower concentrations of atropine (0.5%, 0.1%, and 0.01%) in 400 children over five years to find a more optimal balance between efficacy and side effects.[13]

  • Low-Concentration Atropine for Myopia Progression (LAMP) Study: This study further explored the dose-response relationship of low-concentration atropine (0.05%, 0.025%, and 0.01%) compared to a placebo group in 438 children aged 4 to 12 years over one year.[8]

Pirenzepine Clinical Trials

Clinical trials for pirenzepine have focused on a gel formulation.

Pirenzepine_Study_Workflow cluster_screening_p Screening & Enrollment cluster_randomization_p Randomization cluster_treatment_p Treatment Groups cluster_followup_p Follow-up & Analysis Screening_P Children with Myopia (e.g., 8-12 years, -0.75 to -4.00 D) Randomization_P Randomized, Double-Masked, Placebo-Controlled Screening_P->Randomization_P Pirenzepine_Group 2% Pirenzepine Ophthalmic Gel Randomization_P->Pirenzepine_Group Placebo_Gel_Group Placebo Gel Randomization_P->Placebo_Gel_Group Follow_Up_P Regular Examinations (e.g., 1-year duration) Pirenzepine_Group->Follow_Up_P Placebo_Gel_Group->Follow_Up_P Outcome_Measures_P Primary Outcome: - Change in Cycloplegic Autorefraction Follow_Up_P->Outcome_Measures_P Safety_Assessment_P Adverse Event Monitoring Follow_Up_P->Safety_Assessment_P

Caption: Generalized workflow of pirenzepine clinical trials.
  • US Multicenter Study: This one-year, double-masked, placebo-controlled study randomized 174 children aged 8 to 12 to receive either 2% pirenzepine gel or a placebo twice daily.[11][12]

  • Asian Multicenter Study: This trial involved 353 children aged 6 to 12 and compared the efficacy of 2% pirenzepine gel administered twice daily, once daily, and a placebo group over one year.[5]

Conclusion

Both atropine and pirenzepine have demonstrated efficacy in slowing the progression of myopia in children. Atropine, particularly in lower concentrations, has a substantial body of evidence supporting its use and is considered the most effective pharmacological agent to date.[1] Pirenzepine offers a promising alternative with a potentially more favorable side effect profile due to its M1 receptor selectivity, though further research and long-term studies are needed to fully establish its place in myopia management. The choice between these agents in a clinical or research setting will depend on a careful consideration of the desired efficacy, tolerability, and the specific patient population. The ongoing research in this field continues to refine our understanding of the underlying mechanisms of myopia and will undoubtedly lead to even more targeted and effective therapies in the future.

References

Pirenzepine Hydrochloride vs. Propantheline Bromide: A Comparative Analysis of Their Effects on Gastric Emptying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Pirenzepine (B46924) Hydrochloride and Propantheline (B1209224) Bromide on gastric emptying, drawing upon available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacological nuances of these two antimuscarinic agents.

Executive Summary

Pirenzepine and Propantheline are both antimuscarinic agents, but they exhibit different receptor selectivity profiles, which in turn influences their effects on gastric motility. Pirenzepine is a selective M1 muscarinic receptor antagonist, while Propantheline acts as a non-selective antagonist at muscarinic receptors. This fundamental difference in their mechanism of action leads to distinct effects on gastric emptying.

Available clinical data suggests that Propantheline consistently and significantly delays gastric emptying of both liquid and solid meals. In contrast, the effect of Pirenzepine on gastric emptying is less pronounced and appears to be dependent on the meal type and dosage. Some studies report a slight and insignificant delay, while others show a significant delay, particularly with liquid meals. This suggests that Pirenzepine's selective M1 antagonism has a more subtle impact on the complex physiological processes governing gastric motility compared to the broad-spectrum antagonism of Propantheline.

Mechanism of Action

Pirenzepine Hydrochloride

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3] In the context of the gastrointestinal tract, M1 receptors are believed to be located on ganglion cells of the enteric nervous system. By blocking these receptors, Pirenzepine can modulate neurotransmission within the gut wall, leading to a reduction in gastric acid secretion with a comparatively weaker effect on smooth muscle motility.[1][3] This selectivity is thought to contribute to its lower incidence of classic anticholinergic side effects.[4]

Propantheline Bromide

Propantheline is a non-selective muscarinic receptor antagonist, meaning it blocks the action of acetylcholine at various muscarinic receptor subtypes, including M1, M2, and M3 receptors, more indiscriminately.[5][6][7] M2 and M3 receptors are directly involved in the contraction of smooth muscle in the stomach and intestines.[8] By blocking these receptors, Propantheline directly inhibits gastric smooth muscle contractions, leading to a more pronounced delay in gastric emptying.[5][6]

Signaling Pathways

The differential effects of Pirenzepine and Propantheline on gastric emptying can be attributed to their distinct interactions with muscarinic receptor signaling pathways in the gastrointestinal system.

cluster_Pirenzepine Pirenzepine (Selective M1 Antagonist) ACh_P Acetylcholine M1_P M1 Receptor (Enteric Ganglion) ACh_P->M1_P Neuron_P Postganglionic Neuron M1_P->Neuron_P Modulates Neurotransmission Pirenzepine Pirenzepine Pirenzepine->M1_P GastricSmoothMuscle_P Gastric Smooth Muscle Neuron_P->GastricSmoothMuscle_P Reduced Stimulation ReducedMotility_P Subtle Reduction in Motility GastricSmoothMuscle_P->ReducedMotility_P cluster_Propantheline Propantheline (Non-selective Antagonist) ACh_Pr Acetylcholine M1_Pr M1 Receptor ACh_Pr->M1_Pr M2_Pr M2 Receptor ACh_Pr->M2_Pr M3_Pr M3 Receptor ACh_Pr->M3_Pr GastricSmoothMuscle_Pr Gastric Smooth Muscle M1_Pr->GastricSmoothMuscle_Pr M2_Pr->GastricSmoothMuscle_Pr M3_Pr->GastricSmoothMuscle_Pr Propantheline Propantheline Propantheline->M1_Pr Propantheline->M2_Pr Propantheline->M3_Pr InhibitedContraction_Pr Inhibited Contraction GastricSmoothMuscle_Pr->InhibitedContraction_Pr cluster_Workflow Experimental Workflow: Gastric Emptying Scintigraphy A Subject Fasting (Overnight) B Drug/Placebo Administration A->B C Radiolabeled Meal Ingestion B->C D Gamma Camera Imaging (e.g., 0, 1, 2, 4 hours) C->D E Data Analysis: - ROI Drawing - Decay Correction - Calculation of T1/2 D->E

References

Pirenzepine Hydrochloride: A Comparative Efficacy Analysis Against Other M1 Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the efficacy of Pirenzepine (B46924) Hydrochloride against other M1 muscarinic acetylcholine (B1216132) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on receptor binding affinities and functional potencies, details relevant experimental methodologies, and illustrates key concepts through signaling pathway and workflow diagrams.

Quantitative Efficacy Comparison

The relative potency of M1 muscarinic antagonists is a critical determinant of their pharmacological profile and therapeutic utility. The following tables summarize the binding affinity (Ki) and functional inhibitory constants (IC50) of Pirenzepine compared to other notable M1 antagonists. Lower values indicate higher potency.

CompoundReceptor SubtypeBinding Affinity (Ki) in nMOrgan/Tissue Source
Pirenzepine M116.8Human cerebral cortex
M2430Human heart
M3210Human submandibular gland
M496Human striatum
M5140Cloned human receptor
Telenzepine (B1681252) M10.9Rat cerebral cortex
M236Rat heart
M312Rat salivary gland
Biperiden M11.1Human M1 receptor (cloned)
Trihexyphenidyl M11.0Human M1 receptor (cloned)
Atropine (B194438) (Non-selective) M11.1Rat cerebral cortex

Data synthesized from multiple sources.

CompoundAssay TypeIC50 (nM)Cell Line / Tissue
Pirenzepine [3H]-NMS Binding15CHO-K1 cells expressing human M1
Telenzepine [3H]-NMS Binding0.19Rat forebrain muscarinic receptors[1]
Pirenzepine Derivative Irreversible Inhibition0.15Rat forebrain muscarinic receptors[1]

Experimental evidence consistently demonstrates that telenzepine is a more potent M1 receptor antagonist than pirenzepine, with some studies reporting it to be 3 to 25 times more potent depending on the experimental model.[2][3] In some instances, telenzepine's potency at M1 receptors is comparable to the non-selective antagonist, atropine.[2]

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR).[4] Upon activation by acetylcholine, the M1 receptor primarily couples to Gq/11 G-proteins.[5][6] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][7] The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).[7] M1 receptor antagonists, such as Pirenzepine, competitively block the binding of acetylcholine to the receptor, thereby inhibiting this signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates Pirenzepine Pirenzepine Pirenzepine->M1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Leads to

M1 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To measure the inhibition constant (Ki) of M1 antagonists by their ability to compete with a radiolabeled ligand for binding to M1 receptors.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human M1 muscarinic receptor.[8]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-pirenzepine.[2][8]

  • Test Compounds: Pirenzepine hydrochloride and other M1 antagonists.

  • Assay Buffer: Typically contains 50 mM Tris-HCl and 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

Procedure:

  • Preparation: A series of dilutions of the unlabeled antagonist are prepared.[8]

  • Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled antagonist.[9] The reaction is allowed to reach equilibrium, typically for 60-120 minutes at room temperature.[8][10]

  • Termination: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[8][9]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow prep Prepare Reagents (Membranes, Radioligand, Antagonists) incubate Incubate (Membranes + Radioligand + Antagonist) prep->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow
Functional Assay: Phosphoinositide Turnover

This assay measures the functional consequence of M1 receptor activation or inhibition.

Objective: To determine the potency of M1 antagonists in inhibiting the agonist-induced production of inositol phosphates.

Materials:

  • Cell Line: A cell line expressing the M1 receptor, such as CHO-M1 cells.

  • Radiolabel: [3H]-myo-inositol.

  • Agonist: A muscarinic agonist like carbachol (B1668302) or oxotremorine-M.[6]

  • Test Compounds: Pirenzepine and other M1 antagonists.

  • Lysis Buffer.

  • Ion-exchange resin.

Procedure:

  • Cell Labeling: Cells are incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of a muscarinic agonist for a specific duration.

  • Lysis: The reaction is stopped, and the cells are lysed.

  • Separation: The total inositol phosphates are separated from free [3H]-myo-inositol using ion-exchange chromatography.

  • Quantification: The radioactivity of the eluted inositol phosphates is measured by scintillation counting.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the agonist-induced response (IC50) is calculated.

Selectivity Profile of M1 Antagonists

The clinical utility of a muscarinic antagonist is often dependent on its selectivity for a particular receptor subtype. Pirenzepine is considered a relatively selective M1 antagonist, distinguishing it from non-selective antagonists like atropine which act on all five muscarinic receptor subtypes.[4][11] Telenzepine also demonstrates high selectivity for the M1 receptor.[12] This selectivity can lead to a more targeted therapeutic effect with fewer side effects.[13] For instance, Pirenzepine's M1 selectivity allows it to reduce gastric acid secretion with less impact on smooth muscle activity compared to non-selective antagonists.[14]

Antagonist_Selectivity cluster_selective M1 Selective Antagonists cluster_nonselective Non-Selective Antagonists cluster_receptors Muscarinic Receptor Subtypes Pirenzepine Pirenzepine M1 M1 Pirenzepine->M1 M4 M4 Pirenzepine->M4 Telenzepine Telenzepine Telenzepine->M1 Atropine Atropine Atropine->M1 M2 M2 Atropine->M2 M3 M3 Atropine->M3 Atropine->M4 M5 M5 Atropine->M5 Scopolamine Scopolamine Scopolamine->M1 Scopolamine->M2 Scopolamine->M3 Scopolamine->M4 Scopolamine->M5

Antagonist Selectivity Profiles

In Vivo and Clinical Efficacy: Pirenzepine in Myopia

A significant area of research for Pirenzepine has been its potential to control the progression of myopia (nearsightedness) in children.[15][16][17] Clinical trials have demonstrated that topical application of a 2% Pirenzepine ophthalmic gel can effectively slow the progression of myopia.[15][18] A one-year study found that the mean increase in myopia was 0.26 diopters in the Pirenzepine group compared to 0.53 diopters in the placebo group.[18] A two-year follow-up study confirmed these findings, with a mean increase of 0.58 D for the Pirenzepine group and 0.99 D for the placebo group.[15] The proposed mechanism involves the blockade of M1 receptors in the eye, which are thought to play a role in the signaling cascade that leads to axial elongation and myopic progression.[19][20]

In animal models, Pirenzepine has been shown to reduce experimentally induced myopia and eye enlargement.[20] These studies suggest that the effect is not primarily mediated through an accommodative mechanism.[20] While effective, some patients in clinical trials have withdrawn due to adverse effects, though the overall safety profile has been deemed acceptable.[15][18][21]

References

Validating the In-Vitro Efficacy of Pirenzepine Hydrochloride on M1 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro efficacy of Pirenzepine Hydrochloride on M1 muscarinic acetylcholine (B1216132) receptors against other common antagonists. The data presented is supported by experimental findings to assist in the evaluation of Pirenzepine's performance for research and development purposes.

Comparative Analysis of M1 Receptor Antagonists

The in-vitro efficacy of Pirenzepine and other selected muscarinic receptor antagonists is summarized below. The data highlights the binding affinity (Ki) and functional inhibition (IC50) at the M1 receptor, providing a quantitative basis for comparison. Pirenzepine demonstrates a notable selectivity for the M1 receptor.

CompoundM1 Receptor Ki (nM)M1 Receptor IC50 (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
Pirenzepine 3.6 - 271.48 - 21588---
Telenzepine0.94-17.8---
Atropine (B194438)0.2 - 1.272.223.242.210.772.84
4-DAMP------
AFDX-116891-33---

Note: Ki and IC50 values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon activation by an agonist like acetylcholine, the M1 receptor initiates a signaling cascade that leads to various cellular responses. Antagonists like Pirenzepine block this activation.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channels PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Targets ACh Acetylcholine (Agonist) ACh->M1R Binds & Activates Pirenzepine Pirenzepine (Antagonist) Pirenzepine->M1R Binds & Blocks

Caption: M1 Receptor Gq Signaling Pathway.

Experimental Workflow for In-Vitro Validation

The in-vitro efficacy of M1 receptor antagonists is typically validated through a series of experiments, beginning with binding assays to determine affinity and followed by functional assays to measure the antagonist's ability to inhibit receptor signaling.

Experimental_Workflow Start Start: Hypothesis Antagonist efficacy at M1R MembranePrep Membrane Preparation (Cells/Tissues expressing M1R) Start->MembranePrep BindingAssay Radioligand Binding Assay (Competition) MembranePrep->BindingAssay FunctionalAssay Functional Assay (e.g., Calcium Flux) MembranePrep->FunctionalAssay CalcKi Calculate Ki (Binding Affinity) BindingAssay->CalcKi DataAnalysis Data Analysis & Comparison CalcKi->DataAnalysis CalcIC50 Calculate IC50 (Functional Potency) FunctionalAssay->CalcIC50 CalcIC50->DataAnalysis Conclusion Conclusion Validate in-vitro efficacy DataAnalysis->Conclusion

Caption: In-Vitro Validation Workflow.

Experimental Protocols

Radioligand Binding Assay (Competition)

Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the M1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Pirenzepine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding determinator: Atropine (1 µM).

  • Test compounds: this compound and comparators at various concentrations.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound. For determining non-specific binding, a high concentration of a non-labeled ligand like atropine is used instead of the test compound. Total binding is measured in the absence of any competing ligand.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Vitro Functional Assay: Calcium Flux

Objective: To measure the functional potency (IC50) of this compound and comparator compounds in inhibiting M1 receptor-mediated intracellular calcium mobilization.

Materials:

  • A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • M1 receptor agonist (e.g., Carbachol or Acetylcholine).

  • Test compounds: this compound and comparators at various concentrations.

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the M1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution. Incubate at 37°C for approximately one hour to allow for dye uptake and de-esterification.

  • Compound Pre-incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the antagonist (Pirenzepine or comparators) for a defined period.

  • Agonist Stimulation and Signal Detection: Place the assay plate in a fluorescence plate reader. Establish a baseline fluorescence reading, and then add a fixed concentration of the M1 agonist (typically at its EC80 concentration) to all wells. Immediately begin recording the fluorescence intensity over time to capture the change in intracellular calcium concentration.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and determine the IC50 value.

A Comparative Analysis of Pirenzepine Hydrochloride and Cimetidine for Peptic Ulcer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Pirenzepine (B46924) Hydrochloride and Cimetidine (B194882), two historically significant drugs in the management of peptic ulcer disease. The following sections present a comprehensive overview of their mechanisms of action, clinical efficacy supported by experimental data, and detailed methodologies for key experiments cited.

Introduction: Two Distinct Approaches to Acid Suppression

Pirenzepine Hydrochloride and Cimetidine represent two different pharmacological strategies for reducing gastric acid secretion, a cornerstone in the treatment of peptic ulcers. Pirenzepine is a selective muscarinic receptor antagonist, targeting the M1 receptors on gastric parietal cells.[1][2] This selectivity aims to reduce gastric acid secretion with fewer of the systemic side effects associated with non-selective anticholinergic agents.[1]

Cimetidine, on the other hand, is a histamine (B1213489) H2-receptor antagonist.[3] It competitively blocks the action of histamine on H2 receptors of parietal cells, thereby inhibiting acid production stimulated by histamine.[3] This guide will delve into the comparative performance of these two agents based on available clinical data.

Mechanism of Action: Signaling Pathways

The distinct mechanisms of Pirenzepine and Cimetidine in inhibiting gastric acid secretion are illustrated below.

Pirenzepine Signaling Pathway Pirenzepine Pirenzepine M1_Receptor Muscarinic M1 Receptor (on Parietal Cell) Pirenzepine->M1_Receptor Antagonizes Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates Acetylcholine Acetylcholine Acetylcholine->M1_Receptor Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Proton_Pump H⁺/K⁺-ATPase (Proton Pump) Ca_PKC->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives

Pirenzepine's antagonistic action on the M1 receptor.

Cimetidine Signaling Pathway Cimetidine Cimetidine H2_Receptor Histamine H2 Receptor (on Parietal Cell) Cimetidine->H2_Receptor Antagonizes Gs_Protein Gs Protein H2_Receptor->Gs_Protein Activates Histamine Histamine Histamine->H2_Receptor Activates Adenylate_Cyclase Adenylate Cyclase Gs_Protein->Adenylate_Cyclase Activates cAMP ↑ cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H⁺/K⁺-ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Drives

Cimetidine's antagonistic action on the H2 receptor.

Comparative Efficacy in Peptic Ulcer Healing

Multiple clinical trials have compared the efficacy of pirenzepine and cimetidine in the treatment of duodenal and gastric ulcers. The data from these studies are summarized below.

Duodenal Ulcer Healing Rates
StudyTreatment GroupDosageDurationHealing Rate
Bianchi Porro et al. (1982)[4]Pirenzepine150 mg/day4 weeks72% (21/29)
Cimetidine1 g/day 4 weeks75% (21/28)
Bianchi Porro et al. (1979)[5]Pirenzepine150 mg/day4 weeks71% (15/21)
Cimetidine1 g/day 4 weeks82% (14/17)
Ewe et al. (1984)[6]Pirenzepine100 mg/day4 weeks64.3%
Cimetidine1000 mg/day4 weeks73.4%
Jorde et al. (1986)[1]Pirenzepine100 mg/day (50 mg twice daily)4 weeks73% (27/37)
Cimetidine800 mg/day (400 mg twice daily)4 weeks76% (29/38)
Gent & Hellier (1990)[7]Pirenzepine100 mg/day (50 mg b.i.d.)6 weeks74.3% (55/74)
Cimetidine1 g/day (200 mg t.i.d. and 400 mg nocte)6 weeks89.9% (71/79)
Gastric Ulcer Healing Rates
StudyTreatment GroupDosageDurationHealing Rate
Gonvers et al. (1984)[8]Pirenzepine-4 weeks44%
Cimetidine-4 weeks53%
Pirenzepine-8 weeks71%
Cimetidine-8 weeks83%
Peptic Ulcer Relapse Rates
StudyTreatment GroupMaintenance DosageDurationRelapse Rate
Moshal et al. (1982)[9]Pirenzepine100 mg/day12 months-
Cimetidine400 mg at night12 months-
Asymptomatic RelapsePirenzepine50%
Cimetidine45%
Gent & Hellier (1990)[7]Pirenzepine-52 weeks68.8%
Cimetidine-52 weeks77.6%
Barbara et al. (1984)[10]Pirenzepine75 mg/day12 months30% (7/23)
Cimetidine400 mg/day12 months29% (7/24)

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of clinical findings. Below are generalized methodologies for key experiments cited in the comparative studies.

Upper Gastrointestinal (GI) Endoscopy

Upper GI endoscopy is the gold standard for diagnosing and assessing the healing of peptic ulcers.[11][12]

Upper GI Endoscopy Workflow A Patient Preparation (Fasting, Medication Adjustment) B Administration of Sedation/Anesthesia A->B C Insertion of Endoscope B->C D Systematic Examination (Esophagus, Stomach, Duodenum) C->D E Ulcer Identification & Characterization (Size, Location, Stigmata of Bleeding) D->E F Biopsy for Histology & H. pylori Testing (if indicated) E->F G Therapeutic Intervention (if necessary) E->G H Post-Procedure Monitoring & Recovery F->H G->H

A generalized workflow for upper GI endoscopy.

Protocol:

  • Patient Preparation: Patients are typically required to fast for at least 8 hours to ensure an empty stomach.[12] Certain medications, such as blood thinners, may need to be temporarily discontinued.[12]

  • Sedation: Intravenous sedation is commonly administered to ensure patient comfort.

  • Endoscope Insertion: A flexible endoscope with a light and camera is passed through the mouth, down the esophagus, and into the stomach and duodenum.[12]

  • Visualization and Documentation: The endoscopist systematically examines the mucosa of the upper GI tract. The location, size, and characteristics of any ulcers are documented.

  • Biopsy: If a gastric ulcer is identified, biopsies are often taken from the ulcer margin to rule out malignancy.[11] Biopsies can also be taken to test for the presence of Helicobacter pylori.[11]

  • Follow-up Endoscopy: To confirm healing, a follow-up endoscopy is typically performed after a course of treatment, often at 4, 6, or 8 weeks.[6][13]

Gastric Acid Secretion Measurement

The measurement of basal acid output (BAO) and maximal acid output (MAO) provides quantitative data on the acid-suppressing effects of the drugs.[14][15]

Protocol:

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach of a fasting patient.[14][16]

  • Basal Acid Output (BAO) Collection: Gastric contents are continuously aspirated for a defined period, typically one hour, to measure the basal rate of acid secretion.[15] The collected samples are divided into timed aliquots (e.g., every 15 minutes).[15]

  • Stimulation: A secretagogue, such as pentagastrin (B549294) or histamine, is administered to stimulate maximal acid secretion.[15]

  • Maximal Acid Output (MAO) Collection: Following stimulation, gastric contents are collected for another defined period, usually one hour, in timed aliquots.[14]

  • Analysis: The volume of each sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.[17] Acid output is expressed in milliequivalents per hour (mEq/hr).[17]

Symptom Assessment

The subjective experience of symptoms like abdominal pain is a key outcome in peptic ulcer trials.

Protocol:

  • Symptom Diary: Patients are often asked to maintain a daily diary to record the frequency and severity of their symptoms.[18]

  • Visual Analog Scale (VAS): A common tool for quantifying symptom severity is the Visual Analog Scale.[19] This is a 10-cm line where one end represents "no pain" and the other represents "the worst imaginable pain." Patients mark a point on the line that corresponds to their pain level.

  • Symptom Scoring Systems: Standardized questionnaires, such as the Gastrointestinal Symptom Rating Scale (GSRS), can be used to assess a range of gastrointestinal symptoms.[20]

  • Data Collection: Symptom data is typically collected at baseline and at regular intervals throughout the study.

Side Effect Profile

Both pirenzepine and cimetidine are generally well-tolerated, but they are associated with different side effect profiles.

Side EffectPirenzepineCimetidine
Common Dry mouth, blurred vision (anticholinergic effects)[1]Headache, dizziness, diarrhea
Less Common/Rare Tachycardia, urinary retentionGynecomastia, impotence (antiandrogenic effects), confusion (especially in the elderly), blood dyscrasias
Drug Interactions MinimalPotent inhibitor of cytochrome P450 enzymes (CYP1A2, 2C9, 2D6, 3A4), leading to numerous drug interactions.[3]

Conclusion

Both pirenzepine and cimetidine have demonstrated efficacy in the healing of peptic ulcers. Clinical trial data suggest that cimetidine may have a slight advantage in the rate of duodenal ulcer healing.[5][7] However, pirenzepine's more selective mechanism of action results in a different side effect profile, primarily characterized by anticholinergic effects, whereas cimetidine is associated with antiandrogenic effects and a higher potential for drug interactions due to its inhibition of cytochrome P450 enzymes.[1][3] The choice between these agents in a research or clinical setting would depend on the specific study objectives, patient population, and consideration of their respective pharmacological profiles. The combination of these drugs has also been explored and may offer enhanced acid suppression.[21]

References

Pirenzepine Hydrochloride: A Comparative Analysis of Muscarinic Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Pirenzepine Hydrochloride's binding affinity across the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). The data presented is intended to offer an objective performance assessment, supported by experimental data and detailed protocols for the scientific community.

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor family. Its selectivity is a critical aspect of its pharmacological profile. Understanding its cross-reactivity with other muscarinic receptor subtypes is essential for predicting its therapeutic effects and potential side effects.

Comparative Binding Affinity of Pirenzepine

The selectivity of Pirenzepine for the M1 receptor subtype over M2-M5 subtypes has been quantified through competitive radioligand binding assays. The following table summarizes the binding affinity of Pirenzepine for each human muscarinic receptor subtype, expressed as pKi and the calculated Ki values. A higher pKi value and a lower Ki value indicate a stronger binding affinity.

Receptor SubtypepKiKi (nM)Selectivity Ratio (vs. M1)
M1 8.741.82-
M2 7.3544.67~24.5-fold
M3 low--
M4 8.324.79~2.6-fold
M5 8.324.79~2.6-fold

Note: The pKi values are from a study using N-[3H]-methylscopolamine competition binding experiments in CHO-K1 cells stably expressing the respective human muscarinic receptor subtypes.[1] The Ki values were calculated from the pKi values using the formula Ki = 10^(-pKi) * 10^9. The selectivity ratio was calculated by dividing the Ki value of the respective subtype by the Ki value of the M1 receptor. A specific Ki value for the M3 receptor was not provided in this particular study, only that Pirenzepine bound with low affinity.[1]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are crucial mediators of acetylcholine's functions and are coupled to different G proteins, initiating distinct intracellular signaling cascades.[2]

  • M1, M3, and M5 receptors preferentially couple to Gq/11 proteins.[2][3][4][5] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2]

  • M2 and M4 receptors couple to Gi/o proteins.[2][3][4][5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The βγ subunits of the Gi/o proteins can also directly modulate ion channels.[2]

Muscarinic_Signaling_Pathways cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio Activates AC_inhibition Adenylyl Cyclase (Inhibited) Gio->AC_inhibition betagamma βγ subunits Gio->betagamma cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Ion_channel Ion Channel Modulation betagamma->Ion_channel

Figure 1: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

The determination of binding affinities for Pirenzepine is typically performed using a competitive radioligand binding assay.[1][6]

Radioligand Binding Assay Protocol

This protocol outlines the steps for a competitive binding assay to determine the inhibition constant (Ki) of a test compound like Pirenzepine.

1. Materials and Reagents:

  • Cell Membranes: Membranes from cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist, such as atropine (B194438) (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filter mats, and a cell harvester.

  • Liquid scintillation counter.

2. Experimental Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots and resuspend them in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay). A typical concentration is 50-100 µg of protein per well.[2]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add radioligand, assay buffer, and the membrane preparation.

    • Non-specific Binding (NSB): Add radioligand, the non-specific binding control (atropine), and the membrane preparation.

    • Competition: Add radioligand, serial dilutions of Pirenzepine, and the membrane preparation. A wide concentration range for Pirenzepine is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).[2]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a pre-soaked glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

  • Drying: Dry the filter mat.

  • Counting: Place the individual filter discs into scintillation vials, add a suitable volume of scintillation cocktail, and count the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).

3. Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the average CPM of the competition wells.

  • Generate a Competition Curve: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the Pirenzepine concentration.

  • Determine IC50: From the competition curve, determine the concentration of Pirenzepine that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Receptor Source) Assay_Setup Assay Plate Setup (Total, NSB, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Dilution ([³H]-NMS) Radioligand_Prep->Assay_Setup Compound_Prep Test Compound Dilution (Pirenzepine) Compound_Prep->Assay_Setup Incubation Incubation (60-90 min at 30°C) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Washing Filters Filtration->Washing Drying Drying Filters Washing->Drying Counting Scintillation Counting Drying->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Plot_Curve Plot Competition Curve Calc_Specific_Binding->Plot_Curve Det_IC50 Determine IC50 Plot_Curve->Det_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Det_IC50->Calc_Ki

Figure 2: Radioligand Binding Assay Workflow.

References

Independent Validation of Pirenzepine Hydrochloride's Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the binding selectivity of Pirenzepine Hydrochloride with other key muscarinic receptor antagonists. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in pharmacological studies.

Comparative Analysis of Muscarinic Receptor Antagonists

Pirenzepine is recognized for its preferential affinity for the M1 muscarinic acetylcholine (B1216132) receptor subtype. To independently validate this selectivity, its binding profile is compared against the non-selective antagonist Atropine, the M1-selective antagonist Telenzepine (B1681252), and the M2-selective antagonist AF-DX 116.

Binding Affinity Data

The following table summarizes the inhibitory constants (Ki) of these antagonists across the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)M2/M1 Selectivity Ratio
Pirenzepine 18.6[1]588[1]~468 (pKi=6.33)~759 (pKi=6.12)~1905 (pKi=5.72)31.6
Telenzepine 0.94[1]17.8[1]N/AN/AN/A18.9
AF-DX 116 891[1]33[1]N/AN/AN/A0.037
Atropine 1.27[2]3.24[2]2.21[2]0.77[2]2.84[2]2.55

Note: pKi values for Pirenzepine at M3, M4, and M5 receptors were converted to Ki values for comparative purposes. Data for Telenzepine and AF-DX 116 at M3-M5 were not available in the cited literature.

Experimental Methodologies

The binding affinity data presented was primarily generated through competitive radioligand binding assays. Functional assays, such as phosphoinositide turnover, are also crucial for validating the physiological effects of receptor binding.

Radioligand Binding Assay Protocol

This protocol outlines a typical competition binding experiment to determine the Ki of an unlabeled antagonist.

  • Membrane Preparation:

    • Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the following in triplicate: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled antagonist (e.g., Pirenzepine).

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-selective antagonist like Atropine.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the unlabeled antagonist by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay Protocol

This functional assay measures the ability of an antagonist to inhibit agonist-induced activation of Gq-coupled receptors like M1.

  • Cell Preparation and Labeling:

    • Culture cells expressing the M1 muscarinic receptor in a suitable medium.

    • Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Antagonist and Agonist Treatment:

    • Wash the cells to remove excess [³H]-myo-inositol and pre-incubate them with varying concentrations of the antagonist (e.g., Pirenzepine) in a buffer containing lithium chloride (LiCl), which inhibits inositol (B14025) monophosphatase.

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) for a defined period.

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the reaction by adding a cold acid solution (e.g., trichloroacetic acid).

    • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates produced using a scintillation counter.

  • Data Analysis:

    • Plot the amount of inositol phosphate (B84403) accumulation against the concentration of the antagonist.

    • Determine the IC50 value for the antagonist's inhibition of the agonist response. This provides a functional measure of the antagonist's potency.

Visualizing Key Processes

To further clarify the experimental and physiological contexts, the following diagrams illustrate the radioligand binding assay workflow and the M1 muscarinic receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Cell Membranes (with M1 Receptors) Incubation Incubation (Binding Equilibrium) Membranes->Incubation Radioligand Radioligand ([3H]-NMS) Radioligand->Incubation Competitor Unlabeled Antagonist (Pirenzepine) Competitor->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine (Agonist) M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Binds to Receptor Cellular_Response Cellular Response DAG->Cellular_Response Activates PKC, leading to Ca_release Ca2+ Release ER_Ca->Ca_release Ca_release->Cellular_Response Leads to

Caption: M1 muscarinic receptor Gq-coupled signaling pathway.

References

A Head-to-Head Comparison of Pirenzepine and Other Anti-Ulcer Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the efficacy, mechanisms of action, and safety profiles of Pirenzepine (B46924) in comparison to other leading anti-ulcer therapeutics, supported by experimental data and detailed methodologies.

Introduction

Peptic ulcer disease, a condition characterized by erosions in the lining of the stomach or duodenum, has seen a significant evolution in its pharmacological management. Among the diverse array of therapeutic options, Pirenzepine, a selective M1 muscarinic receptor antagonist, holds a unique position. This guide provides a comprehensive head-to-head comparison of Pirenzepine with other major classes of anti-ulcer agents, including Histamine (B1213489) H2 Receptor Antagonists (H2RAs), Proton Pump Inhibitors (PPIs), Prostaglandin (B15479496) Analogs, and cytoprotective agents like Sucralfate. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the relative performance and mechanistic nuances of these drugs.

Mechanisms of Action: A Comparative Overview

The therapeutic strategies for peptic ulcer disease primarily revolve around two main goals: reducing gastric acid secretion and enhancing mucosal defense. Each class of anti-ulcer agents achieves these goals through distinct molecular pathways.

Pirenzepine: As a selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor, Pirenzepine primarily targets the neural stimulation of gastric acid secretion.[1] By blocking the M1 receptors on ganglia of the myenteric plexus, it reduces vagally-mediated gastric acid release.[2] This selective action is a key differentiator from non-selective anticholinergics, resulting in fewer systemic side effects.[3]

Histamine H2 Receptor Antagonists (e.g., Ranitidine (B14927), Cimetidine): H2RAs function by competitively blocking the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[2] This action inhibits the stimulatory effect of histamine on acid secretion, which is a major pathway for acid production.[2]

Proton Pump Inhibitors (e.g., Omeprazole): PPIs are the most potent inhibitors of gastric acid secretion. They irreversibly bind to and inactivate the H+/K+-ATPase pump (the "proton pump") on the apical membrane of parietal cells.[4] This is the final common pathway for hydrogen ion secretion into the gastric lumen.[4]

Prostaglandin Analogs (e.g., Misoprostol): These synthetic analogs of prostaglandin E1 exert a dual effect. They inhibit gastric acid secretion by acting on prostaglandin E1 receptors on parietal cells and also have a cytoprotective effect by stimulating the secretion of mucus and bicarbonate.[5][6]

Sucralfate: This agent acts locally as a cytoprotectant. In the acidic environment of the stomach, it polymerizes to form a viscous, adherent barrier over the ulcer crater, protecting it from the damaging effects of acid, pepsin, and bile salts.[7] It does not significantly alter gastric acid secretion.[7]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action, the following diagrams illustrate the key signaling pathways involved in gastric acid secretion and the points of intervention for each drug class.

Gastric_Acid_Secretion_Pathway cluster_lumen Gastric Lumen cluster_parietal_cell Parietal Cell cluster_receptors Receptors cluster_ganglion Enteric Ganglion H+ H+ Proton_Pump H+/K+ ATPase (Proton Pump) Proton_Pump->H+ Secretion K+ K+ K+->Proton_Pump cAMP cAMP cAMP->Proton_Pump Activates AC Adenylyl Cyclase AC->cAMP Ca2+ Ca2+ Ca2+->Proton_Pump Activates H2R Histamine H2 Receptor H2R->AC + M3R Muscarinic M3 Receptor M3R->Ca2+ + CCK2R Gastrin/CCK2 Receptor CCK2R->Ca2+ + Histamine Histamine Histamine->H2R Acetylcholine Acetylcholine Acetylcholine->M3R Gastrin Gastrin Gastrin->CCK2R PPIs PPIs PPIs->Proton_Pump Inhibits H2_Blockers H2RAs H2_Blockers->H2R Blocks M1R Muscarinic M1 Receptor M1R->Acetylcholine stimulates release Vagus_Nerve Vagus Nerve Vagus_Nerve->M1R releases Acetylcholine Pirenzepine Pirenzepine Pirenzepine->M1R Blocks

Fig. 1: Signaling pathways of gastric acid secretion and drug targets.

Mucosal_Protection_Pathway cluster_mucosa Gastric Mucosa Mucus_Bicarb Mucus & Bicarbonate Secretion Blood_Flow Mucosal Blood Flow Epithelial_Restitution Epithelial Cell Restitution Prostaglandins Prostaglandins Prostaglandins->Mucus_Bicarb Stimulates Prostaglandins->Blood_Flow Increases Misoprostol (B33685) Prostaglandin Analogs Misoprostol->Prostaglandins Mimics Sucralfate Sucralfate Sucralfate->Epithelial_Restitution Promotes Sucralfate->Prostaglandins Stimulates Production Ulcer_Crater Ulcer Crater Sucralfate->Ulcer_Crater Forms Protective Barrier

Fig. 2: Mechanisms of mucosal protection by cytoprotective agents.

Head-to-Head Comparison: Efficacy and Performance

The clinical efficacy of anti-ulcer agents is primarily assessed by their ability to heal ulcers and provide symptom relief. The following tables summarize quantitative data from comparative clinical trials.

Table 1: Ulcer Healing Rates in Duodenal Ulcer
Treatment (Duration)PirenzepineH2 Receptor AntagonistProton Pump InhibitorProstaglandin AnalogPlaceboReference
4 Weeks 52% (100mg/day)73.4% (Cimetidine 1g/day)--34%[8]
4 Weeks 64.3% (100mg/day)73.4% (Cimetidine 1g/day)---[9]
6 Weeks 79% (dose not specified)---13.3% (2/15 patients)[10]
8 Weeks --93% (Omeprazole 20mg/day)77% (Misoprostol 800µ g/day )-[11]
Table 2: Ulcer Healing Rates in Gastric Ulcer

| Treatment (Duration) | Pirenzepine | H2 Receptor Antagonist | Placebo | Reference | | :--- | :--- | :--- | :--- | | 4 Weeks | 60% (150mg/day) | 80% (Ranitidine 300mg/day) | - |[12] | | 8 Weeks | 71% (100-150mg/day) | 51% (Gefarnate 300mg/day) | - |[11] |

Table 3: Effect on Gastric Acid Secretion
AgentEffect on Basal Acid Output (BAO)Effect on Stimulated Acid Output (MAO)Reference
Pirenzepine 39.9% reduction (single 50mg dose) to 75.1% (chronic 100mg/day)21.3% reduction (single 50mg dose) to 54.0% (chronic 100mg/day)[8]
Ranitidine Significant reductionSignificant reduction[13]
Omeprazole Dose-dependent inhibition80-100% reduction (20-40mg/day)[14]
Misoprostol 91-93% reduction (200-800µg doses)27-51% reduction (200-800µg doses)[15]

Experimental Protocols

A critical evaluation of clinical trial data necessitates an understanding of the methodologies employed. Below are summaries of typical experimental protocols used in comparative studies of anti-ulcer agents.

General Clinical Trial Design for Peptic Ulcer Studies
  • Study Design: Most definitive studies are prospective, randomized, double-blind, and placebo-controlled or active-comparator controlled.[1][10][16]

  • Patient Population:

    • Inclusion Criteria: Typically include adult outpatients with endoscopically confirmed active duodenal or gastric ulcers of a specified minimum size.[1][17]

    • Exclusion Criteria: Often include a history of gastric surgery, concomitant use of other anti-ulcer medications or NSAIDs, severe concomitant diseases, pregnancy, and lactation.[18]

  • Intervention:

    • Test drug (e.g., Pirenzepine) at a specified dose and frequency.

    • Comparator drug (e.g., Ranitidine, Omeprazole, or placebo) administered in a blinded fashion.

  • Efficacy Assessment:

    • Primary Endpoint: The primary measure of efficacy is typically the complete healing of the ulcer as confirmed by endoscopy at predefined time points (e.g., 2, 4, 6, or 8 weeks).[1][10] Ulcer healing is often defined as the complete re-epithelialization of the ulcer crater.[13][19]

    • Secondary Endpoints: These may include symptomatic relief (e.g., reduction in daytime and nighttime pain, assessed using a scoring system), consumption of antacid tablets as rescue medication, and endoscopic scoring of associated inflammation (e.g., duodenitis).[1][10]

  • Safety Assessment:

    • Adverse events are recorded at each follow-up visit and are categorized by system organ class, severity, and relationship to the study drug.

    • Laboratory parameters (hematology, clinical chemistry) are often monitored at baseline and at the end of the study.

  • Statistical Analysis:

    • The primary analysis is typically an intention-to-treat (ITT) analysis of all randomized patients.

    • Ulcer healing rates are often compared using chi-square tests or Fisher's exact test.

    • Symptom scores and antacid consumption may be analyzed using t-tests or non-parametric equivalents.

    • Survival analysis methods, such as Kaplan-Meier curves and log-rank tests, may be used to analyze the time to ulcer healing or recurrence.[20][21]

Clinical_Trial_Workflow cluster_assessments Assessments at each follow-up Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Group A (e.g., Pirenzepine) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator/Placebo) Randomization->Treatment_B Follow_Up_1 Follow-up Visit 1 (e.g., 2-4 weeks) Treatment_A->Follow_Up_1 Treatment_B->Follow_Up_1 Follow_Up_2 Follow-up Visit 2 (e.g., 6-8 weeks) Follow_Up_1->Follow_Up_2 Endoscopy Endoscopic Evaluation (Ulcer Healing) Follow_Up_1->Endoscopy Symptom_Score Symptom Assessment Follow_Up_1->Symptom_Score Adverse_Events Adverse Event Recording Follow_Up_1->Adverse_Events End_of_Study End of Study Analysis Follow_Up_2->End_of_Study Follow_Up_2->Endoscopy Follow_Up_2->Symptom_Score Follow_Up_2->Adverse_Events

Fig. 3: A typical workflow for a randomized controlled trial of anti-ulcer agents.

Safety and Tolerability

The side effect profiles of anti-ulcer agents are a critical consideration in their clinical use.

Table 4: Common Adverse Events Reported in Clinical Trials
Drug ClassCommon Adverse EventsIncidenceReference
Pirenzepine Dry mouth, blurred visionDry mouth: ~14-13.5%, Blurred vision: ~6.3%[22][23]
H2 Receptor Antagonists Headache, dizziness, diarrhea, constipationGenerally low, similar to placebo[24][25]
Proton Pump Inhibitors Headache, diarrhea, abdominal pain, nauseaLow, similar to H2RAs[26][27]
Prostaglandin Analogs Diarrhea, abdominal pain, nausea, uterine contractionsDiarrhea can be dose-limiting[6][28]
Sucralfate Constipation~2%[29]

Conclusion

Pirenzepine, with its selective M1 muscarinic antagonism, offers a distinct mechanism of action for the treatment of peptic ulcer disease. Clinical trial data suggests that while it is effective compared to placebo, its efficacy in ulcer healing is generally comparable to or slightly less than that of H2 receptor antagonists.[8][9] Its primary advantage lies in its targeted action, which may translate to a different side effect profile compared to non-selective anticholinergics.

In the current therapeutic landscape dominated by the high efficacy of proton pump inhibitors, the role of Pirenzepine is more nuanced. It may serve as an alternative for patients who do not tolerate other anti-ulcer agents or in specific clinical scenarios where its mechanism of action is particularly advantageous. For researchers and drug development professionals, Pirenzepine remains an important pharmacological tool for dissecting the complex neural regulation of gastric acid secretion and for exploring novel therapeutic strategies for acid-related disorders. Further head-to-head trials with modern PPIs and a deeper investigation into its long-term safety and efficacy in preventing ulcer recurrence would be valuable additions to the existing body of evidence.

References

A Comparative Guide to Pirenzepine Hydrochloride and Other Myopia Control Interventions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pirenzepine (B46924) Hydrochloride's performance in myopia control with alternative treatments, supported by experimental data from published clinical trials. The information is intended to assist researchers and professionals in drug development in understanding the landscape of pharmacological and optical interventions for myopia.

Quantitative Comparison of Myopia Control Interventions

The following tables summarize the efficacy of Pirenzepine Hydrochloride and its alternatives in slowing myopia progression, as measured by the change in spherical equivalent (SE) in diopters (D) and axial length (AL) in millimeters (mm) over time.

Table 1: Efficacy of this compound in Myopia Control

Study (Year)Treatment GroupNDurationMean Change in SE (D)Mean Change in AL (mm)
Siatkowski et al. (2004)[1][2]2% Pirenzepine Gel1171 Year-0.26Not Reported
Placebo571 Year-0.53Not Reported
Siatkowski et al. (2008)[1]2% Pirenzepine Gel532 Years-0.58Not Reported
Placebo312 Years-0.99Not Reported
Tan et al. (2005)[3]2% Pirenzepine Gel-1 Year44% reduction vs placeboNot Reported

Table 2: Efficacy of Atropine Eye Drops in Myopia Control

Study (Year)Treatment GroupNDurationMean Change in SE (D)Mean Change in AL (mm)
Yam et al. (2020)[4]0.05% Atropine-2 Years-0.550.39
0.025% Atropine-2 Years-0.850.50
0.01% Atropine-2 Years-1.120.59
Repka et al. (2023)[5][6]0.01% Atropine2003 YearsReduced progression vs placeboReduced elongation vs placebo
Placebo2523 Years--
Chua et al. (2012)[7]0.01% Atropine-2 Years-0.28-0.02
Placebo-2 Years-1.200.38

Table 3: Efficacy of Orthokeratology (Ortho-K) in Myopia Control

Study (Year)Treatment GroupNDurationMean Change in SE (D)Mean Change in AL (mm)
Chen et al. (2013)[8]Ortho-K352 YearsMyopia reduced0.31
Control (Spectacles)232 YearsMyopia increased0.64
Santodomingo-Rubido et al. (2021)[9]Ortho-K191.5 YearsNot ReportedReduced by 0.24mm vs SVS
Control (SVS)281.5 Years--
Li et al. (2023)[10]Ortho-K432 YearsNot Reported0.37
Control (SV)282 YearsNot Reported0.60

Table 4: Efficacy of 7-Methylxanthine (B127787) (7-MX) in Myopia Control

Study (Year)Treatment GroupNDurationMean Change in SE (D)Mean Change in AL (mm)
Trier et al. (2008)[11][12]7-MX (24 months)-2 Years-0.627 (moderate progressors)Reduced vs placebo
Placebo (12 mo) then 7-MX (12 mo)-2 Years-0.844 (moderate progressors)-
Trier et al. (2021)[13]400mg 7-MX-1 YearNot ReportedReduced by 0.04mm vs placebo
Placebo-1 Year--

Experimental Protocols

The following sections detail the typical methodologies employed in clinical trials investigating myopia control interventions.

General Clinical Trial Protocol for Myopia Control

A typical multicenter, randomized, double-masked, placebo-controlled, parallel-group study design is employed to evaluate the efficacy and safety of a myopia control agent.[1]

  • Participant Selection:

    • Inclusion Criteria: Healthy children, typically aged 6 to 12 years, with a specific range of myopia (e.g., -0.75 to -4.00 D spherical equivalent) and astigmatism (e.g., ≤ 1.00 D).[1][14] Corrected visual acuity should be at least 20/20.[14]

    • Exclusion Criteria: History of previous myopia control treatment, ocular pathology, significant binocular vision anomalies, and any systemic or ocular medication that could affect pupil size or accommodation.[14]

  • Randomization and Masking: Participants are randomly assigned to a treatment or placebo/control group.[14] Both the investigators and the participants (and their parents) are masked to the treatment allocation to minimize bias.[15]

  • Intervention:

    • Pharmacological: Administration of the investigational drug (e.g., Pirenzepine gel, Atropine eye drops) or a matching placebo at a specified dosage and frequency (e.g., twice daily).[1]

    • Optical: Fitting of Ortho-K lenses for overnight wear or single-vision spectacles/contact lenses for the control group.[8]

  • Outcome Measures:

    • Primary: The primary efficacy endpoints are the change in spherical equivalent refraction (measured by cycloplegic autorefraction) and the change in axial length (measured by optical biometry) from baseline over the study period (typically 2-3 years).[14][15]

    • Secondary: Secondary outcomes may include the proportion of participants with a clinically meaningful progression of myopia (e.g., >0.50 D in a year), changes in corneal curvature, and safety assessments.

  • Data Collection and Analysis: Comprehensive eye examinations are conducted at baseline and at regular intervals (e.g., every 6 months) throughout the study. Statistical analyses are performed to compare the changes in the primary and secondary outcomes between the treatment and control groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Pirenzepine in Myopia Control

Pirenzepine, a selective M1/M4 muscarinic antagonist, is believed to control myopia by influencing scleral remodeling.[16][17] The proposed signaling pathway involves the inhibition of muscarinic receptor activity in the sclera, which in turn modulates the synthesis of extracellular matrix components like collagen and glycosaminoglycans, ultimately leading to a strengthening of the sclera and a reduction in axial elongation.[17][18]

G cluster_0 Scleral Fibroblast Pirenzepine Pirenzepine M1/M4_Receptor M1/M4 Muscarinic Receptor Pirenzepine->M1/M4_Receptor Antagonizes Signaling_Cascade Intracellular Signaling Cascade M1/M4_Receptor->Signaling_Cascade Inhibits Gene_Expression Altered Gene Expression Signaling_Cascade->Gene_Expression ECM_Synthesis Reduced ECM Synthesis (Collagen, GAGs) Gene_Expression->ECM_Synthesis Scleral_Remodeling Inhibition of Scleral Remodeling ECM_Synthesis->Scleral_Remodeling Myopia_Control Myopia Control Scleral_Remodeling->Myopia_Control

Caption: Proposed mechanism of Pirenzepine in myopia control.

Experimental Workflow for a Myopia Control Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy and safety of a myopia control intervention.

G Screening Screening Baseline_Visit Baseline_Visit Screening->Baseline_Visit Eligible Participants Randomization Randomization Baseline_Visit->Randomization Treatment_Group Treatment_Group Randomization->Treatment_Group Intervention Control_Group Control_Group Randomization->Control_Group Placebo/Standard Care Follow_Up_Visits Follow_Up_Visits Treatment_Group->Follow_Up_Visits Control_Group->Follow_Up_Visits Final_Visit Final_Visit Follow_Up_Visits->Final_Visit e.g., 6, 12, 18 months Data_Analysis Data_Analysis Final_Visit->Data_Analysis Results Results Data_Analysis->Results

Caption: Generalized workflow of a myopia control clinical trial.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Pirenzepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of Pirenzepine Hydrochloride is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, step-by-step information for the safe and legal disposal of this compound, building on a foundation of trust and safety in your laboratory operations.

Hazardous Waste Determination: A Critical First Step

Before disposal, a formal hazardous waste determination must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA). While a definitive classification can only be made by the waste generator based on their specific waste stream, the available data strongly suggests that This compound is not a RCRA hazardous waste.

  • Ignitability: this compound is a solid and is not flammable. It does not meet the criteria for an ignitable hazardous waste (D001).

  • Corrosivity: While this compound is a salt, studies on its aqueous solution indicate a pH of approximately 5.1, which is not within the EPA's corrosive range of ≤ 2 or ≥ 12.5.[1] Therefore, it does not meet the criteria for a corrosive hazardous waste (D002).

  • Reactivity: Safety Data Sheets (SDSs) indicate that this compound is stable under normal conditions and does not undergo violent chemical reactions. There is no evidence to suggest it meets the criteria for a reactive hazardous waste (D003).

Quantitative Data Summary

PropertyValueRegulatory Threshold (for RCRA Hazardous Waste)Classification
Physical State SolidN/ANon-Ignitable
Flammability Not FlammableFlashpoint < 140°F (60°C)Non-Ignitable
pH of Aqueous Solution ~5.1[1]≤ 2 or ≥ 12.5Non-Corrosive
Reactivity StableUnstable, reacts violently with water, etc.Non-Reactive
RCRA Listed Waste Not a P- or U-listed wasteOn EPA's P or U listsNot a Listed Waste

Procedural Guidance for Disposal

Primary Protocol: Disposal as Non-Hazardous Pharmaceutical Waste

This protocol is the most probable disposal pathway for this compound.

Step 1: Segregation and Containerization

  • Segregate: Do not mix this compound waste with hazardous waste, biohazardous waste, or general laboratory trash.

  • Containerize: Place the waste in a designated, leak-proof, and clearly labeled container for non-hazardous pharmaceutical waste. These containers are often white with blue lids.

  • Labeling: The container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name of the chemical (this compound).

Step 2: Accumulation and Storage

  • Storage Area: Store the container in a secure, designated waste accumulation area, away from incompatible materials.

  • Container Integrity: Ensure the container remains closed except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

Step 3: Arrange for Disposal

  • Waste Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service that handles non-hazardous pharmaceutical waste.

  • Incineration: The recommended method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Documentation: Maintain a record of the disposal, including the name of the waste, quantity, disposal date, and the contact information of the waste vendor.

Contingency Protocol: Disposal as Hazardous Waste

In the unlikely event that your waste stream containing this compound is determined to be a RCRA hazardous waste (for example, due to being mixed with a hazardous solvent), the following procedures must be strictly adhered to.

Step 1: Segregation and Containerization

  • Segregate: Isolate the hazardous this compound waste from all other waste streams.

  • Containerize: Use a designated, compatible, and leak-proof hazardous waste container. These are often black.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the name of the chemical(s), and the specific RCRA hazardous waste code(s) if known.

Step 2: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA at or near the point of generation.

  • Container Management: Keep the container closed at all times except when adding waste. The container must be in good condition and compatible with the waste.

Step 3: Arrange for Disposal

  • EHS Notification: Immediately contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Transporter: Disposal must be handled by a licensed hazardous waste transporter.

  • Manifesting: A hazardous waste manifest will be required to track the waste from your facility to its final disposal site. Your EHS department will manage this process.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.

This compound Disposal Workflow cluster_start Start cluster_determination Hazardous Waste Determination (RCRA) cluster_non_hazardous Non-Hazardous Pathway (Most Likely) cluster_hazardous Hazardous Pathway (Contingency) cluster_end End start This compound Waste Generated determination Is the waste a RCRA hazardous waste? start->determination segregate_nh Segregate in a labeled 'Non-Hazardous Pharmaceutical Waste' container (White/Blue Lid) determination->segregate_nh No (Likely) segregate_h Segregate in a labeled 'Hazardous Waste' container (Black) determination->segregate_h Yes (Unlikely) store_nh Store in a secure, designated waste accumulation area segregate_nh->store_nh dispose_nh Arrange for disposal via incineration by a licensed waste vendor store_nh->dispose_nh end Disposal Complete dispose_nh->end store_h Store in a Satellite Accumulation Area (SAA) segregate_h->store_h dispose_h Contact EHS for disposal by a licensed hazardous waste transporter store_h->dispose_h dispose_h->end

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and the responsible management of chemical waste, reinforcing your commitment to scientific excellence and environmental stewardship. Always consult your institution's specific waste management policies and your local and national regulations to ensure full compliance.

References

Personal protective equipment for handling Pirenzepine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pirenzepine Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and data are designed to ensure safe operational use and disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance by some sources, it is prudent to handle it with care, as other data suggests it may be irritating to mucous membranes and the upper respiratory tract. The toxicological properties have not been exhaustively investigated. Therefore, adherence to good industrial hygiene and safety practices is essential.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing.Protects eyes from dust particles and potential splashes.
Hand Protection Impervious gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound.
Body Protection A lab coat or a long-sleeved gown.Minimizes the risk of skin contact.
Respiratory Protection Generally not required under normal conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator (e.g., N95) should be used.Prevents inhalation of airborne particles.
Quantitative Safety Data

The following table summarizes the available toxicological data for this compound.

Data PointValueSpeciesReference
LD50 Oral 5,000 mg/kgRat
LD50 Oral 2,600 mg/kgMouse
LD50 Intraperitoneal 440 mg/kgRat
LD50 Subcutaneous 3 g/kgRat
LD50 Subcutaneous 2,100 mg/kgMouse
Melting Point 248-250°C-

Operational and Disposal Plans

The following procedural guidance outlines the step-by-step process for safely handling this compound from receipt to disposal.

Experimental Workflow and Handling Protocol

cluster_prep Preparation cluster_handling Handling & Experimental Use cluster_post Post-Handling & Decontamination cluster_disposal Waste Management & Disposal prep_area Designate Handling Area (e.g., fume hood, ventilated enclosure) gather_ppe Assemble Required PPE (Gloves, Goggles, Lab Coat) prep_area->gather_ppe prep_materials Prepare Equipment and Reagents gather_ppe->prep_materials weigh Weigh this compound (Minimize dust generation) prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experimental Procedures dissolve->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash segregate Segregate Waste (Solid, Liquid, Sharps) wash->segregate dispose Dispose of Waste According to Institutional & Local Regulations segregate->dispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling:

    • When weighing and transferring the solid, do so carefully to minimize the generation of dust.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly before breaks and immediately after handling the material.

  • In Case of Exposure or Spill:

    • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

    • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Unused Product and Contaminated Solids: Collect in a designated, labeled, and sealed container. This includes any contaminated lab supplies like weighing paper, gloves, and paper towels.

    • Contaminated Solutions: Collect in a labeled, sealed container for liquid chemical waste.

  • Disposal Method:

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in the general trash unless explicitly permitted by your institution's environmental health and safety office.

    • While some sources suggest smaller quantities can be disposed of with household waste, this is not recommended for a laboratory setting.

    • The preferred method for disposal is through a licensed professional waste disposal service or by incineration in a chemical incinerator.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment.

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Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
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